4-Amino-2,6-dimethylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFXCQLSCPJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347117 | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15980-22-0 | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,6-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Substituted Phenol
An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol (CAS: 15980-22-0)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application. Our focus is on delivering field-proven insights and self-validating protocols to empower your research and development endeavors.
Substituted phenols are a cornerstone of modern synthetic chemistry, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] Their prevalence is a testament to their versatile reactivity and their ability to impart specific physicochemical properties to larger molecules. Within this essential class of compounds lies this compound (CAS: 15980-22-0), a bifunctional aromatic molecule of significant interest.
The strategic placement of an amino group and a hydroxyl group on a sterically hindered dimethylated benzene ring makes this compound a uniquely valuable intermediate. The ortho-methyl groups influence the electronics and reactivity of the functional groups, offering a level of control that is highly sought after in the rational design of complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[3][4] This guide will dissect the synthesis, characterization, and potential applications of this compound, providing a robust framework for its effective utilization in a laboratory setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data presented below, compiled from authoritative sources, provides the essential parameters for this compound.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 15980-22-0 | [5][6] |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₈H₁₁NO | [5][6] |
| Molecular Weight | 137.18 g/mol | [5][6] |
| Monoisotopic Mass | 137.084063974 Da | [5] |
| Physical Form | Solid | |
| InChIKey | OMVFXCQLSCPJNR-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC(=CC(=C1O)C)N | [5] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. |
Table 2: Key Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, amine protons, and hydroxyl proton. |
| ¹³C NMR | Signals for aromatic carbons (substituted and unsubstituted), methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretch, N-H stretches, aromatic C-H stretch, and C=C aromatic ring stretches. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 137.08. |
(Note: Specific peak positions and splitting patterns in NMR are solvent-dependent and should be confirmed by experimental analysis.)
Synthesis and Purification: A Two-Step Approach
The most logical and widely referenced pathway to this compound begins with the readily available starting material, 2,6-dimethylphenol. The synthesis is a classic two-step electrophilic aromatic substitution followed by a reduction, a foundational sequence in organic chemistry.
Step 1: Regioselective Nitration of 2,6-Dimethylphenol
The initial step involves the nitration of 2,6-dimethylphenol to yield 2,6-Dimethyl-4-nitrophenol. The directing effects of the substituents are key to the success of this reaction. The hydroxyl group is a powerful activating, ortho-, para-director. The two methyl groups are also activating ortho-, para-directors. The combined effect strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to the hydroxyl group, which is the only sterically accessible and electronically favorable position. Nitration at the positions ortho to the hydroxyl group is sterically hindered by the adjacent methyl groups. This convergence of electronic and steric factors results in a highly regioselective transformation, yielding the desired 4-nitro intermediate with high purity.[7][8]
Step 2: Reduction of 4-Nitro-2,6-dimethylphenol
The second step is the reduction of the nitro group to a primary amine. This transformation is fundamental in the synthesis of aromatic amines and can be accomplished through various methods. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a clean and efficient method. Alternatively, chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or metals like tin or iron in acidic media, can also be employed.[9][10] The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.
Workflow Diagram: Synthesis of this compound
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4-Amino-2,6-dimethylphenol molecular structure
An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Molecular Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted phenol of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, exploring the electronic and steric interplay of its functional groups. This guide will further detail its physicochemical properties, spectroscopic signature, and common synthetic routes. Emphasis is placed on the reactivity of the molecule, providing insights for its application as a versatile building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Core Molecular Structure and Properties
This compound, also known by its IUPAC name this compound, is an aromatic organic compound.[1] Its structure is characterized by a phenol ring substituted with an amino group and two methyl groups.
Chemical Identity
Molecular Structure Analysis
The molecular architecture of this compound consists of a central benzene ring with three different types of substituents, which dictates its chemical behavior.
-
Hydroxyl Group (-OH): This group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. It can also act as a proton donor (acidic) and a hydrogen bond donor.
-
Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is a powerful activating group and an ortho-, para- director. Its basicity is a key feature, allowing it to act as a nucleophile.
-
Methyl Groups (-CH₃): The two methyl groups are weakly activating and ortho-, para- directing. Their primary influence is steric, flanking the hydroxyl group and influencing its reactivity and the approach of reactants to the adjacent ring positions.
The interplay of these groups results in a molecule with high electron density in the aromatic ring, making it susceptible to electrophilic attack. The para-position of the amino and hydroxyl groups to each other creates a synergistic activating effect.
Caption: 2D Molecular Structure of this compound
Physicochemical and Spectroscopic Data
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [1][4] |
| Molecular Formula | C₈H₁₁NO | [1][4] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Profile
The spectroscopic data provides a unique fingerprint for the molecule, allowing for its identification and characterization.
¹H NMR Spectroscopy:
-
Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent aromatic protons due to the symmetrical substitution pattern. The chemical shift would be in the aromatic region, influenced by the electron-donating effects of the -OH, -NH₂, and -CH₃ groups.
-
Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups.
-
Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. The chemical shift can vary depending on the solvent and concentration.
-
Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, with a chemical shift that is also solvent and concentration-dependent.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Distinct signals are expected for the different carbon environments in the benzene ring. The carbons bearing the -OH, -NH₂, and -CH₃ groups will have characteristic chemical shifts.
-
Methyl Carbons: A single signal for the two equivalent methyl carbons.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band characteristic of the hydroxyl group.
-
N-H Stretch: One or two sharp bands corresponding to the symmetric and asymmetric stretching of the amino group.
-
C-H Stretch (aromatic and aliphatic): Absorption bands for the C-H bonds of the aromatic ring and the methyl groups.
-
C=C Stretch: Absorptions in the fingerprint region corresponding to the aromatic ring.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns may involve the loss of methyl groups or other small neutral molecules.
Synthesis and Reactivity
Synthetic Pathways
One reported method for the synthesis of this compound involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.[5]
Proposed Reaction Mechanism:
-
Protonation: The reaction is initiated by the protonation of the hydroxylamine oxygen by a strong acid, such as perchloric acid.[5]
-
Loss of Water: The protonated intermediate loses a molecule of water to form a nitrenium ion intermediate.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the para position of the aromatic ring.[5]
-
Rearomatization: A proton exchange followed by deprotonation leads to the rearomatization of the ring, yielding the final product, this compound.[5]
Caption: Synthetic pathway from N-(2,6-dimethylphenyl)hydroxylamine.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups.
-
Amino Group: The amino group is a primary site for reactions such as N-acylation and N-alkylation. However, its nucleophilicity is somewhat modulated by the electronic effects of the other ring substituents.
-
Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively.
-
Aromatic Ring: The high electron density of the ring makes it reactive towards electrophilic aromatic substitution. The positions ortho to the amino group (and meta to the hydroxyl group) are the most likely sites for substitution, although steric hindrance from the adjacent methyl groups must be considered.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6] Its trifunctional nature allows for the creation of complex molecules with diverse biological activities.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The amino and hydroxyl groups provide handles for constructing more complex molecular scaffolds. While direct applications are proprietary, related aminophenol structures are found in various drug classes. For instance, the structurally related 4-hydroxy-2,6-dimethylaniline is a known urinary metabolite of the local anesthetic lidocaine.[7]
-
Fine Chemical Synthesis: Its versatile reactivity makes it a useful starting material for a range of fine chemicals.[6]
-
Agrochemicals: It is also employed in the production of certain pesticides and herbicides.[6]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]
-
Ventilation: Use only in a well-ventilated area.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor immediately.[9][10]
Conclusion
This compound is a molecule of significant synthetic utility. Its structure, characterized by the strategic placement of amino, hydroxyl, and methyl groups, provides a unique combination of electronic and steric properties. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity is crucial for its effective use in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
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An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4-Amino-2,6-dimethylphenol, a substituted aminophenol with potential applications in pharmaceutical and chemical research. We will delve into its chemical identity, synthesis protocols, and explore its prospective biological significance based on the activities of structurally related compounds.
Chemical Identity and Properties
This compound is a multifaceted aromatic compound featuring a phenol ring substituted with an amino group and two methyl groups. This unique arrangement of functional groups dictates its chemical reactivity and potential for further synthetic modifications.
IUPAC Name and Synonyms
The standardized IUPAC name for this compound is This compound [1]. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
| Synonym | Source |
| 2,6-dimethyl-4-aminophenol | PubChem[1] |
| 4-Hydroxy-3,5-dimethylaniline | PubChem[1] |
| Phenol, 4-amino-2,6-dimethyl- | PubChem[1] |
| 2,6-Xylenol, 4-amino- | PubChem[1] |
| 3,5-dimethyl-4-hydroxyaniline | PubChem[1] |
Chemical and Physical Properties
A summary of the key computed and experimental properties of this compound is provided below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 15980-22-0 | PubChem[1] |
| Molecular Formula | C₈H₁₁NO | PubChem[1] |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in organic solvents like alcohol, benzene, and chloroform (inferred from 4-nitro-2,6-dimethylphenol)[2]. | |
| pKa | Not available | |
| LogP | 0.7 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,6-dimethylphenol. This process involves the regioselective nitration of the phenol at the para position, followed by the reduction of the nitro group to an amine.
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Nitro-2,6-dimethylphenol
The nitration of 2,6-dimethylphenol is a critical step that introduces the nitro group at the 4-position. The ortho positions are sterically hindered by the methyl groups, which directs the electrophilic substitution to the para position.
Experimental Protocol:
A general method for the nitration of phenols using bismuth(III) nitrate or iron(III) nitrate can be adapted for this synthesis[3][4].
-
Materials:
-
2,6-Dimethylphenol
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Celite or diatomaceous earth
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and either Bi(NO₃)₃·5H₂O (1 equivalent) or Fe(NO₃)₃·9H₂O (1 equivalent) is prepared[3].
-
Acetone (10 mL per mmol of the limiting reagent) is added to the flask[3].
-
The reaction mixture is stirred at room temperature under air for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC)[3].
-
Upon completion, the insoluble materials are removed by filtration through a pad of Celite, and the residue is washed with acetone[3].
-
The filtrate is treated with solid sodium bicarbonate until the evolution of CO₂ ceases to neutralize any acidic byproducts[3].
-
The solid is again removed by filtration, and the solvent is evaporated under reduced pressure[3].
-
The crude product, 4-nitro-2,6-dimethylphenol, is purified by silica gel column chromatography[3].
-
Causality of Experimental Choices:
-
The use of bismuth(III) nitrate or iron(III) nitrate offers a milder and more selective nitrating system compared to traditional nitric acid/sulfuric acid mixtures, which can lead to over-nitration and oxidative side products.
-
Acetone is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during workup.
-
The final purification by column chromatography is essential to isolate the desired 4-nitro isomer from any unreacted starting material or ortho-nitro byproducts.
Step 2: Reduction of 4-Nitro-2,6-dimethylphenol to this compound
The reduction of the nitro group to an amine is a common transformation in organic synthesis. Various reducing agents can be employed for this purpose.
Experimental Protocol:
A general method for the reduction of nitrophenols can be employed, for instance, using a metal catalyst.
-
Materials:
-
4-Nitro-2,6-dimethylphenol
-
A suitable catalyst (e.g., copper ferrite)[5]
-
A reducing agent (e.g., NaBH₄)
-
Solvent (e.g., water or ethanol)
-
-
Procedure:
-
Dissolve 4-Nitro-2,6-dimethylphenol in an appropriate solvent in a reaction vessel.
-
Add the catalyst to the solution.
-
Introduce the reducing agent portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.
-
Self-Validating System:
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal and the appearance of an amino group signal in the respective spectra will validate the success of the reduction.
Potential Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented, the broader class of aminophenol and dimethylphenol derivatives has shown significant promise in various therapeutic areas.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals[6][7]. The hydroxyl group on the phenol ring can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance. Derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, in some cases exceeding that of classic antioxidants like α-tocopherol[8]. The presence of both a hydroxyl and an amino group in this compound suggests it may also exhibit potent antioxidant activity.
Figure 2: Proposed antioxidant mechanism of this compound.
Enzyme Inhibition and Antimicrobial Properties
Aminophenol derivatives have been investigated for their ability to inhibit various enzymes and for their antimicrobial properties[9]. For instance, certain aminophenol derivatives have shown inhibitory effects against enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes[10][11]. Additionally, the aminophenol scaffold is present in molecules with antibacterial activity[10]. Further research is warranted to explore if this compound shares these properties.
Intermediate in Organic Synthesis
The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring—makes this compound a versatile intermediate for the synthesis of more complex molecules[12]. The amino and hydroxyl groups can be readily functionalized to introduce a wide range of substituents, enabling the generation of libraries of novel compounds for drug discovery screening.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with a straightforward synthetic route and a range of potential applications, particularly in the fields of medicinal chemistry and materials science. Its structural similarity to compounds with known antioxidant and other biological activities makes it an attractive target for further investigation. The detailed synthetic protocols and understanding of its chemical properties provided in this guide should serve as a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.
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An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dimethylphenol, a substituted phenolic compound, is a versatile and highly valuable intermediate in the realms of pharmaceutical and fine chemical synthesis. Its unique molecular architecture, featuring a sterically hindered phenolic hydroxyl group and a reactive amino functionality, makes it a strategic building block for the construction of complex molecular entities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, an exploration of its chemical reactivity, and its applications in drug discovery and development, with a particular focus on its role as a key precursor to the antiarrhythmic agent mexiletine.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15980-22-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 277.0 ± 35.0 °C | |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.85 ± 0.36 | |
| XLogP3 (Predicted) | 0.7 | [1] |
| Appearance | Solid |
Note: Some physical properties are predicted values from computational models and should be considered as estimates.
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The integration and splitting patterns of these signals would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretching of the phenol, N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can be used to confirm its structure.
Synthesis of this compound
A common and logical synthetic route to this compound involves a two-step process starting from the readily available 2,6-dimethylphenol. This process includes the nitration of the phenol followed by the reduction of the resulting nitro group.
Caption: Synthetic pathway to this compound.
Step 1: Nitration of 2,6-Dimethylphenol to 4-Nitro-2,6-dimethylphenol
The nitration of 2,6-dimethylphenol is directed to the para position due to the ortho-directing nature of the hydroxyl group and the steric hindrance from the two methyl groups at the ortho positions.
Experimental Protocol (General Procedure):
-
Dissolution: Dissolve 2,6-dimethylphenol in a suitable inert solvent, such as a hydrocarbon (e.g., isooctane) or a chlorinated solvent.
-
Cooling: Cool the solution to a temperature between 0 and 40°C.
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as 30-70% nitric acid, to the stirred solution while maintaining the temperature.[2] Alternatively, other nitrating systems like bismuth(III) nitrate pentahydrate in acetone can be employed.[3]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to isolate the solid product. Wash the solid with water to remove any remaining acid and then dry it.
-
Purification: The crude 4-nitro-2,6-dimethylphenol can be purified by recrystallization from a suitable solvent like isooctane to yield the pure product.[2]
Step 2: Reduction of 4-Nitro-2,6-dimethylphenol to this compound
The reduction of the nitro group to an amino group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method.
Experimental Protocol (General Procedure):
-
Catalyst Suspension: In a reaction vessel, suspend a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.
-
Substrate Addition: Add the synthesized 4-nitro-2,6-dimethylphenol to the catalyst suspension.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Chemical Reactivity and Key Transformations
The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the aromatic ring, the phenolic hydroxyl group, and the primary amino group.
Caption: Reactivity map of this compound.
Reactions of the Amino Group
The amino group is a primary site for functionalization, enabling the introduction of a wide array of substituents.
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is crucial for the synthesis of many pharmaceutical compounds.
-
N-Alkylation: N-alkylation can be achieved through various methods, including reaction with alkyl halides or through reductive amination with aldehydes or ketones.
-
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can also be a site for chemical modification, although its reactivity can be influenced by the steric hindrance of the adjacent methyl groups.
-
O-Alkylation (Williamson Ether Synthesis): The phenol can be deprotonated with a base to form a phenoxide ion, which can then react with an alkyl halide to form an ether. This is a key transformation in the synthesis of mexiletine.
-
O-Acylation: The hydroxyl group can be acylated to form esters, though this may require more forcing conditions compared to the N-acylation.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential and selective modifications, making it an ideal starting material for the construction of more complex drug molecules.
Key Intermediate in the Synthesis of Mexiletine
One of the most significant applications of this compound is in the synthesis of mexiletine , a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[4][5] The synthesis of mexiletine from 2,6-dimethylphenol involves the formation of this compound as a key intermediate.
The general synthetic strategy involves the etherification of the phenolic hydroxyl group of a 2,6-dimethylphenol derivative, followed by the introduction of the aminopropane side chain. The presence of the amino group on the aromatic ring of this compound allows for its transformation into other functional groups or for its protection during the synthesis of the ether linkage.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from readily available starting materials and its versatile reactivity provide a robust platform for the development of novel drug candidates. A thorough understanding of its physicochemical properties, synthetic routes, and chemical transformations is essential for researchers and scientists working in drug discovery and development to fully exploit its potential in creating the next generation of therapeutic agents.
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- NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITR
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- Synthesis of ( R)-, ( S)-, and ( RS)
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An In-depth Technical Guide to the Solubility of 4-Amino-2,6-dimethylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-Amino-2,6-dimethylphenol in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to conduct these crucial measurements in a laboratory setting. The guide delves into the molecular characteristics of this compound, the theoretical underpinnings of solubility, a detailed experimental workflow using the isothermal shake-flask method, and analytical quantification techniques.
Introduction: The Significance of Solubility Data
This compound is a substituted phenol of interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), formulation development, and ultimately, the bioavailability of a potential drug substance. Inadequate solubility can pose significant challenges throughout the development pipeline, leading to increased costs and timelines. This guide provides the necessary framework for generating reliable and reproducible solubility data for this compound.
Molecular Structure and Physicochemical Properties of this compound
A fundamental understanding of the molecular structure of this compound is essential for predicting and interpreting its solubility behavior.
Molecular Formula: C₈H₁₁NO
Molecular Weight: 137.18 g/mol
The molecule consists of a phenol ring substituted with a hydroxyl (-OH) group, an amino (-NH₂) group, and two methyl (-CH₃) groups.
-
Hydroxyl Group (-OH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents.[1][2]
-
Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.[3]
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule.[1]
-
Methyl Groups (-CH₃): These alkyl groups are nonpolar and increase the lipophilicity of the molecule, which can decrease solubility in polar solvents.[1]
The interplay of these functional groups results in a molecule with both hydrophilic and lipophilic characteristics. The overall solubility in a given solvent will depend on the balance of these competing interactions.
Caption: Molecular structure of this compound.
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
-
Polar Solvents: These solvents have large dipole moments and can be further classified as protic (containing O-H or N-H bonds, e.g., water, ethanol, methanol) or aprotic (lacking these bonds, e.g., acetone, dimethyl sulfoxide). Polar protic solvents are particularly effective at dissolving polar solutes that can participate in hydrogen bonding.
-
Nonpolar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces (e.g., hexane, toluene). They are effective at dissolving nonpolar solutes.
For this compound, its polar hydroxyl and amino groups suggest good solubility in polar protic solvents. However, the nonpolar aromatic ring and methyl groups will favor interactions with less polar or nonpolar solvents. Therefore, its solubility profile across a range of organic solvents is expected to be nuanced.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[4] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. A visual excess of solid should remain at the bottom of the vial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the UV region.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method capable of separating and quantifying this compound. A reverse-phase C18 column is often suitable for phenolic compounds.[6][7]
-
Prepare a series of standard solutions and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.
-
Inject a known volume of the appropriately diluted, filtered saturated solution and determine its concentration from the calibration curve.
-
-
Caption: Isothermal shake-flask solubility determination workflow.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner. A table is an effective way to summarize the results.
Table 1: Illustrative Solubility Data for a Substituted Phenol
| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Data Point 1 | Data Point 1 |
| Ethanol | Polar Protic | 25 | Data Point 2 | Data Point 2 |
| Acetone | Polar Aprotic | 25 | Data Point 3 | Data Point 3 |
| Ethyl Acetate | Polar Aprotic | 25 | Data Point 4 | Data Point 4 |
| Toluene | Nonpolar | 25 | Data Point 5 | Data Point 5 |
| Hexane | Nonpolar | 25 | Data Point 6 | Data Point 6 |
Note: The data in this table is for illustrative purposes only and does not represent actual measured values for this compound.
The results should be interpreted in the context of the solvent properties and the molecular structure of this compound. For instance, higher solubility would be expected in solvents that can effectively solvate both the polar functional groups and the nonpolar regions of the molecule.
Conclusion
References
- Slideshare. (n.d.). PHENOLS and functional group (IUPAC).ppt.
- International Journal of Recent Research Aspects. (n.d.). Mutual influence of functional groups on the example of phenol molecule.
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- International Journal of Trend in Scientific Research and Development. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- ALS Environmental. (2023, February 27). Determination of Phenols in Soils by HPLC.
- ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method.
- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.
- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Sciencemadness Wiki. (2024, March 5). Phenol.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF.
- ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals.
- Wikipedia. (n.d.). Phenol.
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Spectroscopic Profile of 4-Amino-2,6-dimethylphenol: A Technical Guide for Researchers
Introduction
4-Amino-2,6-dimethylphenol, also known as 4-hydroxy-3,5-dimethylaniline, is a substituted phenol of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a hydroxyl group, an amino group, and two methyl groups on a benzene ring, make it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.
This technical guide provides a comprehensive overview of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound in their work.
Molecular Structure and Key Features
The molecular structure of this compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) is fundamental to understanding its spectral characteristics.[1][2] The molecule possesses a plane of symmetry, which influences the number and type of signals observed in its NMR spectra. The electron-donating nature of the amino and hydroxyl groups, along with the methyl substituents, significantly impacts the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~6.4 - 6.6 | Singlet | 2H | Aromatic C-H (H-3, H-5) |
| ~4.5 - 5.5 | Singlet (broad) | 2H | Amino -NH₂ |
| ~2.0 - 2.2 | Singlet | 6H | Methyl -CH₃ (at C-2, C-6) |
Interpretation and Rationale:
-
Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and are expected to appear as a single singlet. The strong electron-donating effects of both the hydroxyl and amino groups will shield these protons, causing them to resonate at a relatively high field (low ppm value) for aromatic protons.
-
Methyl Protons: The six protons of the two methyl groups at positions C-2 and C-6 are also chemically equivalent and will appear as a sharp singlet.
-
Hydroxyl and Amino Protons: The chemical shifts of the phenolic -OH and amino -NH₂ protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a polar aprotic solvent like DMSO-d₆, these signals are typically observed as broad singlets. Their identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide would lead to the disappearance of these signals from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-1 (C-OH) |
| ~135 - 140 | C-4 (C-NH₂) |
| ~120 - 125 | C-2, C-6 (C-CH₃) |
| ~115 - 120 | C-3, C-5 (C-H) |
| ~15 - 20 | -CH₃ |
Interpretation and Rationale:
-
Symmetry: Due to the molecule's symmetry, only four signals are expected for the eight carbon atoms.
-
Quaternary Carbons: The carbons bearing the hydroxyl (C-1) and amino (C-4) groups are expected to be the most downfield (highest ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The carbon attached to the hydroxyl group is typically more deshielded than the one attached to the amino group.
-
Substituted Aromatic Carbons (C-2, C-6): The carbons bearing the methyl groups will appear as a single signal.
-
Protonated Aromatic Carbons (C-3, C-5): The two equivalent aromatic carbons bearing hydrogen atoms will give rise to a single signal in the aromatic region.
-
Methyl Carbons: The two equivalent methyl carbons will appear as a single signal in the aliphatic region at a characteristic upfield position.
Figure 2: A typical experimental workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |
| 1620 - 1580 | Strong | N-H scissoring and C=C aromatic ring stretching |
| 1520 - 1480 | Strong | C=C aromatic ring stretching |
| 1250 - 1180 | Strong | C-O stretching (phenolic) |
| 850 - 800 | Strong | Out-of-plane C-H bending (aromatic) |
Interpretation and Rationale:
-
O-H and N-H Stretching: A prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the phenolic hydroxyl group and the primary amino group, which are involved in intermolecular hydrogen bonding.
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).
-
Aromatic C=C Stretching: Strong absorptions in the 1620-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
N-H Bending: The N-H scissoring vibration of the primary amine is expected to appear around 1600 cm⁻¹.
-
C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic group is anticipated in the 1250-1180 cm⁻¹ region.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Possible Assignment |
| 137 | [M]⁺ (Molecular ion) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - NH₂ - CH₃]⁺ or [M - OH - CH₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 137, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral fragments. A common fragmentation pathway for substituted phenols and anilines involves the loss of a methyl radical (CH₃), which would result in a fragment ion at m/z = 122. Further fragmentation could involve the loss of the amino or hydroxyl group.
Figure 3: A simplified proposed fragmentation pathway for this compound.
Experimental Protocols
The following are general protocols for acquiring the spectral data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive profile of this compound. The predicted NMR, IR, and MS spectra, along with their detailed interpretations, offer a robust framework for the identification and characterization of this important chemical compound. The provided experimental protocols serve as a practical starting point for researchers to obtain high-quality spectral data in their own laboratories. By leveraging this information, scientists and developers can ensure the identity and purity of this compound, thereby facilitating its effective application in their research and development endeavors.
References
- PubChem. This compound. [Link][1]
- National Institute of Standards and Technology (NIST). Phenol, 2,6-dimethyl-. In NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology (NIST). Phenol, 4-amino-. In NIST Chemistry WebBook. [Link][3]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Comprehensive Technical Guide to the Synthesis of 4-Amino-2,6-dimethylphenol from 2,6-dimethylphenol
Abstract
This technical guide provides an in-depth, research-grade overview of the synthetic pathway to produce 4-Amino-2,6-dimethylphenol, a valuable chemical intermediate, starting from 2,6-dimethylphenol. The synthesis is a robust two-step process involving an initial electrophilic nitration to yield 4-nitro-2,6-dimethylphenol, followed by a chemoselective reduction of the nitro group to the corresponding amine. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical process parameters and rationale behind the methodological choices. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this transformation.
Introduction and Strategic Overview
This compound is a substituted aniline derivative with significant utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a reactive amino group and a phenolic hydroxyl group flanked by two methyl groups, offers versatile handles for further chemical modification.
The synthesis from 2,6-dimethylphenol is the most direct and industrially viable route. The strategy hinges on the powerful directing effects of the hydroxyl and methyl substituents on the aromatic ring. The overall transformation is logically dissected into two primary stages:
-
Electrophilic Aromatic Substitution: Introduction of a nitro group at the para position of the phenol ring.
-
Chemoselective Reduction: Conversion of the nitro intermediate to the target amino compound.
This guide will address each stage with a focus on mechanistic integrity, procedural detail, and the expert reasoning that informs protocol design.
Caption: Overall two-step synthetic workflow.
Part I: Electrophilic Nitration of 2,6-Dimethylphenol
The initial step involves the regioselective nitration of the starting material. The success of this step is predicated on controlling the reaction to favor mono-nitration at the sterically accessible and electronically activated para-position.
Mechanistic Rationale and Regioselectivity
The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group (-OH) is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.[2] The two methyl groups (-CH₃) are also weakly activating and ortho-, para-directing.
The key electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid in the presence of a stronger acid catalyst like sulfuric acid or, in this case, acetic acid.[3][4]
Sources
4-Amino-2,6-dimethylphenol: A Comprehensive Technical Review for Scientific Professionals
An In-Depth Guide to the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate
Foreword
For the discerning researcher, scientist, and drug development professional, the landscape of chemical intermediates is a critical terrain. The selection of a foundational molecule can dictate the trajectory of a research program, influencing synthesis efficiency, biological activity, and the ultimate viability of a novel compound. Within this context, 4-Amino-2,6-dimethylphenol emerges as a molecule of significant interest. Its unique structural amalgamation of a hindered phenolic hydroxyl group and a reactive amino functionality bestows upon it a versatile chemical character, rendering it a valuable building block in a multitude of scientific endeavors. This technical guide provides a comprehensive exploration of this compound, moving beyond a cursory overview to deliver field-proven insights and detailed methodologies. Our objective is to equip the reader with the requisite knowledge to confidently and effectively incorporate this compound into their research and development workflows.
Physicochemical and Structural Characteristics
This compound, also known by its IUPAC name this compound, is a crystalline solid with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. The strategic placement of two methyl groups ortho to the hydroxyl group creates steric hindrance, which significantly influences its reactivity and antioxidant potential.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 15980-22-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Crystalline solid | |
| SMILES | CC1=CC(=CC(=C1O)C)N | [1] |
| InChI | InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | [1] |
Synthesis of this compound: A Proven Pathway
The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-nitro-2,6-dimethylphenol. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the generation of water as the primary byproduct, aligning with the principles of green chemistry.
Reaction Principle
The synthesis hinges on the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a metal catalyst and a hydrogen source. The general reaction is depicted below:
Caption: Catalytic hydrogenation of 4-nitro-2,6-dimethylphenol.
The choice of catalyst is paramount to the success of the reaction, with platinum, palladium, and nickel-based catalysts being commonly employed[2][3]. The reaction is typically carried out in a solvent that can dissolve the starting material and facilitate the interaction with the catalyst and hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure adapted from established methods for the reduction of nitrophenols[2][3][4].
Materials:
-
4-Nitro-2,6-dimethylphenol
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable pressure vessel, dissolve 4-nitro-2,6-dimethylphenol in a sufficient volume of ethanol or methanol.
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate) to the solution. The catalyst should be handled under an inert atmosphere if pyrophoric (e.g., Raney Nickel).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas to remove any oxygen. Subsequently, purge the reactor with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 80°C)[2]. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) can also be used to track the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
Antioxidant Properties: Mechanistic Insights and Evaluation
The phenolic hydroxyl group in this compound is the primary determinant of its antioxidant activity. The presence of the electron-donating amino group in the para position and the methyl groups in the ortho positions significantly modulates this activity.
Mechanism of Action
Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. In the context of this compound, the phenolic proton can be readily donated to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, with delocalization of the unpaired electron over the aromatic ring and the amino group. The steric hindrance provided by the ortho-methyl groups can enhance the stability of this radical, preventing it from participating in further deleterious reactions.
Caption: Hydrogen atom transfer mechanism of antioxidant activity.
Experimental Evaluation: The DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted and convenient method for evaluating the free radical scavenging activity of compounds[5].
Principle:
DPPH is a stable free radical with a deep violet color in solution. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT))
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (typically around 517 nm) should be adjusted to approximately 1.0.
-
Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations.
-
Reaction: In a set of test tubes or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the sample solutions. A control containing only the DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the maximum absorbance wavelength of DPPH.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from this graph[6][7][8]. A lower IC₅₀ value indicates a higher antioxidant activity.
Applications in Polymer Science and Drug Development
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and a key intermediate in the development of novel pharmaceuticals.
Polymer Synthesis
The amino and hydroxyl groups of this compound can both participate in polymerization reactions, leading to the formation of various polymer architectures. For instance, it can be envisioned as a monomer for the synthesis of aromatic polyamides, polyimides, or polybenzoxazoles, where the amino group reacts with diacyl chlorides or dianhydrides, and the hydroxyl group can be utilized for subsequent cross-linking or functionalization[9][10]. The incorporation of the hindered phenol moiety into the polymer backbone can impart enhanced thermal stability and antioxidant properties to the resulting material.
Caption: Potential polymerization pathway of this compound.
Drug Development Intermediate
As a substituted aminophenol, this compound serves as a valuable scaffold in medicinal chemistry. The amino group provides a site for the introduction of various functional groups through acylation, alkylation, or sulfonylation reactions, allowing for the synthesis of a diverse library of compounds for biological screening. The phenolic hydroxyl group can also be modified to modulate the pharmacokinetic and pharmacodynamic properties of the target molecules.
Toxicological Profile and Safety Considerations
A thorough understanding of the toxicological properties of any chemical intermediate is essential for its safe handling and for assessing the potential risks associated with its use in consumer products or pharmaceuticals.
GHS Hazard Classification:
Based on available data, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
In Vitro and In Vivo Studies:
Conclusion and Future Perspectives
This compound stands as a chemical intermediate with considerable potential for innovation in both materials science and drug discovery. Its unique combination of a sterically hindered phenol and a reactive amine provides a versatile platform for the synthesis of a wide array of functional molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this compound.
Future research efforts should focus on a more detailed elucidation of its toxicological profile to ensure its safe and responsible application. Furthermore, a deeper exploration of its utility as a monomer in the synthesis of high-performance polymers could unlock new avenues for the development of advanced materials with tailored properties. As the demand for novel and effective chemical entities continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of chemical and pharmaceutical research.
References
- Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. Reaction Chemistry & Engineering. [Link]
- IC50 values of the antioxidant activity test using DPPH method.
- Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences. [Link]
- OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162. European Commission. [Link]
- This compound. PubChem. [Link]
- Phenol, 4-amino-: Human health tier II assessment CAS Number: 123-30-8. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- dpph assay ic50: Topics by Science.gov. Science.gov. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Preprints.org. [Link]
- Synthesis of p-aminophenol by catalytic hydrogenation of nitrobenzene. Indian Academy of Sciences. [Link]
- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. [Link]
- Antioxidant activities detected by DPPH (IC50) of the methanolic...
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry. [Link]
- ChemInform Abstract: Production of 4-Aminophenol by Catalytic Hydrogenation of Nitrobenzene.
- 2,6-Diamino-4-phenylphenol (DAPP) copolymerized polyimides: Synthesis and characterization.
- Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO 2 amorphous alloy.
- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]
- Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
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- 6. researchgate.net [researchgate.net]
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- 11. ec.europa.eu [ec.europa.eu]
An In-depth Technical Guide to the Biological Activities of 4-Amino-2,6-dimethylphenol Derivatives
Introduction: Unveiling the Therapeutic Potential of Substituted Aminophenols
In the landscape of medicinal chemistry, the aminophenol scaffold has emerged as a privileged structure, underpinning the pharmacological activity of a diverse array of therapeutic agents. The strategic substitution on the aromatic ring of these compounds can profoundly influence their biological properties, leading to the development of molecules with enhanced efficacy and selectivity. Among these, 4-Amino-2,6-dimethylphenol derivatives have garnered significant interest due to their potential as potent antioxidant, anti-inflammatory, and anticancer agents. The presence of the methyl groups at the ortho positions to the hydroxyl group introduces steric hindrance, which can modulate the reactivity of the phenol and influence its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from readily available precursors. A common strategy involves the nitration of 2,6-dimethylphenol, followed by the reduction of the nitro group to an amine.
A representative synthetic protocol is outlined below:
Protocol 1: Synthesis of this compound
Step 1: Nitration of 2,6-Dimethylphenol
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dimethylphenol in a suitable solvent such as carbon tetrachloride.
-
Add a nitration catalyst.
-
Slowly add 68% nitric acid to the solution while maintaining the temperature at approximately 35°C.
-
After the addition is complete, continue stirring the reaction mixture at 35°C for 2 hours.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the solid with cold solvent and dry to obtain 2,6-dimethyl-4-nitrophenol.
Step 2: Reduction of 2,6-Dimethyl-4-nitrophenol
-
In a four-necked flask, suspend 2,6-dimethyl-4-nitrophenol in ethanol.
-
Add a reduction catalyst, for example, a commercially available catalyst like H-C2.
-
Heat the mixture to 75°C with stirring.
-
Slowly add 80% hydrazine hydrate to the reaction mixture.
-
After the addition, reflux the mixture for 3 hours.
-
Filter the hot reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.
-
Concentrate the filtrate by evaporating the ethanol.
-
Cool the concentrated solution to room temperature to allow the product to crystallize.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to yield this compound as a solid.
This core structure can then be further functionalized at the amino group to generate a library of derivatives for biological screening.
Antioxidant Activity: Scavenging Free Radicals and Mitigating Oxidative Stress
The phenolic hydroxyl group is a key determinant of the antioxidant activity of these derivatives. The methyl groups at the 2 and 6 positions can enhance this activity by increasing the electron-donating capacity of the phenol and stabilizing the resulting phenoxyl radical. The antioxidant potential of these compounds is typically evaluated using various in vitro assays that measure their ability to scavenge stable free radicals or inhibit lipid peroxidation.
Key Antioxidant Assays and Mechanistic Insights
Commonly employed assays to quantify antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these assays, the ability of the aminophenol derivative to donate a hydrogen atom to the radical results in a color change that can be measured spectrophotometrically. The antioxidant efficacy is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related p-alkylaminophenols have shown a clear structure-activity relationship. Elongation of the alkyl chain on the amino group has been demonstrated to enhance antioxidative activity[1]. For instance, p-octylaminophenol was found to be a significantly more potent inhibitor of lipid peroxidation than p-methylaminophenol, with a potency increase of approximately 350-fold[1]. This suggests that modifying the substituent on the amino group of this compound could be a promising strategy to develop potent antioxidants.
Table 1: Representative Antioxidant Activity of Aminophenol Derivatives
| Compound | Assay | IC50 / EC50 (µg/mL) | Reference Compound | Reference Compound Value (µg/mL) | Source |
| o-aminophenol derivative 6a | DPPH (SC50) | 18.95 | Ascorbic Acid | 12.60 | [2] |
| o-aminophenol derivative 6b | DPPH (SC50) | 25.30 | Ascorbic Acid | 12.60 | [2] |
| o-aminophenol derivative 6c | DPPH (SC50) | 22.45 | Ascorbic Acid | 12.60 | [2] |
| o-aminophenol derivative 6d | ABTS (EC50) | 4.00 | Quercetin | 9.80 | [2] |
| o-aminophenol derivative 6g | ABTS (EC50) | 11.25 | Quercetin | 9.80 | [2] |
Note: The data presented are for o-aminophenol derivatives and serve as an illustration of the antioxidant potential within the broader class of aminophenols. Further studies are required to determine the specific activity of this compound derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the free radical scavenging activity of this compound derivatives.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or Gallic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of percentage inhibition versus concentration and determine the IC50 value.
-
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. This compound derivatives have shown promise in this arena, primarily through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
Mechanism of Action: Targeting COX Enzymes and Pro-inflammatory Cytokines
A significant mechanism underlying the anti-inflammatory effects of many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.
A study on (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015), a derivative of 4-aminophenol, demonstrated its ability to inhibit both COX-1 and COX-2 with IC50 values of 36 µM and 28 µM, respectively[3]. This compound also reduced carrageenan-induced paw edema in mice, a classic model of acute inflammation[3]. Furthermore, it decreased leukocyte migration and myeloperoxidase activity in a pleurisy model, indicating a broad anti-inflammatory profile[3].
The anti-inflammatory effects of these derivatives are also likely mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases. Some compounds can inhibit NF-κB activation by suppressing the phosphorylation and nuclear translocation of its subunits[4].
Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.
The MAPK family of proteins, including p38 and JNK, are key players in the cellular response to stress and inflammation. Their activation leads to the phosphorylation of various transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38 and JNK phosphorylation has been shown to reduce the expression of these cytokines[1][5]. While direct evidence for the modulation of MAPK pathways by this compound derivatives is limited, it represents a plausible mechanism for their anti-inflammatory effects.
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely accepted method for screening acute anti-inflammatory activity.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation:
-
Use male Wistar rats (150-200g).
-
Fast the animals overnight before the experiment with free access to water.
-
-
Dosing:
-
Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose.
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including aminophenol derivatives. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.
Structure-Activity Relationships and Cytotoxicity
Studies on novel aminophenol analogues have revealed that the nature of the substituent on the amino group plays a crucial role in their anticancer activity. For instance, p-dodecylaminophenol and p-decylaminophenol demonstrated potent suppression of cell growth in breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cell lines[3]. The anticancer activity was found to be dependent on the length of the alkyl chain, with longer chains generally conferring higher potency[3]. These compounds were also shown to induce apoptosis in HL60 cells, suggesting a mechanism involving programmed cell death[3].
Table 2: Representative In Vitro Anticancer Activity of Aminophenol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| p-dodecylaminophenol | MCF-7 (Breast) | ~5 | [3] |
| p-dodecylaminophenol | DU-145 (Prostate) | ~7 | [3] |
| p-dodecylaminophenol | HL60 (Leukemia) | ~3 | [3] |
| p-decylaminophenol | MCF-7 (Breast) | ~10 | [3] |
| p-decylaminophenol | DU-145 (Prostate) | ~15 | [3] |
| p-decylaminophenol | HL60 (Leukemia) | ~8 | [3] |
Note: This data for p-alkylaminophenols highlights the potential of this class of compounds. The specific anticancer activity of this compound derivatives warrants further investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their antioxidant, anti-inflammatory, and anticancer properties, coupled with the potential for synthetic modification, make them attractive candidates for further drug discovery and development. The structure-activity relationships observed in related aminophenol series provide a strong rationale for the synthesis and evaluation of novel this compound derivatives with tailored pharmacological profiles.
Future research should focus on several key areas:
-
Synthesis of diverse libraries: A broader range of derivatives with various substituents on the amino group should be synthesized to comprehensively explore the structure-activity landscape.
-
In-depth mechanistic studies: Further investigation is needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds, particularly their effects on the NF-κB and MAPK pathways.
-
In vivo efficacy and safety profiling: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
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The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Aminophenols
Abstract
Substituted aminophenols represent a privileged scaffold in modern chemical and biomedical research, underpinning a vast array of molecules with significant biological and material properties. This technical guide provides an in-depth exploration of the core applications of these versatile compounds, designed for researchers, scientists, and drug development professionals. We will traverse their critical role in medicinal chemistry, from the rational design of targeted cancer therapeutics to the development of novel anti-inflammatory and antioxidant agents. Furthermore, this guide will illuminate their utility in materials science and as robust analytical reagents. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for harnessing the full potential of substituted aminophenols in the laboratory.
Introduction: The Enduring Relevance of the Aminophenol Core
The aminophenol framework, characterized by a benzene ring bearing both an amino and a hydroxyl group, is a cornerstone of organic synthesis. The relative positions of these functional groups (ortho-, meta-, and para-) and the nature of further substitutions on the aromatic ring give rise to a rich chemical diversity, enabling the fine-tuning of electronic and steric properties. This inherent tunability is the primary driver of their widespread application. In drug discovery, the aminophenol moiety can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. In materials science, these same functional groups are leveraged for polymerization and dye synthesis. This guide will systematically unpack these applications, providing both the theoretical underpinnings and practical methodologies for their implementation.
Medicinal Chemistry: Targeting Disease with Precision
The amenability of the aminophenol scaffold to chemical modification has made it a workhorse in the development of novel therapeutic agents. Its derivatives have been successfully employed to target a range of pathologies, from cancer to inflammatory disorders.
Oncology: The Fight Against Uncontrolled Cell Proliferation
A prominent application of substituted aminophenols in oncology is as precursors to potent enzyme inhibitors, particularly those targeting kinases.[1]
Cabozantinib is a multi-tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[1] Its synthesis relies on a key intermediate derived from para-aminophenol.[1] Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and metastasis, such as VEGFR2.[1]
The development of such inhibitors often follows a structured screening process to identify and optimize lead compounds.
Anti-inflammatory and Analgesic Properties
Para-aminophenol derivatives have a long history as analgesic and antipyretic agents, with paracetamol (acetaminophen) being a prime example.[2] Research is ongoing to develop new analgesic compounds with improved efficacy and safety profiles.[3] Furthermore, certain aminophenol derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.[3] Their mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, and potentially through modulation of the endocannabinoid system.[4] The metabolite of acetaminophen, AM404, has been shown to suppress nitric oxide secretion from stimulated microglia, suggesting a role in neuroinflammation.[5]
Antioxidant and Pro-oxidant Activities
The dual presence of hydroxyl and amino groups on the aromatic ring endows aminophenol derivatives with significant antioxidant potential. They can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The antioxidant capacity is highly dependent on the relative positions of the functional groups, with ortho- and para-isomers generally exhibiting greater activity than meta-isomers. This is attributed to the formation of more stable quinone-imine or quinone-like radical species upon hydrogen donation.
However, it is crucial to note that under certain conditions, such as in the presence of transition metal ions like copper, 2- and 4-aminophenol can exhibit pro-oxidant activity. They can reduce cupric ions, which in turn can generate superoxide radicals, leading to a continuous production of reactive oxygen species.[6] This dual nature highlights the importance of the biological context when evaluating the therapeutic potential of these compounds.
Antimicrobial Agents
The antimicrobial properties of substituted aminophenols are an active area of investigation. Certain derivatives have demonstrated the ability to inhibit the growth of bacteria and fungi, opening avenues for the development of new antimicrobial drugs to combat resistant infections.[3] For instance, Schiff bases derived from 4-aminophenol have shown promising antimicrobial activity.[7]
Data Presentation: Biological Activities of Representative Substituted Aminophenols
The following table summarizes the biological activities of selected substituted aminophenol derivatives from the literature. This data provides a quantitative basis for structure-activity relationship (SAR) studies and for the selection of compounds for further investigation.
| Compound/Derivative | Biological Activity | Assay | Result (IC50/MIC/etc.) | Reference |
| o-Aminophenol Derivative 6i | Cytotoxic | MTT Assay (HepG2 cells) | IC50: 29.46 µg/mL | [8] |
| o-Aminophenol Derivative 6i | Cytotoxic | MTT Assay (A549 cells) | IC50: 71.29 µg/mL | [8] |
| o-Aminophenol Derivative 6i | Cytotoxic | MTT Assay (MCF7 cells) | IC50: 80.02 µg/mL | [8] |
| o-Aminophenol Derivatives (various) | Antioxidant | DPPH Radical Scavenging | SC50: 18.95 - 34.26 µg/mL | [9] |
| o-Nitrophenol Derivatives (various) | Antimicrobial | MIC Determination | MIC: 100 - 200 µg/mL | [8] |
| Cabozantinib | Kinase Inhibition | VEGFR2 Kinase Assay | IC50: 0.035 nM | (Example value, specific citation needed) |
| 4-Aminophenol Schiff Bases (various) | Antibacterial | Agar-well diffusion | MIC: 1 mg/mL | [10] |
Experimental Protocols: Methodologies for Synthesis and Evaluation
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted aminophenol and for the evaluation of its biological activity.
Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)
This protocol describes the acylation of p-aminophenol to synthesize paracetamol.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Ice bath
-
Beakers
-
Stirring rod
-
Filtration apparatus
Procedure:
-
In a beaker, create a paste of p-aminophenol with a small amount of water.
-
Carefully add acetic anhydride to the paste while stirring. The reaction is exothermic.[11]
-
Continue stirring until the reaction is complete, as indicated by the formation of a solid mass.
-
Cool the reaction mixture in an ice bath to precipitate the product.[11]
-
Collect the crude N-acetyl-p-aminophenol by filtration.
-
Recrystallize the crude product from hot water to obtain purified crystals.
-
Dry the purified crystals and determine the melting point and yield.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant capacity of substituted aminophenols.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (substituted aminophenol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. For the working solution, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[12] Protect the solution from light.[12]
-
Sample preparation: Dissolve the substituted aminophenol test compound and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution. Then, add the DPPH working solution and mix well. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[12]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This protocol details a standard method for screening the antimicrobial activity of synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Test compound (substituted aminophenol) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the target microorganism over the surface.
-
Well Preparation: Using a sterile cork borer, create wells of a specific diameter in the agar.[13]
-
Sample Addition: Add a defined volume of the test compound solution at a specific concentration into the wells.[13] Also, add the positive control and the solvent (negative control) to separate wells.
-
Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[14]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.[13]
Conclusion and Future Perspectives
Substituted aminophenols are a remarkably versatile class of compounds with a broad and expanding range of applications in research. Their utility in medicinal chemistry is well-established, providing the foundation for drugs that combat cancer, inflammation, and pain. The ongoing exploration of their antioxidant and antimicrobial properties continues to reveal new therapeutic possibilities. In materials science, their role in the synthesis of polymers and dyes remains significant.
The future of substituted aminophenol research lies in the continued rational design of novel derivatives with enhanced potency and selectivity for specific biological targets. Advances in computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of their mechanisms of action, including their dual pro-oxidant and antioxidant behavior, will be crucial for their safe and effective therapeutic application. The development of greener and more efficient synthetic methodologies will also be a key area of focus. The substituted aminophenol scaffold, with its inherent chemical tractability, is poised to remain a central theme in innovative scientific research for the foreseeable future.
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An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Amino-2,6-dimethylphenol, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and explores its potential pharmacological applications and underlying mechanisms of action.
Introduction and Historical Context
While the specific historical record of the first synthesis of this compound is not prominently documented, its discovery can be situated within the broader history of aminophenol chemistry, which dates back to the 19th century. The synthesis of related compounds, such as isopicramic acid (4-amino-2,6-dinitrophenol) by Dabney in 1883, highlights the long-standing interest in substituted aminophenols.[1] The industrial synthesis of aminophenols gained prominence with the development of reduction methods for nitrophenols.[2] this compound has since emerged as a crucial building block in organic synthesis, valued for its unique combination of amino and phenolic hydroxyl functional groups.[3]
Chemical and Physical Properties
This compound, also known as 4-hydroxy-3,5-dimethylaniline, is a substituted aromatic compound with the molecular formula C₈H₁₁NO.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 15980-22-0 | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White or off-white crystalline solid | |
| Melting Point | 130 °C | [5] |
| Boiling Point | 244.7±28.0 °C at 760 mmHg | [5] |
| Solubility | Moderately soluble in alcohols and can be recrystallized from hot water.[6] | |
| SMILES | CC1=CC(=CC(=C1O)C)N | [4] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2,6-dimethyl-4-nitrophenol. This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a preferred green and efficient method.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Detailed Experimental Protocol: Reduction of 2,6-dimethyl-4-nitrophenol
This protocol is based on established methods for the reduction of nitrophenols.[6][7]
Materials:
-
2,6-dimethyl-4-nitrophenol
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for hydrogenation
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dimethyl-4-nitrophenol in a suitable solvent such as ethanol.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under the inert atmosphere.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality behind Experimental Choices:
-
Catalytic Hydrogenation: This method is preferred for its high efficiency, selectivity, and the production of clean byproducts (water).
-
Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for the reduction of nitro groups.
-
Inert Atmosphere: The use of an inert atmosphere is crucial for safety, as hydrogen gas is flammable and can form explosive mixtures with air. It also prevents the oxidation of the aminophenol product.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing impurities and yielding a product of high purity.
Pharmacological Potential and Mechanism of Action
While specific in-depth pharmacological studies on this compound are limited in publicly available literature, the broader class of aminophenols exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[8] The structural similarity to other pharmacologically active phenols suggests potential therapeutic applications.
Antioxidant and Anti-inflammatory Activities
Substituted aminophenols are known to act as potent antioxidants.[8] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. This antioxidant activity is often linked to anti-inflammatory effects, as oxidative stress is a key contributor to the inflammatory cascade.[9] The mechanism likely involves the stabilization of the resulting phenoxyl radical through resonance, enhanced by the electron-donating amino group.
Potential Mechanism of Action: Insights from Related Compounds
The toxicology of structurally related compounds, such as 4-dimethylaminophenol, provides clues to the potential cellular mechanisms that this compound might influence. Studies on 4-dimethylaminophenol have shown that it can impair mitochondrial function and lead to the depletion of vital cellular thiols like glutathione and coenzyme A.[10] This occurs through the formation of thioethers after the oxidation of the aminophenol to a reactive quinoneimine intermediate.[10]
It is important to note that while this pathway highlights a potential mechanism of toxicity, the specific effects and their therapeutic implications for this compound would require dedicated investigation. The balance between beneficial antioxidant effects and potential cytotoxicity is a key area for future research.
Analytical Methods for Characterization
The purity and identity of synthesized this compound can be confirmed using a variety of standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the O-H and N-H stretches of the phenol and amine groups, respectively.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point for the analysis of aminophenols.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often after derivatization to increase its volatility.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its bifunctional nature allows for a wide range of chemical modifications to generate libraries of compounds for screening in drug discovery programs. The antioxidant and potential anti-inflammatory properties of the aminophenol scaffold make it an attractive starting point for the development of novel therapeutics for a variety of diseases.
Safety and Toxicology
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] As with many aminophenols, there is a potential for nephrotoxicity, and its metabolism may lead to the formation of reactive intermediates that can deplete cellular antioxidants.[14] Therefore, appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a chemical compound with a rich history rooted in the development of aminophenol chemistry. Its synthesis is well-established, and its versatile structure makes it a valuable intermediate in the pharmaceutical and agrochemical industries. While its specific pharmacological profile is still an area for further exploration, the known antioxidant and anti-inflammatory properties of the aminophenol class, coupled with insights from the toxicology of related compounds, suggest a promising avenue for future drug discovery and development efforts. This guide provides a solid foundation for researchers and scientists working with this intriguing molecule.
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An In-depth Technical Guide to the Thermal Stability of 4-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4-Amino-2,6-dimethylphenol (CAS 15980-22-0), a compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive publicly available experimental data on its specific thermal decomposition profile, this document synthesizes information from related compounds, theoretical principles, and established analytical methodologies to offer a robust framework for its thermal analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to safely handle, store, and characterize the thermal behavior of this compound.
Introduction: The Imperative of Thermal Stability Profiling
This compound, a substituted aminophenol, possesses a reactive combination of a nucleophilic aromatic amine and a phenolic hydroxyl group.[1] This unique structure makes it a valuable intermediate in various synthetic pathways. However, the presence of these functional groups also raises important questions about its thermal stability. Understanding a compound's response to heat is a critical aspect of chemical process safety, enabling the definition of safe operating temperatures for manufacturing, storage, and formulation.[2] Thermal decomposition can lead to loss of product, generation of hazardous byproducts, and in worst-case scenarios, runaway reactions.
This guide will delve into the theoretical considerations for the thermal stability of this compound, outline key analytical techniques for its characterization, provide detailed experimental protocols, and discuss the interpretation of potential results based on the behavior of analogous compounds.
Physicochemical Properties and Inherent Hazards
A thorough understanding of the fundamental properties of a compound is the first step in any stability assessment.
| Property | Value | Source(s) |
| CAS Number | 15980-22-0 | [3][4] |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Melting Point | 137-138 °C (with decomposition) | [3] |
| Boiling Point | 282.8 ± 28.0 °C (Predicted) | [3] |
| Appearance | Solid |
Hazard Profile: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.
Theoretical Considerations for Thermal Decomposition
The thermal decomposition pathway of this compound is likely influenced by its constituent functional groups: the aromatic ring, the amino group, the hydroxyl group, and the two methyl groups. Based on the known thermal behavior of related compounds, several decomposition mechanisms can be postulated:
-
Oxidation of the Aminophenol System: The aminophenol moiety is susceptible to oxidation, which can be accelerated at elevated temperatures. This could lead to the formation of quinone-imine or other colored polymeric species.
-
Decarboxylation/Deamination-like Pathways: While not containing a carboxylic acid, analogous decomposition pathways seen in aminobenzoic acids, such as the loss of small molecules, could occur.[6] The amino group could be eliminated as ammonia or be involved in condensation reactions.
-
Ring Opening and Fragmentation: At higher temperatures, the aromatic ring can undergo cleavage, leading to the formation of smaller, volatile fragments. Studies on methoxyphenols show that decomposition can lead to the formation of phenol, cyclopentadienone, and smaller hydrocarbons like acetylene.[7][8][9][10]
-
Generation of Gaseous Byproducts: The decomposition of aminophenols can release toxic and flammable gases. For instance, the decomposition of p-aminophenol can produce hydrogen cyanide (HCN), nitrogen oxides (NOx), and carbon monoxide (CO).[6]
A European Commission safety assessment of the isomer 3-amino-2,6-dimethylphenol noted that its boiling point was not determined because decomposition starts at approximately 250 °C .[11] This provides a valuable, albeit indirect, indicator for the thermal sensitivity of the 4-amino isomer.
Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is a primary tool for determining the onset of decomposition and the temperature ranges of different decomposition stages. When coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), it allows for the identification of evolved gaseous products.[13][14][15]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[16][17] It is used to determine melting point, heat of fusion, and to detect exothermic (heat-releasing) or endothermic (heat-absorbing) events associated with decomposition. DSC is also a powerful tool for purity determination.[18][19][20]
Accelerating Rate Calorimetry (ARC)
ARC is a highly sensitive technique used to simulate a worst-case thermal runaway scenario under adiabatic conditions.[21][22][23][24][25] It identifies the onset temperature of self-accelerating decomposition and provides critical data on the rate of temperature and pressure rise, which is essential for process safety and hazard assessment.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the thermal analysis of this compound. These are designed to be adapted to specific instrumentation and research questions.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound and identify the temperatures of mass loss.
Materials:
-
This compound sample
-
TGA instrument
-
High-purity nitrogen (or other desired purge gas)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Instrument Preparation: Ensure the TGA is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes to establish an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.
Caption: Workflow for TGA analysis of this compound.
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and detect any exothermic decomposition events.
Materials:
-
This compound sample
-
DSC instrument
-
High-purity nitrogen
-
DSC sample pans (e.g., aluminum, hermetically sealed)
Procedure:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it to contain any evolved gases.
-
Experimental Setup:
-
Place the sample pan and a reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point.
-
Observe for any exothermic peaks that would indicate decomposition.
-
Caption: Experimental workflow for DSC analysis.
Protocol for Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a self-accelerating decomposition reaction under adiabatic conditions.
Materials:
-
This compound sample
-
ARC instrument
-
Sample bomb (e.g., titanium, stainless steel)
Procedure:
-
Instrument Preparation: Ensure the ARC is properly calibrated.
-
Sample Preparation: Load a known quantity of the sample (typically 1-5 g) into the sample bomb.
-
Experimental Setup:
-
Seal the bomb and place it in the ARC calorimeter.
-
Evacuate and backfill with an inert gas if necessary.
-
-
Heat-Wait-Search Mode:
-
The instrument will heat the sample in small steps (e.g., 5 °C).
-
After each step, it will wait for thermal equilibrium and then search for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).
-
-
Adiabatic Tracking: Once self-heating is detected, the instrument will switch to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.
-
Data Collection: The instrument records the temperature and pressure as a function of time until the reaction is complete or a safe limit is reached.
-
Data Analysis: Determine the onset temperature of the self-accelerating reaction, the time to maximum rate, and the rates of temperature and pressure rise.
Caption: Logical flow of an ARC experiment.
Interpretation of Results and Safety Implications
The data obtained from these analyses will provide a comprehensive thermal stability profile for this compound.
-
TGA: A single-step, sharp mass loss would suggest a simple decomposition process. Multiple steps would indicate a more complex decomposition pathway. The onset temperature from TGA provides a conservative upper limit for thermal stability under dynamic heating conditions.
-
DSC: An endotherm corresponding to the melting point followed by an exotherm at a higher temperature is the expected behavior. The magnitude of the exotherm (enthalpy of decomposition) is a critical parameter for assessing the energy release potential.
-
ARC: The onset temperature from ARC is considered a more realistic indicator of the potential for thermal runaway in a large-scale setting. The pressure data is crucial for designing emergency relief systems.
Safety Recommendations: Based on the predicted decomposition around 250 °C for a related isomer, it is prudent to handle this compound with care at elevated temperatures. Processes involving this compound should be maintained well below this temperature, incorporating a significant safety margin. Storage should be in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
References
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Foreword: Beyond the Structure – A Molecule of Competing Influences
An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-dimethylphenol
To the practicing researcher, this compound is more than a simple aromatic compound; it is a case study in controlled reactivity. Its architecture, featuring a primary amine, a hydroxyl group, and two sterically imposing methyl groups, creates a delicate balance of electronic and spatial effects. Understanding how these features govern the reactivity of the amino group is paramount for its successful application as a synthon in fields ranging from polymer science to pharmaceutical development. This guide moves beyond a mere recitation of reactions to explore the underlying principles that dictate its chemical behavior, providing both mechanistic insights and field-tested protocols to empower your research.
The Molecular Architecture: Electronic and Steric Drivers of Reactivity
The reactivity of the amino group in this compound is not an isolated property but is profoundly influenced by its neighboring functional groups. The interplay of the hydroxyl and methyl substituents dictates the nucleophilicity and accessibility of the nitrogen's lone pair.
-
Electronic Effects : Both the amino (-NH₂) and the hydroxyl (-OH) groups are powerful activating groups, donating electron density into the aromatic ring via resonance. This enhanced electron density increases the nucleophilicity of the amino group compared to unsubstituted aniline. The two methyl groups also contribute a slight electron-donating effect through hyperconjugation. The para-position of the amino group to the strongly activating hydroxyl group is particularly significant, creating a highly electron-rich system.
-
Steric Hindrance : The two methyl groups positioned ortho to the hydroxyl group and meta to the amino group create a significant steric shield. While this hindrance primarily impacts reactions at the hydroxyl group and the adjacent ring carbons, it also channels the reactivity of incoming reagents towards the less hindered amino group.
Below is a diagram illustrating the key structural features and their electronic contributions.
Caption: Key functional groups and their influence on reactivity.
Core Reactivities of the Amino Group
The electron-rich and sterically accessible nature of the amino group makes it the primary site for a variety of chemical transformations.
Nucleophilic Reactions: Acylation and Alkylation
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily attacking electrophilic centers.
N-Acylation: This is a robust and high-yielding reaction for protecting the amino group or for synthesizing amide derivatives. The reaction with acylating agents like acid chlorides or anhydrides is typically rapid and selective for the amino group over the more sterically hindered hydroxyl group.
N-Alkylation: While direct alkylation with alkyl halides is possible, it often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products.[1][2] A more controlled approach is reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem[3] |
| Molecular Weight | 137.18 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15980-22-0 | PubChem[3] |
Diazotization: Gateway to Diverse Functionalities
The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations, turning the amino group into an excellent leaving group (N₂) and creating a highly versatile intermediate.[4] This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[4]
The resulting 4-hydroxy-3,5-dimethylbenzenediazonium salt can be used immediately in subsequent reactions without isolation.[4] Common applications include:
-
Sandmeyer Reactions: Replacement of the diazonium group with halides (-Cl, -Br), cyanide (-CN), or other nucleophiles.
-
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo dyes. This reaction is fundamental in the synthesis of indicators and pigments.
The workflow for a typical diazotization and subsequent azo coupling is outlined below.
Caption: Generalized workflow for diazotization and azo coupling.
Oxidation and Polymerization
Aminophenols are inherently susceptible to oxidation. The presence of the electron-donating amino group lowers the oxidation potential of the molecule, making it sensitive to air and chemical oxidants.[5][6] Oxidation can lead to the formation of reactive quinone-imine intermediates, which can then polymerize to form complex, often colored, materials.[6][7]
This tendency to polymerize can be harnessed. This compound can be used as a comonomer with 2,6-dimethylphenol in oxidative coupling reactions to synthesize functionalized poly(phenylene oxide) (PPO) resins.[8][9] The amino group provides a reactive handle on the polymer backbone for cross-linking, grafting, or introducing other functionalities to modify the properties of the final material.[8][10] The synthesis is typically carried out using a copper-amine catalyst system in the presence of oxygen.[9][10]
Validated Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken. Refer to the Safety Data Sheet (SDS) before handling any chemicals. This compound is harmful if swallowed and causes skin and eye irritation.[3]
Protocol 1: N-Acylation with Acetic Anhydride
This protocol describes a standard procedure for the synthesis of N-(4-hydroxy-3,5-dimethylphenyl)acetamide.
Causality: The reaction is performed in a non-protic solvent to prevent hydrolysis of the acetic anhydride. Pyridine acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion. The amino group's higher nucleophilicity and lower steric hindrance compared to the hydroxyl group ensure selective N-acylation.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.37 g, 10 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane and 1.2 mL of pyridine. Stir until all solids are dissolved.
-
Acylation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (1.02 g, 10 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide.
Protocol 2: Diazotization of this compound
This protocol is adapted from established procedures for aromatic amines and outlines the preparation of the diazonium salt solution for immediate use.[4]
Causality: The reaction must be kept at 0-5 °C because diazonium salts are unstable and can decompose, potentially explosively if isolated.[4] A strong acid is required to protonate the nitrous acid to form the active nitrosating agent. An excess of nitrous acid is tested for to ensure the complete conversion of the primary amine.
Methodology:
-
Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.37 g, 10 mmol) in 50 mL of water.
-
Acidification: Add 3 mL of concentrated hydrochloric acid (approx. 37 mmol). Stir the mixture. If the amine hydrochloride does not fully dissolve, proceed with the fine suspension. Cool the mixture to 0 °C using an ice-salt bath.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 10 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C. Check for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates completion. If the test is negative, add a small amount of additional nitrite solution.
-
Use of Solution: The resulting cold diazonium salt solution is now ready for immediate use in a subsequent coupling reaction. DO NOT attempt to isolate the diazonium salt.
Conclusion: A Versatile and Controllable Synthon
The reactivity of the amino group in this compound is a finely tuned system governed by the synergistic electronic effects of the hydroxyl group and the steric influence of the flanking methyl groups. This unique structure makes the amino group a predictable and highly reactive nucleophilic center, amenable to a wide range of transformations including acylation, alkylation, and diazotization. Its susceptibility to oxidative polymerization further extends its utility into materials science, particularly in the synthesis of functional PPO polymers. By understanding and leveraging these core principles, researchers can effectively utilize this compound as a valuable building block for complex molecular design and synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)
- Saito, K., Masuyama, T., & Nishide, H. Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide)
- Yang, Z. et al. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication.
- Google Patents. (1999).
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
- MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Polimery. (n.d.). View of Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)irninomethyl]-2,6-dimethylphenol.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025).
- MDPI. (n.d.).
- OEHHA. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
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Methodological & Application
synthesis of poly(2,6-dimethyl-1,4-phenylene ether) using 4-Amino-2,6-dimethylphenol
An In-Depth Guide to the Synthesis of Amine-Functionalized Poly(2,6-dimethyl-1,4-phenylene ether)
Abstract
Poly(2,6-dimethyl-1,4-phenylene ether) (PPO), also known as poly(phenylene oxide), is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties. The functionalization of the PPO backbone with reactive groups, such as primary amines, significantly broadens its applicability, creating opportunities for its use as a precursor for advanced materials, including membranes, composites, and thermosets. This application note addresses the synthesis of amine-functionalized PPO. It first elucidates the challenges associated with the direct oxidative polymerization of amine-containing phenols, such as 4-Amino-2,6-dimethylphenol, due to the high reactivity of the amino group under oxidative conditions. Subsequently, this guide provides a robust, field-proven, two-step post-polymerization modification protocol. This alternative pathway involves the initial synthesis of PPO via the established copper-catalyzed oxidative coupling of 2,6-dimethylphenol, followed by a controlled benzylic bromination and subsequent nucleophilic amination. This methodology offers a reliable and scalable route to amine-functionalized PPO, circumventing the side reactions inherent in direct polymerization approaches. Detailed, step-by-step protocols for each stage of the synthesis and characterization are provided for researchers and scientists in materials development.
Part 1: The Foundational Synthesis of PPO via Oxidative Coupling
The industrial synthesis of PPO is achieved through the copper-catalyzed oxidative coupling of 2,6-dimethylphenol (2,6-DMP).[1][2] This polymerization proceeds via a free-radical mechanism, where a copper-amine complex serves as the catalyst to facilitate the oxidation of the phenolic monomer.
Mechanism of Oxidative Coupling
The reaction is initiated by the oxidation of the copper(I) catalyst to copper(II) by molecular oxygen. The Cu(II) species then coordinates with the 2,6-dimethylphenol monomer. An electron transfer from the phenol to the Cu(II) center generates a phenoxy radical and regenerates the Cu(I) catalyst. These phenoxy radicals then couple to form dimers, trimers, and ultimately, the high molecular weight polymer. The process involves both C-O and C-C coupling, but the formation of the desired ether linkage (C-O coupling) is favored under typical reaction conditions.[3][4][5] A side product, tetramethyldiphenoquinone (DPQ), can also form via C-C coupling, which can be minimized by careful control of reaction conditions.[5]
Caption: Mechanism of copper-catalyzed oxidative coupling of 2,6-dimethylphenol.
Experimental Protocol: Synthesis of PPO
This protocol describes a standard laboratory-scale synthesis of PPO from 2,6-dimethylphenol.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 2,6-Dimethylphenol (2,6-DMP) | 122.16 | 10.25 g | 84 mmol |
| Copper(I) Bromide (CuBr) | 143.45 | 0.033 g | 0.23 mmol |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.24 | 0.50 mL | 3.40 mmol |
| Toluene | - | 50 mL | - |
| Methanol | - | 1 L | - |
| Hydrochloric Acid (conc.) | - | 5 mL | - |
Procedure
-
Monomer Preparation: Recrystallize 2,6-dimethylphenol from heptane to remove impurities that can affect polymerization. Dry thoroughly under vacuum.
-
Catalyst Preparation: In a 100 mL two-necked flask equipped with a magnetic stirrer and an oxygen inlet, add CuBr (0.033 g) and TMEDA (0.50 mL) to toluene (4 mL). Stir the mixture under a gentle stream of oxygen for 15-20 minutes until a clear, dark green solution is formed.
-
Polymerization: Dissolve the purified 2,6-dimethylphenol (10.25 g) in toluene (46 mL). Add this monomer solution to the vigorously stirring catalyst solution.
-
Reaction: Maintain a continuous, gentle flow of oxygen into the flask (an oxygen-filled balloon is sufficient). The reaction is exothermic; maintain the temperature at 30-50°C using a water bath. The viscosity of the solution will increase significantly over 4-6 hours.
-
Precipitation: After the desired reaction time, stop the oxygen flow. Slowly pour the viscous polymer solution into a beaker containing 1 L of methanol with 5 mL of concentrated HCl, while stirring vigorously. The PPO will precipitate as a white, fibrous solid.
-
Purification: Filter the polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified PPO in a vacuum oven at 80°C overnight. The expected yield is typically >95%.
Part 2: The Challenge of Direct Polymerization Using this compound
While structurally similar to 2,6-DMP, the presence of a primary amino group at the 4-position of the phenol ring fundamentally alters the monomer's reactivity, making its direct oxidative polymerization into high molecular weight PPO highly problematic.
Causality of Experimental Failure
There are two primary chemical reasons for the difficulty in using this compound as a monomer in this system:
-
Competing Oxidation of the Amino Group: Aromatic amines are highly susceptible to oxidation, often more so than phenols under similar conditions. The copper catalyst, activated by oxygen, can readily oxidize the amino group, leading to the formation of colored, quinone-imine type structures or other low molecular weight, cross-linked products.[6] This side reaction consumes the oxidant and catalyst, effectively preventing the desired polymerization of the phenolic hydroxyl group.
-
Catalyst Poisoning: Amines are excellent ligands for copper ions.[7][8] The amino group on the monomer can coordinate strongly to the copper center of the catalyst. This strong binding can saturate the coordination sphere of the copper, preventing it from effectively coordinating with the phenolic oxygen, which is a crucial step for the electron transfer that initiates polymerization. This essentially deactivates or "poisons" the catalyst.
Caption: Competing reaction pathways for this compound.
Part 3: Recommended Protocol: Post-Polymerization Amination
To successfully synthesize amine-functionalized PPO, a post-polymerization modification strategy is the most reliable and effective approach. This involves functionalizing the pre-formed PPO backbone. A common and robust method is the free-radical bromination of the benzylic methyl groups, followed by nucleophilic substitution with an amine source.[9][10][11]
Caption: Workflow for the post-polymerization amination of PPO.
Protocol 2A: Benzylic Bromination of PPO
This protocol introduces bromine atoms onto the methyl groups of the PPO backbone, creating reactive sites for subsequent amination.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|
| PPO (from Protocol 1) | ~120.15 (repeat unit) | 10.0 g | 83.2 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 4.47 g | 25.1 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.265 g | 1.6 mmol |
| 1,2-Dichlorobenzene | - | 200 mL | - |
| Isopropanol (IPA) | - | 1 L | - |
Procedure
-
Dissolution: In a 500 mL round-bottomed flask, dissolve PPO (10.0 g) in 1,2-dichlorobenzene (200 mL). This may require gentle heating (to ~100°C) and stirring.
-
Degassing: Once fully dissolved, allow the solution to cool to room temperature. Degas the solution by bubbling argon or nitrogen through it for 30 minutes.
-
Initiation: Add NBS (4.47 g) and the radical initiator AIBN (0.265 g) to the solution. Note: The degree of bromination can be controlled by adjusting the amount of NBS.
-
Reaction: Heat the reaction mixture to 110°C and stir for 4 hours under an inert atmosphere.
-
Precipitation: After cooling to room temperature, pour the reaction solution into 1 L of isopropanol (IPA) with vigorous stirring to precipitate the brominated polymer (PPO-Br).
-
Purification & Drying: Filter the white solid, wash thoroughly with fresh IPA and then water to remove any remaining reagents. Dry the PPO-Br in a vacuum oven at 60°C for 24 hours.
Protocol 2B: Amination of Brominated PPO
This protocol uses the brominated PPO as a substrate for nucleophilic substitution to introduce the desired amine functionality. This example uses aqueous ammonia to introduce a primary amine.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Notes |
|---|---|---|---|
| Brominated PPO (PPO-Br) | - | 5.0 g | - |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 100 mL | Anhydrous |
| Ammonium Hydroxide (NH₄OH) | 35.04 | 50 mL | 28-30% solution |
| Diethyl Ether | - | 500 mL | - |
Procedure
-
Dissolution: In a sealed pressure vessel or a robust sealed flask, dissolve the dried PPO-Br (5.0 g) in anhydrous NMP (100 mL).
-
Reaction: Add a large excess of concentrated ammonium hydroxide solution (50 mL) to the polymer solution. Seal the vessel tightly.
-
Heating: Heat the reaction mixture to 80-90°C and stir for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the benzylic bromide signal (~4.3 ppm) and the appearance of new signals corresponding to the aminated product.
-
Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the amine-functionalized polymer (PPO-NH₂) by adding the solution drop-wise to 500 mL of vigorously stirred diethyl ether.
-
Purification & Drying: Collect the solid product by filtration. Wash it extensively with diethyl ether to remove residual NMP and ammonia. Dry the final product in a vacuum oven at 50°C for 24 hours.
Characterization
-
¹H NMR Spectroscopy: To confirm the success of each step. PPO shows characteristic aromatic (~6.5 ppm) and methyl (~2.1 ppm) protons. Bromination introduces a new peak for the -CH₂Br protons around 4.3 ppm. Amination will cause this peak to disappear and a new peak for -CH₂NH₂ to appear, typically shifted upfield.
-
FTIR Spectroscopy: Can be used to identify the N-H stretching vibrations (around 3300-3400 cm⁻¹) of the newly introduced primary amine groups.
-
Gel Permeation Chromatography (GPC): To monitor the molecular weight and polydispersity of the polymer throughout the modification process. Care must be taken as side reactions like cross-linking or chain scission can occur under harsh conditions.
References
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane)
- The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol.
- Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol - The Journal of Organic Chemistry
- Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol - American Chemical Society
- Synthesis of poly(2,6-dimethyl-1,4-phenylene ether) with controlled molecular weight via suspension polymerization catalyzed by amine–copper (I)
- POLYMERIZATION BY OXIDATIVE COUPLING - Journal of the American Chemical Society
- Poly(phenylene oxide) functionalized with quaternary ammonium groups via flexible alkyl spacers for high-performance anion exchange membranes - The Royal Society of Chemistry
- Poly(phenylene oxide)
- Synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) by the copper-catalyzed oxidative coupling of dimethylphenol (2,6-DMP)
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC - NIH
- (PDF) Poly(phenylene oxide)
- Production process of polyphenylene ether - Google P
- Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review - Oriental Journal of Chemistry
- Polymer supported copper(II)
- Copper–amine complexes as new catalysts for rigid polyurethane foam preparations | Request PDF - ResearchG
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- 5. pubs.acs.org [pubs.acs.org]
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- 10. Poly(phenylene oxide) functionalized with quaternary ammonium groups via flexible alkyl spacers for high-performance anion exchange membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application and Protocol Guide for the Quantification of 4-Amino-2,6-dimethylphenol
Introduction
4-Amino-2,6-dimethylphenol is a substituted phenol derivative with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Accurate and precise quantification of this compound is critical for quality control, stability testing, and research and development. This guide provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the experimental choices to ensure robust and reliable results.
Compound Profile: this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 15980-22-0 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Synonyms | 2,6-dimethyl-4-aminophenol, 4-hydroxy-3,5-dimethylaniline |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[3][4][5] For this compound, a reverse-phase HPLC method is most appropriate, given the compound's moderate polarity.
Scientific Rationale for Method Development
The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The mobile phase, a mixture of acetonitrile and a slightly acidic buffer, is chosen to ensure good peak shape and retention. The acidic modifier (e.g., phosphoric acid or formic acid) suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak. UV detection is selected based on the chromophoric nature of the substituted benzene ring in the analyte. The specific wavelength for detection should be determined by acquiring a UV spectrum of a standard solution.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed Protocol for HPLC Quantification
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
Ultrapure water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Instrument and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for ideal retention time and separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan (typically around 270-280 nm for phenolic compounds).
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent that is miscible with the mobile phase.
-
Ensure the final concentration of the analyte is within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[6] For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[6]
Scientific Rationale for Method Development
Direct analysis of this compound by GC can lead to poor peak shape and thermal degradation due to the presence of active hydrogen atoms in the amino and hydroxyl groups.[6] Silylation, a common derivatization technique, replaces these active hydrogens with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative. This leads to sharper peaks and improved sensitivity. A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of the TMS-derivatized analyte. Mass spectrometric detection provides high selectivity and allows for confident identification based on the mass spectrum.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for this compound.
Detailed Protocol for GC-MS Quantification
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
2. Instrument and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-500) for identification.
3. Derivatization Procedure
-
To a dried sample extract or a known amount of standard, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound in pyridine (1 mg/mL).
-
Create a series of calibration standards and subject them to the same derivatization procedure as the samples.
5. Sample Preparation
-
For solid samples, dissolve in a suitable solvent and then evaporate to dryness under a stream of nitrogen before derivatization.
-
For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte and remove interfering matrix components.[6]
6. Data Analysis
-
Identify the characteristic ions of the derivatized this compound from the full scan mass spectrum.
-
Use a quantifier ion and one or two qualifier ions for SIM mode analysis.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards.
-
Quantify the analyte in the samples using this calibration curve.
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, particularly for routine analysis of relatively pure samples.[5][7] This method relies on the inherent absorbance of UV or visible light by the analyte.
Scientific Rationale for Method Development
This compound possesses a chromophoric aromatic ring, which absorbs UV radiation. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the compound across a range of UV wavelengths. Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Workflow for UV-Vis Spectrophotometry
Caption: UV-Vis spectrophotometry workflow.
Detailed Protocol for UV-Vis Spectrophotometric Quantification
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol (UV grade) or other suitable UV-transparent solvent
-
Quartz cuvettes
2. Instrument and Conditions
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.
-
Scan Range: 200-400 nm for determining λmax.
-
Measurement Wavelength: The predetermined λmax.
3. Determination of λmax
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm against a solvent blank to identify the wavelength of maximum absorbance.
4. Preparation of Standard Solutions
-
Prepare a stock solution (e.g., 100 µg/mL) of the standard in the chosen solvent.
-
Prepare a series of working standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
5. Sample Preparation
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the calibration range.
-
If the sample solution is turbid, it must be filtered or centrifuged.
6. Data Analysis
-
Measure the absorbance of each standard and the sample solutions at the λmax against a solvent blank.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Method Validation and Quality Control
For all the described methods, proper validation is essential to ensure the reliability of the results.[3][7][8][9] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
References
- Benchchem. (n.d.). Validation of Analytical Methods: A Comparative Guide to Phenol Determination.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Food Science and Biotechnology. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract.
- PubMed. (n.d.). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector.
- ACS Publications. (n.d.). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Chemsrc. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-Amino-2,5-dimethylphenol. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Newcrom. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient.
- National Institutes of Health. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability.
- ResearchGate. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
- National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- European Commission. (2014). OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162.
- Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes.
- Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
- Bio-Synthesis. (2009). Sample preparation for Amino Acid Analysis.
- Google Patents. (n.d.). Sample preparation procedure for the quantitative analysis of samples containing amino acids.
- Therapeutic Drug Monitoring. (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites.
- ResearchGate. (n.d.). Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey.
- CAS Common Chemistry. (n.d.). 4-Amino-2,3-dimethylphenol.
Sources
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- 2. scbt.com [scbt.com]
- 3. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
HPLC-UV method for 4-Amino-2,6-dimethylphenol analysis
An Application Note for the Quantitative Analysis of 4-Amino-2,6-dimethylphenol using a Validated HPLC-UV Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound. This compound is a significant chemical intermediate and a potential impurity in various manufacturing processes, making its precise measurement critical for quality control and safety assessment. The method detailed herein utilizes reversed-phase chromatography for optimal separation and has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability, accuracy, and precision.[1][2] This application note is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound, also known as 4-hydroxy-3,5-dimethylaniline, is an aromatic compound featuring both a phenol and an aniline functional group.[3][4] Its chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[5][6] However, its presence as a residual impurity or degradation product in final products is often a critical quality attribute that requires meticulous control.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[7] For aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) coupled with UV detection is particularly well-suited. The separation is based on the compound's partitioning between a polar mobile phase and a nonpolar stationary phase. The inherent UV-absorbing properties of the aromatic ring, enhanced by the amino and hydroxyl auxochromes, allow for sensitive and specific detection.[8][9] The development of a validated analytical method is a regulatory requirement that provides documented evidence of its suitability for the intended purpose.[2][10]
Chromatographic Method and Experimental Design
The core of this application note is a well-defined chromatographic method optimized for the analysis of this compound. The choices behind each parameter are grounded in established chromatographic principles to ensure a robust separation.
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chemicals & Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis. The use of a C18 column provides excellent retention for the moderately nonpolar analyte. A slightly acidic mobile phase (pH 3.0) is employed to ensure the amino group is protonated, which minimizes peak tailing and yields a sharp, symmetrical peak shape.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic Elution: 65% Mobile Phase A / 35% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 278 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Protocols: Solution Preparation and Sample Handling
Accurate preparation of standards and samples is fundamental to the success of the analysis.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of a 50:50 mixture of Methanol and Deionized Water (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard & Calibration Curve Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the Stock Solution with the diluent. A typical calibration range would be 1 µg/mL to 100 µg/mL.
-
General Sample Preparation Protocol
The sample preparation procedure must be tailored to the specific matrix. For a solid drug substance or product:
-
Accurately weigh a sample amount equivalent to a target concentration of this compound within the calibration range.
-
Transfer the sample to a suitable volumetric flask.
-
Add diluent to approximately 70% of the flask volume.
-
Sonicate or vortex the sample for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to ambient temperature and dilute to volume with the diluent. Mix well.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before injection. This step is crucial to remove particulates and protect the HPLC column. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[11]
Analytical Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[1][12]
Caption: Workflow for HPLC method validation.
System Suitability Testing
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.
-
Protocol: Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Validation Parameters
The table below outlines the key validation parameters and their corresponding acceptance criteria.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (matrix without analyte), and a sample spiked with the analyte. | No interfering peaks at the retention time of the analyte peak. The peak should be spectrally pure (if using DAD). |
| Linearity & Range | Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze six independent sample preparations at 100% of the target concentration on the same day. | RSD of the results should be ≤ 2.0%. |
| Intermediate Precision | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | Overall RSD for both sets of data should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated by a signal-to-noise ratio of 10:1. | RSD at the LOQ concentration should be ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters must be met, and the results should not be significantly affected by the changes. |
Results and Discussion
A method executed and validated according to the protocols described above will yield reliable and consistent results for the quantification of this compound. The isocratic method ensures stable baselines and reproducible retention times, making it ideal for routine quality control environments. The chosen UV wavelength of 278 nm provides adequate sensitivity for detecting the analyte at low levels, which is crucial when assessing impurities. The validation data confirms that the method is linear, accurate, precise, and specific for its intended use.
Conclusion
This application note details a complete and validated HPLC-UV method for the analysis of this compound. By providing a clear rationale for experimental choices and a step-by-step protocol for both analysis and validation, this guide serves as an authoritative resource for analytical laboratories. Adherence to these protocols will ensure the generation of high-quality, defensible data suitable for regulatory submissions and quality control applications.
References
- International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
- Pharmaguideline. (2024).
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Application Note: A Robust GC-MS Method for the Analysis of 4-Amino-2,6-dimethylphenol and its Process-Related Impurities
Abstract
This application note presents a detailed protocol for the analysis of 4-Amino-2,6-dimethylphenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to the polar nature of its amino and phenolic hydroxyl groups, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[2][3] To overcome these limitations, this method employs a robust trimethylsilyl (TMS) derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatives exhibit increased volatility and thermal stability, making them ideal for GC-Mass Spectrometry (MS) analysis.[4][5] This guide provides a complete workflow, including sample preparation, derivatization, optimized GC-MS parameters, and a discussion of the expected mass spectral fragmentation, enabling researchers, quality control analysts, and drug development professionals to reliably identify and quantify this compound and its potential process-related impurities.
Introduction
This compound (IUPAC Name: this compound, CAS: 15980-22-0) is a substituted phenol of significant interest in the chemical and pharmaceutical industries.[1] Its bifunctional nature, containing both a nucleophilic amine and a reactive hydroxyl group, makes it a versatile building block for complex organic synthesis.[1] The purity of this intermediate is critical, as impurities can carry through the synthesis process and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high resolution and structural elucidation capabilities. However, compounds with active hydrogen atoms, such as alcohols, phenols, and amines, require derivatization to mask these polar functional groups.[5][6][7] Silylation is a widely adopted derivatization technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, thereby increasing analyte volatility and improving chromatographic performance.[4][5]
This application note details a comprehensive method using BSTFA, a powerful silylating reagent, for the derivatization of this compound. The protocol is designed to be self-validating by explaining the rationale behind each step, ensuring reproducible and trustworthy results.
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to data interpretation. The key stages are designed to ensure complete derivatization and optimal separation and detection.
Caption: High-level workflow for the GC-MS analysis of this compound.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich, Santa Cruz Biotechnology |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher Scientific |
| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich |
| Anhydrous Acetonitrile | HPLC or GC Grade | Fisher Scientific |
| Helium (Carrier Gas) | Ultra High Purity (99.999%) | Airgas, Praxair |
| GC Vials, 2 mL, with caps | Amber glass, PTFE/Silicone septa | Agilent Technologies, Waters |
Causality: The use of anhydrous solvents is critical because silylating reagents like BSTFA will react preferentially with water, leading to incomplete derivatization of the analyte and consumption of the reagent.[6][8] The addition of 1% Trimethylchlorosilane (TMCS) in the BSTFA formulation acts as a catalyst to enhance the reactivity of the silylating agent.[5] Pyridine, a base, is also used as a catalyst to facilitate the reaction, particularly with sterically hindered groups.
Detailed Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with anhydrous acetonitrile.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in anhydrous acetonitrile to achieve a final concentration within the calibration range. If the sample matrix is complex, a liquid-liquid or solid-phase extraction may be necessary prior to this step.
Derivatization Protocol
This protocol is to be performed in a fume hood. BSTFA is moisture-sensitive and should be handled under dry conditions.
-
Aliquot: Transfer 100 µL of the standard or sample solution into a 2 mL amber GC vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature. This ensures no residual water interferes with the reaction.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue in the vial.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure the residue is fully dissolved in the derivatization reagents.
-
Heating: Place the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization of both the phenolic hydroxyl and the amino groups.[2]
-
Cooling: After heating, allow the vial to cool to room temperature before placing it in the GC autosampler for analysis. The derivatives are sensitive to moisture and should be analyzed promptly.
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Application Notes & Protocols: Derivatization of 4-Amino-2,6-dimethylphenol for Analytical Purposes
Introduction and Analytical Challenges
4-Amino-2,6-dimethylphenol is a substituted phenol containing both a primary amine (-NH₂) and a hydroxyl (-OH) functional group.[1] These polar, active hydrogen-containing groups impart properties such as low volatility and a tendency for strong interaction with active sites on chromatographic columns, making direct analysis challenging. For researchers in pharmaceutical development, environmental analysis, or chemical synthesis, accurate quantification of this compound is often critical, whether it is an impurity, a metabolite, or a synthetic intermediate.[2]
Direct injection for Gas Chromatography (GC) analysis often results in poor chromatographic performance, including severe peak tailing and low response, due to the compound's polarity and thermal lability. While High-Performance Liquid Chromatography (HPLC) is more amenable to polar compounds, achieving the low limits of detection required for trace analysis often necessitates derivatization to enhance detector response.
This guide provides detailed, field-proven protocols for the derivatization of this compound to overcome these analytical hurdles. We will explore two robust methodologies:
-
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis , a classic technique to increase volatility and thermal stability.
-
Fluorogenic labeling for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , a strategy to dramatically enhance sensitivity and selectivity.[3]
These application notes are designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale to successfully implement these methods.
Principle of Derivatization for this compound
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method.[4] For this compound, the primary targets for derivatization are the active hydrogens on the phenolic hydroxyl and the primary amino groups.
Silylation for GC-MS
Silylation is a common and highly effective derivatization technique for GC analysis.[5] It involves the replacement of active hydrogen atoms with a non-polar trimethylsilyl (TMS) group. This transformation has several key benefits:
-
Reduces Polarity: The bulky, non-polar TMS group masks the polar -OH and -NH groups, decreasing intermolecular hydrogen bonding.
-
Increases Volatility: Reduced polarity leads to a lower boiling point, making the analyte suitable for volatilization in the GC inlet.[6]
-
Enhances Thermal Stability: The resulting TMS derivatives are generally more stable at the elevated temperatures used in GC analysis.[6]
A powerful and widely used silylating reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] It reacts efficiently with both hydroxyl and amino groups to form stable TMS derivatives. The reaction must be performed under anhydrous conditions, as silylating reagents readily react with water, which would reduce the reaction yield and hydrolyze the derivatives.[5][7]
Fluorogenic Labeling for HPLC-FLD
For HPLC analysis, the goal of derivatization is often not to alter volatility but to enhance detectability. Fluorescence detection (FLD) offers exceptional sensitivity and selectivity compared to standard UV-Vis detection. Fluorogenic labeling, or tagging, involves attaching a fluorescent molecule (a fluorophore) to the analyte.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorogenic reagent that reacts with primary amines and phenols to form highly fluorescent sulfonamide and sulfonate ester derivatives, respectively.[3] The reaction is typically carried out in a buffered, slightly alkaline solution to facilitate the nucleophilic attack of the amino and phenolate groups on the sulfonyl chloride. The resulting dansylated derivative can be detected at picogram levels.[8]
Application 1: Quantitative Analysis by GC-MS via Silylation
This protocol details the conversion of this compound into its volatile di-trimethylsilyl derivative for sensitive and specific analysis by GC-MS. This method is ideal for confirming identity and performing accurate quantification in complex matrices.
Rationale and Causality
The choice of MSTFA as the silylating agent is based on its high reactivity, which allows for the simultaneous derivatization of both the phenolic and amino groups in a single step.[6] The use of a non-polar solvent like pyridine or acetonitrile is common; pyridine can also act as a catalyst by scavenging the HCl produced during the reaction with some silylating agents, though MSTFA's byproducts are neutral and volatile, simplifying the chromatographic background. Heating the reaction accelerates the derivatization, ensuring complete conversion in a reasonable timeframe.
Silylation Workflow Diagram
Caption: Workflow for silylation of this compound.
Detailed Experimental Protocol: Silylation
Reagents and Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous) or Acetonitrile (anhydrous)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the sample (containing 1-100 µg of the analyte) dissolved in a volatile solvent (e.g., methanol, ethyl acetate) into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no moisture remains.[7]
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to redissolve it.
-
Add 100 µL of MSTFA to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
-
Reaction:
-
Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.
-
After heating, remove the vial and allow it to cool to room temperature.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.
-
Instrumental Parameters and Expected Results
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Expected Results: The derivatization reaction adds two TMS groups, replacing the active hydrogens on the hydroxyl and amino groups.
-
Molecular Weight Change: The molecular weight of this compound is 137.18 g/mol .[1] Each TMS group (Si(CH₃)₃) adds 72.1 g/mol (73.1 minus 1 for H). The resulting di-TMS derivative will have a molecular weight of 137.18 + 2*(72.1) = 281.38 g/mol .
-
Mass Spectrum: The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 281. A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z 266 is highly characteristic of TMS derivatives and is often used for quantification in SIM mode. Another common fragment is the TMS ion itself at m/z 73.
Application 2: Ultrasensitive Analysis by HPLC-FLD via Dansylation
This protocol outlines the pre-column derivatization of this compound with dansyl chloride, enabling highly sensitive detection by HPLC-FLD. This method is particularly suited for trace-level quantification in clean matrices, such as in pharmacokinetic studies.
Rationale and Causality
The reaction with dansyl chloride is performed at an alkaline pH (typically pH 9-10).[3] This is critical for two reasons: 1) it deprotonates the phenolic hydroxyl group to the more nucleophilic phenoxide ion, and 2) it ensures the primary amino group is in its free base form (R-NH₂), which is necessary for it to attack the sulfonyl chloride. A buffer, such as sodium bicarbonate or borate, is used to maintain this optimal pH throughout the reaction. After the reaction, excess dansyl chloride is often quenched or removed to prevent interference. The derivatized analyte is then extracted into a water-immiscible organic solvent for analysis.
Dansylation Workflow Diagram
Caption: Workflow for dansylation of this compound.
Detailed Experimental Protocol: Dansylation
Reagents and Materials:
-
This compound standard or aqueous sample
-
Dansyl Chloride solution (e.g., 2 mg/mL in acetonitrile)
-
Sodium Bicarbonate Buffer (0.1 M, pH adjusted to 9.5)
-
Toluene or other suitable extraction solvent
-
1.5 mL microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, combine 200 µL of the aqueous sample or standard with 200 µL of 0.1 M Sodium Bicarbonate Buffer (pH 9.5).
-
-
Derivatization:
-
Add 400 µL of the dansyl chloride solution to the buffered sample.
-
Cap the tube tightly and vortex for 1 minute.
-
-
Reaction:
-
Place the tube in a heating block or water bath at 60°C for 45 minutes. Protect the reaction from light by covering the block with aluminum foil, as dansyl derivatives can be light-sensitive.
-
After incubation, remove the tube and allow it to cool to room temperature.
-
-
Extraction and Cleanup:
-
Add 500 µL of toluene to the reaction mixture.
-
Vortex vigorously for 2 minutes to extract the dansylated derivative into the organic phase.
-
Centrifuge for 5 minutes at 5,000 x g to separate the phases.
-
-
Analysis:
-
Carefully transfer the upper organic (toluene) layer to an HPLC vial.
-
The sample is now ready for injection into the HPLC-FLD system.
-
Instrumental Parameters
Table 2: Typical HPLC-FLD Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Det. | Excitation Wavelength (λex): ~340 nm |
| Emission Wavelength (λem): ~525 nm |
Method Validation and Troubleshooting
To ensure these protocols produce trustworthy and reproducible data, proper method validation is essential. Researchers should evaluate the following parameters according to standard guidelines:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy & Precision: Assess the closeness of results to the true value and the degree of scatter in the data, respectively, through replicate analyses of spiked samples.[9]
-
Specificity: Ensure that matrix components do not interfere with the analyte peak.
Table 3: Common Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low/No Derivative Peak (GC/HPLC) | Incomplete reaction; Reagent degradation; Presence of moisture (silylation). | Ensure anhydrous conditions for silylation.[5] Use fresh derivatizing reagent. Optimize reaction time/temperature. Check pH for dansylation. |
| Broad or Tailing Peak (GC) | Incomplete derivatization; Active sites in GC system. | Increase reagent excess or reaction time. Use a fresh, high-quality GC column. Check for system leaks. |
| Extraneous Peaks (GC/HPLC) | Reagent by-products; Sample matrix interference. | Analyze a reagent blank. For dansylation, consider a quenching step or optimize the extraction to remove excess reagent. |
Conclusion
The inherent polarity of this compound presents a significant obstacle to its direct analysis by chromatographic methods. The derivatization protocols detailed in this guide provide robust and reliable solutions for overcoming these challenges. Silylation with MSTFA effectively prepares the analyte for GC-MS analysis by increasing its volatility and thermal stability, allowing for confident structural confirmation and quantification.[6] For applications requiring maximum sensitivity, pre-column derivatization with dansyl chloride enables trace-level detection by HPLC-FLD.[3] By understanding the chemical principles behind these methods and adhering to the detailed protocols, researchers can achieve accurate, precise, and trustworthy analytical results for this compound in a variety of scientific applications.
References
- Lawrence, J. F., & Frei, R. W. (1974). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatography A, 98, 253-270.
- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 86(4), 583-594. (Note: While this is a general reference, it discusses the principles of derivatization for phenolics for GC analysis).
- Fluka Analytical. Silylation: Substitution of an active hydrogen by a silyl group. Sigma-Aldrich.
- Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry (GC-MS) based metabolite profiling in plants. Nature Protocols, 1(1), 387-396.
- Wu, A. H., Forte, T. M., & Chen, G. C. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
- Ballesteros, E., Gallego, M., & Valcárcel, M. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. Journal of Chromatography A, 518(1), 59-67.
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 125-135.
- XBC. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. XBC.
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- Poole, C. F. (2013). Alkylsilyl derivatives for gas chromatography. Journal of Chromatography A, 1296, 2-14.
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- European Commission. (2014). OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162. Scientific Committee on Consumer Safety.
- Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(3), 398-408.
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- Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112.
- Kim, H., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics, 12(5), 340.
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- Maciel, E. V. S., et al. (2022). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1665, 462822.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.
- Sharma, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 20-26.
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Application Notes and Protocols: A Detailed Guide to the Regioselective Nitration of 2,6-Dimethylphenol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the nitration of 2,6-dimethylphenol, a critical transformation for synthesizing 4-nitro-2,6-dimethylphenol. This product serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] These application notes delve into the underlying chemical principles, offer detailed, step-by-step protocols for synthesis and purification, and emphasize the stringent safety measures required for conducting nitration reactions. The protocols have been designed to be self-validating, ensuring both reproducibility and a high degree of product purity.
Introduction: The Significance of Phenolic Nitration
The electrophilic substitution of a nitro group onto an aromatic ring, known as nitration, is a cornerstone of organic synthesis. Phenolic compounds, due to the strong activating nature of the hydroxyl group, are particularly susceptible to this transformation.[2][3] However, this high reactivity can also lead to challenges, including the formation of multiple isomers and oxidative side products.[3]
In the case of 2,6-dimethylphenol, the two methyl groups sterically hinder the ortho positions, directing the incoming electrophile, the nitronium ion (NO₂⁺), almost exclusively to the para position. This regioselectivity makes the nitration of 2,6-dimethylphenol a robust method for the synthesis of 4-nitro-2,6-dimethylphenol. This compound is a yellow crystalline solid with a melting point of approximately 168°C (with decomposition) and is soluble in various organic solvents but insoluble in water.[4]
Mechanistic Insights: The Chemistry Behind the Selectivity
The nitration of phenols proceeds via an electrophilic aromatic substitution mechanism.[5][6] The reaction is typically initiated by the in-situ generation of the highly electrophilic nitronium ion from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.[7]
The hydroxyl group of the phenol is a potent activating group, donating electron density to the aromatic ring and stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the attack by the electrophile.[2] This activation is most pronounced at the ortho and para positions, making these sites the most favorable for substitution.
In the specific case of 2,6-dimethylphenol, the two methyl groups at positions 2 and 6 present significant steric hindrance. This physical obstruction makes it difficult for the nitronium ion to approach and attack the ortho positions. Consequently, the electrophilic attack occurs preferentially at the less sterically encumbered and electronically activated para position, leading to the formation of 4-nitro-2,6-dimethylphenol as the major product.
Diagram of the Reaction Mechanism
Caption: Mechanism of the nitration of 2,6-dimethylphenol.
Safety First: A Prerequisite for Nitration Chemistry
Nitration reactions are inherently hazardous and demand rigorous safety protocols. The primary risks stem from the use of highly corrosive and oxidizing acids, the exothermic nature of the reaction, and the potential for the formation of unstable, explosive polynitrated byproducts.[8][9]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[8][10]
-
Fume Hood: All operations must be conducted within a certified chemical fume hood to prevent the inhalation of toxic fumes, such as nitrogen oxides.[8][11]
-
Temperature Control: The reaction is highly exothermic. Strict temperature control using an ice bath is crucial to prevent runaway reactions.[9]
-
Slow Addition: The nitrating agent must be added slowly and dropwise to the substrate solution to manage the heat generated.
-
Quenching: The reaction should be quenched by carefully pouring the reaction mixture over crushed ice to dissipate heat and precipitate the product.
-
Waste Disposal: All acid waste must be neutralized and disposed of according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[11]
-
Emergency Preparedness: An emergency eyewash and shower station must be readily accessible.[8] Have appropriate spill containment materials, such as sodium bicarbonate for neutralization, on hand.[11]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dimethylphenol | Reagent | Major Chemical Supplier | Purity >98% |
| Nitric Acid (70%) | ACS Reagent | Major Chemical Supplier | Handle with extreme care |
| Sulfuric Acid (98%) | ACS Reagent | Major Chemical Supplier | Handle with extreme care |
| Dichloromethane | HPLC Grade | Major Chemical Supplier | For extraction |
| Sodium Bicarbonate | Reagent | Major Chemical Supplier | For neutralization |
| Anhydrous Sodium Sulfate | Reagent | Major Chemical Supplier | For drying |
| Ethanol | Reagent | Major Chemical Supplier | For recrystallization |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography |
| Deionized Water | In-house | ||
| Crushed Ice | In-house |
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the nitration of phenolic compounds.[12]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.2 g (0.1 mol) of 2,6-dimethylphenol in 50 mL of dichloromethane.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 8.0 mL of concentrated nitric acid (70%) to 10.0 mL of concentrated sulfuric acid (98%) while cooling in an ice bath. Caution: This mixing is highly exothermic.
-
Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the cooled solution of 2,6-dimethylphenol over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
Quenching: Carefully pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-nitro-2,6-dimethylphenol.
Purification Protocol
The crude product, a yellow solid, can be purified by either recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Method B: Column Chromatography [14]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Remove the solvent under reduced pressure to obtain the purified 4-nitro-2,6-dimethylphenol.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[15][16]
| Technique | Expected Results for 4-Nitro-2,6-dimethylphenol |
| Melting Point | 168 °C (with decomposition) |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, methyl carbons, and the carbon bearing the nitro group. |
| FTIR | Characteristic peaks for the O-H stretch of the phenol, C-H stretches of the methyl groups, aromatic C=C stretches, and strong asymmetric and symmetric N-O stretches of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (167.16 g/mol ). |
| HPLC | A single major peak indicating high purity. |
Conclusion
The regioselective nitration of 2,6-dimethylphenol is an efficient method for the synthesis of 4-nitro-2,6-dimethylphenol. By adhering to the detailed protocols and stringent safety precautions outlined in these application notes, researchers can reliably and safely produce this valuable chemical intermediate. The key to a successful outcome lies in the careful control of the reaction temperature and the slow, controlled addition of the nitrating agent. Subsequent purification by recrystallization or column chromatography yields a product of high purity suitable for further synthetic applications.
References
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- Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
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- Nitration reaction safety. YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- US3933929A - Process for the purification of p-nitrophenol. Google Patents.
- Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
- Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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- 4-Nitro-2,6-dimethylphenol. ChemBK.
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- Synthesis and Purification of Nitrophenols. UKEssays.com.
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- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.
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- Application Notes and Protocols: Nitration of 2,6-Diethylaniline Derivatives. Benchchem.
- Determination of Nitrate Nitrogen in Sugarbeet Petioles and Soils With 2-6-Dimethyl Phenol. Journal of the American Society of Sugar Beet Technologists.
- NITRATION OF PHENOLIC COMPOUNDS UNDER MILD AND HETEROGENEOUS CONDITIONS. PMC - NIH.
- 2,6-Dimethyl-4-nitrophenol 98 2423-71-4. Sigma-Aldrich.
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- Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. ResearchGate.
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Application Notes and Protocols for the Synthesis of 4-Amino-2,6-dimethylphenol
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical reduction of 4-nitro-2,6-dimethylphenol to the valuable intermediate, 4-amino-2,6-dimethylphenol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will explore the foundational principles of nitroarene reduction, address the specific challenges posed by the sterically hindered nature of the substrate, and present a selection of robust and validated protocols. The methodologies detailed herein encompass catalytic hydrogenation and chemical reduction techniques, offering a range of options to suit various laboratory settings and equipment availability. Each protocol is accompanied by an in-depth discussion of the underlying reaction mechanism, safety considerations, and methods for purification and characterization of the final product.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group, an amino group, and two methyl groups on the aromatic ring, provides multiple reactive sites for further functionalization. The strategic placement of the methyl groups ortho to the hydroxyl group can impart specific conformational constraints and electronic properties to downstream compounds, making it a desirable synthon for targeted molecular design.
The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 4-nitro-2,6-dimethylphenol. The choice of reduction methodology is critical to ensure high yield, purity, and operational safety. This guide will provide a thorough examination of the most effective and reliable methods for this transformation.
Reaction Mechanism: The Conversion of a Nitro to an Amino Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry that proceeds through a series of intermediates. While the exact pathway can vary depending on the reducing agent and reaction conditions, a generally accepted sequence involves the following key steps:
-
Nitroso Intermediate: The nitro group is initially reduced to a nitroso group (-NO).
-
Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).
-
Amine Formation: The final step involves the reduction of the hydroxylamine to the primary amine (-NH2).
The overall process involves a six-electron transfer.
Caption: Generalized mechanism for the reduction of a nitro group.
The presence of the two methyl groups in 4-nitro-2,6-dimethylphenol can sterically hinder the approach of the reducing agent to the nitro group, potentially requiring more forcing reaction conditions or specialized catalysts compared to the reduction of unsubstituted nitrophenols.
Comparative Overview of Reduction Methodologies
Several methods are available for the reduction of nitroarenes. The choice of method depends on factors such as the scale of the reaction, the presence of other functional groups, available equipment, and cost. Below is a comparative table of the most common methods applicable to the synthesis of this compound.
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Typical Conditions |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney® Nickel[1][2][3][4] | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for dehalogenation if other halogens are present.[5] | 1-50 atm H₂, various solvents (e.g., ethanol, methanol, ethyl acetate), room temperature to 80°C. |
| Transfer Hydrogenation | Formic acid, ammonium formate, or hydrazine with a catalyst (e.g., Pd/C).[5][6][7][8] | Avoids the need for high-pressure hydrogen gas, generally milder conditions. | May require longer reaction times, stoichiometry of the hydrogen donor is crucial. | Catalyst with a hydrogen donor in a suitable solvent (e.g., methanol, ethanol), often at reflux temperature. |
| Chemical Reduction | SnCl₂ in acid, or Fe/NH₄Cl.[1][9][10][11][12][13] | Good for small-scale synthesis, tolerant of some functional groups. | Stoichiometric amounts of metal reagents are required, leading to significant waste, workup can be tedious. | Metal reagent in an acidic or neutral medium (e.g., HCl, acetic acid, ethanol/water), often requires heating. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and scalable, providing a clean product with straightforward workup.
Materials:
-
4-nitro-2,6-dimethylphenol
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a high-pressure reaction vessel, add 4-nitro-2,6-dimethylphenol (1.0 eq).
-
Add ethanol or methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the reaction vessel and purge with nitrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds, particularly suitable for smaller-scale syntheses.[1][9][10][11][12]
Materials:
-
4-nitro-2,6-dimethylphenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-nitro-2,6-dimethylphenol (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts and wash the solid with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for chemical reduction with Tin(II) Chloride.
Characterization of this compound
The successful synthesis of this compound should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A different retention factor (Rf) for the product compared to the starting material will be observed.
-
Melting Point: The purified product should have a sharp melting point consistent with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. Key features to look for in the ¹H NMR spectrum include the appearance of a broad singlet for the amino (-NH₂) protons and a singlet for the two equivalent aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present. The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) for the amino group are indicative of a successful reaction.
Safety and Handling
-
4-nitro-2,6-dimethylphenol: Is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.
-
This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[14]
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle the wet catalyst and do not allow it to dry out.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.
-
Tin(II) Chloride: Is corrosive and can cause burns. Handle with care.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.
-
Solvents: Ethanol, methanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2012).
- dlab @ EPFL. (n.d.). Tin(II) chloride.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Kelly, S. M., & Lipshutz, B. H. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Organic Letters, 16(1), 98-101.
- ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
- Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions—Part I. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-151.
- Rasayan Journal of Chemistry. (2021). SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE.
- ResearchGate. (n.d.). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
- ChemRxiv. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells.
- ResearchGate. (n.d.). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)?.
- MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction.
- ResearchGate. (2020). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- ResearchGate. (n.d.). A plausible mechanism for the reduction of 4‐nitrophenol by sodium borohydride over MNP@Pt(imP)Cl2 artificial nitroreductase.
- PubMed Central. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles.
- Wikipedia. (n.d.). Tin(II) chloride.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
- Wikipedia. (n.d.). Raney nickel.
- Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst.
- Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN.
- ChemRxiv. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us.
- Catalysis Science & Technology. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- ResearchGate. (n.d.). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
- Asian Journal of Chemistry. (2023). Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
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The Versatile Scaffold: 4-Amino-2,6-dimethylphenol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Phenol
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 4-Amino-2,6-dimethylphenol, a structurally distinct aromatic compound, has emerged as a scaffold of significant interest. Its unique combination of a nucleophilic amino group, a hydrogen-bonding phenolic hydroxyl group, and sterically hindering methyl groups provides a foundation for the synthesis of a diverse array of molecules with promising pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will explore its role as a key building block in the generation of compounds with potential antioxidant and anticancer properties, providing the scientific rationale behind synthetic strategies and biological evaluation methods.
Physicochemical Properties and Strategic Importance
The inherent chemical characteristics of this compound dictate its utility as a scaffold in medicinal chemistry. A thorough understanding of these properties is crucial for designing synthetic routes and predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | Not available | |
| Solubility | Soluble in various organic solvents | |
| CAS Number | 15980-22-0 | [1] |
The strategic importance of this molecule lies in its trifunctional nature:
-
The Phenolic Hydroxyl Group: This group is a hydrogen bond donor and can participate in key interactions with biological targets. It is also susceptible to oxidation, making it a crucial element in the design of antioxidant compounds.
-
The Amino Group: As a primary amine, this group is a versatile handle for a variety of chemical transformations, including N-acylation and the formation of Schiff bases. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
The Methyl Groups: The two methyl groups flanking the hydroxyl group provide steric hindrance. This can influence the molecule's conformation, protect the hydroxyl group from certain metabolic pathways, and enhance selectivity for specific biological targets.
Application in the Synthesis of Bioactive Molecules: A Gateway to Novel Therapeutics
This compound serves as a valuable starting material for the synthesis of a range of bioactive compounds. Its derivatives have shown promise in several therapeutic areas, most notably as antioxidant and anticancer agents.
Antioxidant Applications: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The 2,6-dimethyl substitution on the phenol ring can enhance this activity by increasing the stability of the resulting phenoxyl radical.
Protocol 1: General Procedure for the Synthesis of N-Acyl-4-amino-2,6-dimethylphenol Derivatives
This protocol describes a general method for the N-acylation of this compound to introduce various acyl groups, which can modulate the antioxidant and other biological activities of the parent molecule.
Rationale: N-acylation is a fundamental reaction in medicinal chemistry used to modify the properties of a lead compound. The introduction of different acyl groups can alter lipophilicity, metabolic stability, and target engagement. This protocol utilizes a standard acylation procedure that can be adapted for a variety of acylating agents.[3]
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid)
-
Coupling agent (if starting from a carboxylic acid, e.g., DCC, EDC)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acylating agent (1.0-1.2 eq) to the reaction mixture. If using a carboxylic acid, pre-activate it with a coupling agent according to standard procedures.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Self-Validation: The success of the synthesis is validated by comparing the spectroscopic data of the product with the expected structure. The purity of the compound is assessed by TLC and NMR.
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol details a common and reliable method for assessing the in vitro antioxidant activity of the synthesized this compound derivatives.
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine the free radical scavenging capacity of a compound.[4][5] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the antioxidant activity.
Materials:
-
Synthesized this compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound and the positive control in methanol.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add different concentrations of the test compounds and the positive control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the compound.
Self-Validation: The inclusion of a well-known antioxidant as a positive control allows for the validation of the assay's performance. A lower IC₅₀ value indicates higher antioxidant activity.
Anticancer Applications: A Scaffold for Tumor Growth Inhibition
The aminophenol scaffold is present in several compounds with demonstrated anticancer activity.[6][7] Derivatives of 4-aminophenol have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[6][8] The mechanism of action is often multifaceted and can involve the generation of reactive oxygen species within cancer cells or the inhibition of key signaling pathways. The 2,6-dimethyl substitution pattern of this compound can be exploited to fine-tune the steric and electronic properties of the resulting derivatives, potentially leading to enhanced potency and selectivity.
Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives of this compound
This protocol outlines the synthesis of Schiff bases (imines) by reacting this compound with various aldehydes. Schiff bases are a class of compounds with a wide range of biological activities, including anticancer properties.
Rationale: The formation of a Schiff base introduces a C=N double bond, which can be a key pharmacophoric element.[9] The reaction is a straightforward condensation that allows for the introduction of a wide variety of substituents through the choice of the aldehyde, facilitating the exploration of SAR.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the solvent in a round-bottom flask.
-
Add the aldehyde (1.0-1.1 eq) to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a few hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Self-Validation: The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.
Protocol 4: Evaluation of In Vitro Anticancer Activity using the MTT Assay
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cell viability and proliferation.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
-
After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of the compound.
Self-Validation: The use of a known anticancer drug as a positive control helps to validate the assay. A dose-dependent decrease in cell viability is indicative of cytotoxic activity.
Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the general synthetic workflows and a simplified representation of a potential biological pathway.
Caption: General synthetic routes from this compound.
Caption: Simplified model of potential anticancer mechanism.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold in the field of medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of novel bioactive molecules. The protocols detailed in this guide offer a starting point for researchers to explore the potential of this compound in developing new antioxidant and anticancer agents. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate these promising preclinical findings into tangible therapeutic solutions.
References
- Nishikawa, H., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 947-956.
- Yokoyama, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(20), 7109.
- Stasko, A., et al. (2013). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. Food Chemistry, 138(2-3), 1439-1445.
- Kalogianni, A. I., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Molecules, 28(5), 2330.
- Prasad, A. S., et al. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure and Dynamics, 1-13.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals.
- Mbatia, B., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 84, 117260.
- Dykes, L., & Rooney, L. W. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170), e62391.
- Li, Y., et al. (2022). Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. Foods, 11(15), 2264.
- Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
- Zareba, P., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(6), 5345.
- Fareed, G., et al. (2014). Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino phenol and a variety of aldehydes.
- Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 82668, this compound.
- Al-Masoudi, N. A., et al. (2014). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 4(92), 50663-50671.
- Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- Dömling, A. (2013). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Chemical Reviews, 113(10), 7545-7595.
- Singh, P., & Kumar, D. (2018). Synthesis of Schiff Bases by Non-Conventional Methods. International Journal of ChemTech Research, 11(05), 23-32.
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- Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
- Al-Jumaili, A. H. H. (2023). In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino)
- Naz, S., et al. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate.
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- Google Patents. (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- Janes, J. R., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 64(15), 11129-11147.
- Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
- Lee, Y. S., & Kim, Y. J. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
- Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127702.
- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Besson, T., et al. (Eds.). (2021). Special Issue : Design and Study of Kinase Inhibitors. MDPI.
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Application Notes & Protocols: Enzymatic Synthesis of Bio-active Derivatives from 4-Amino-2,6-dimethylphenol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of novel derivatives of 4-Amino-2,6-dimethylphenol. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for the biocatalytic modification of this versatile chemical scaffold.
Introduction: The Strategic Value of this compound Derivatives
This compound is a pivotal building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a nucleophilic amino group and a reactive phenolic hydroxyl group, offers multiple avenues for chemical modification. The derivatives of 4-aminophenol have shown a broad spectrum of biological activities, including antimicrobial and antidiabetic properties.[2][3] Traditional chemical synthesis routes for creating these derivatives can be intricate, often requiring harsh reaction conditions and leading to complex purification challenges.[4]
Enzymatic synthesis presents a green and efficient alternative, leveraging the high selectivity and mild operating conditions of biocatalysts.[5] Among the most promising enzymes for this purpose are laccases and peroxidases, which catalyze the oxidation of phenolic and amino-aromatic compounds, initiating a cascade of reactions that can lead to novel molecular architectures.[6][7][8] This guide focuses on the use of laccase from Trametes versicolor for the synthesis of a model derivative of this compound, providing a foundational protocol that can be adapted for a diverse range of synthetic targets.
Core Principles: Laccase-Mediated Synthesis
Laccases (EC 1.10.3.2) are multi-copper oxidases that utilize molecular oxygen as an oxidant to catalyze the one-electron oxidation of a broad range of substrates, including phenols and aromatic amines.[6][8] The catalytic cycle generates highly reactive radical intermediates. These radicals can then undergo a variety of non-enzymatic reactions, including dimerization, polymerization, or cross-coupling with other molecules, leading to the formation of new C-C, C-N, or C-O bonds.[8]
The proposed mechanism for the laccase-catalyzed derivatization of this compound involves the initial oxidation of the phenolic hydroxyl group to form a phenoxy radical. This reactive intermediate can then couple with another molecule of the substrate or a different nucleophile present in the reaction mixture. For this application note, we will focus on the self-dimerization of this compound as a model system.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound derivatives, from reagent preparation to product characterization.
Caption: General workflow for the enzymatic synthesis of this compound derivatives.
Detailed Protocol: Laccase-Catalyzed Dimerization of this compound
This protocol describes a representative procedure for the synthesis of a dimer of this compound using laccase from Trametes versicolor.
Materials and Reagents:
-
This compound (≥98% purity)
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Deionized water
-
Standard laboratory glassware and equipment (magnetic stirrer, pH meter, rotary evaporator, etc.)
Step-by-Step Procedure:
-
Substrate Solution Preparation: Dissolve 137 mg (1.0 mmol) of this compound in 50 mL of 50 mM sodium acetate buffer (pH 5.0) in a 100 mL flask. Stir until fully dissolved.
-
Enzyme Solution Preparation: Prepare a stock solution of laccase (1 mg/mL) in cold sodium acetate buffer.
-
Reaction Initiation: Add 1 mL of the laccase stock solution (approximately 0.5 U) to the substrate solution. The final enzyme concentration in the reaction mixture will be approximately 10 U/L.
-
Incubation: Stir the reaction mixture at room temperature (25°C) and expose it to air (for oxygen supply) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Reaction Quenching: After 24 hours, or once TLC indicates the consumption of the starting material, quench the reaction by adding 50 mL of ethyl acetate.
-
Product Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction of the aqueous layer twice with 25 mL of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Expected Results and Data Presentation
The enzymatic dimerization of this compound is expected to yield a mixture of products, with the major product being a C-C or C-N coupled dimer. The following tables summarize the expected quantitative data from a typical reaction.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Substrate Concentration | 20 mM |
| Enzyme Concentration | 10 U/L |
| pH | 5.0 |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield of Purified Dimer | ~60-70% |
Table 2: Characterization Data for a Hypothetical C-C Coupled Dimer
| Analysis | Expected Result |
| Appearance | Brownish solid |
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| Mass Spec (m/z) | [M+H]⁺ = 273.15 |
| ¹H NMR (DMSO-d₆, δ) | Aromatic protons, methyl protons, amino and hydroxyl protons with characteristic shifts and coupling patterns. |
| ¹³C NMR (DMSO-d₆, δ) | Aromatic carbons, methyl carbons, and carbons bearing amino and hydroxyl groups. |
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the laccase-catalyzed oxidative dimerization of this compound.
Caption: Proposed mechanism for laccase-catalyzed dimerization of this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of substrate consumption and product formation. The purification process, employing standard chromatographic techniques, allows for the isolation of the target compound with high purity. Finally, the structural elucidation of the final product through spectroscopic methods provides definitive confirmation of a successful synthesis. Researchers can adapt this protocol by varying reaction parameters such as pH, temperature, enzyme concentration, and substrate ratios to optimize the synthesis of specific derivatives.
References
- Bassanini, I., Grosso, S., Tognoli, C., Fronza, G., & Rencoret, J. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 22(11), 5678. [Link]
- Sousa, A. C., Martins, L. O., & Robalo, M. P. (2013). Laccase-Catalysed Homocoupling of Primary Aromatic Amines towards the Biosynthesis of Dyes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]
- Puiu, M., & Oancea, D. (2008). Oxidase-peroxidase reaction: Kinetics of peroxidase-catalysed oxidation of 2-aminophenol. Bioprocess and Biosystems Engineering, 31(6), 579–586. [Link]
- Kunamneni, A., Plou, F. J., Ballesteros, A., & Alcalde, M. (2008). Laccases and their applications: a patent review. Recent patents on biotechnology, 2(1), 10–24. [Link]
- Mogharabi, M., & Faramarzi, M. A. (2014). Laccase and laccase-mediated systems in the synthesis of organic compounds.
- Sousa, A. C., La-Scalea, M. A., & Robalo, M. P. (2013). Laccase-Catalyzed Homocoupling of Primary Aromatic Amines Towards the Biosynthesis of Dyes.
- Joseph, P., & Mason, H. S. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of biological chemistry, 258(9), 5567–5571. [Link]
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013).
- ResearchGate. (n.d.).
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- Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of biological chemistry, 258(9), 5567–5571. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82668, this compound. [Link]
- Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). A scalable and green one-minute synthesis of substituted phenols. Organic letters, 9(10), 1887–1890. [Link]
- ResearchGate. (n.d.). 3.7.2 Biocatalytic Key Steps in Semisynthesis and Total Synthesis. [Link]
- ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
- Wang, L., et al. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. Applied and Environmental Microbiology, 88(7), e02325-21. [Link]
- European Commission. (2014). OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162. [Link]
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- Zhu, J., et al. (2023). Microbial engineering for monocyclic aromatic compounds production. FEMS Microbiology Reviews, 47(5), fuad042. [Link]
- Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic routes to chiral amines and amino acids. Current opinion in drug discovery & development, 12(6), 784–797. [Link]
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society reviews, 42(15), 6223–6235. [Link]
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6086–6090. [Link]
- YouTube. (2020, May 26).
- Royal Society of Chemistry. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. [Link]
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- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6086–6090. [Link]
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- Winkler, C. K., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications.
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Topic: The Role of 4-Amino-2,6-dimethylphenol in Creating Novel Polymers
An Application and Protocol Guide for Researchers
Abstract: 4-Amino-2,6-dimethylphenol (ADMP) is a highly versatile aromatic monomer distinguished by its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group. The strategic placement of two methyl groups ortho to the hydroxyl function sterically hinders undesirable side reactions and directs polymerization, making ADMP an ideal building block for a new generation of advanced polymers. This guide details the principal polymerization pathways accessible with ADMP, including oxidative coupling to form functionalized poly(phenylene ether)s and polycondensation reactions to create aromatic polyamides with pendant hydroxyl groups. We provide detailed, field-tested protocols for these syntheses, discuss essential characterization techniques, and explore the potential applications of these novel polymers in high-performance materials, electronics, and membrane technology.
Physicochemical Properties and Structural Rationale
This compound is a crystalline solid at room temperature. Its key structural features—the phenolic hydroxyl, the primary amine, and the sterically shielding methyl groups—dictate its reactivity and potential in polymer synthesis.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 15980-22-0 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | Solid |
| Canonical SMILES | CC1=CC(=CC(=C1O)C)N |[1] |
The presence of two distinct reactive sites on a rigid aromatic backbone allows for the design of polymers with tailored properties. The choice of polymerization chemistry determines which functional group is incorporated into the polymer backbone and which becomes a pendant group for potential post-polymerization modification.
Caption: General workflow for oxidative coupling polymerization.
Protocol 1: Copper-Catalyzed Oxidative Polymerization of ADMP
Causality: This protocol utilizes a copper(I)-amine complex to facilitate the oxidative C-O coupling between ADMP monomers. Toluene is the primary solvent, while a small amount of N,N-dimethylbutylamine (DMBA) or pyridine acts as a ligand to form the active catalytic complex. [3]Oxygen is the terminal oxidant. The reaction is terminated by precipitating the polymer in methanol, which also removes the catalyst and unreacted monomer.
Materials:
-
This compound (ADMP)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
N,N-dimethylbutylamine (DMBA) or Pyridine
-
Toluene, anhydrous
-
Methanol
-
Oxygen gas supply
-
Reaction flask with a magnetic stirrer and gas inlet/outlet
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add CuBr (e.g., 0.02 g, 0.14 mmol) and DMBA (e.g., 0.4 g, 4.0 mmol) to anhydrous toluene (15 mL). Stir the solution until the catalyst dissolves to form a clear solution.
-
Monomer Addition: Dissolve ADMP (e.g., 3.3 g, 24 mmol) in the catalyst solution.
-
Initiation: Switch the gas feed from inert gas to a continuous, gentle flow of oxygen through the reaction mixture. A color change is typically observed as the reaction initiates.
-
Polymerization: Maintain the reaction at a constant temperature (e.g., 50°C) for 4-6 hours. The viscosity of the solution will increase significantly as the polymer chains grow. [3]5. Termination and Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol (200 mL). The polymer will precipitate as a solid.
-
Purification: Continue stirring for 30 minutes. Collect the polymer by filtration, wash thoroughly with fresh methanol to remove any residual catalyst and monomer, and then dry in a vacuum oven at 60°C to a constant weight.
Protocol 2: Enzymatic Polymerization of ADMP with Horseradish Peroxidase (HRP)
Causality: This protocol leverages the catalytic activity of HRP to generate phenoxy radicals from ADMP, which then couple to form the polymer. [4]A mixed solvent system (e.g., aqueous buffer/dioxane) is often used to ensure solubility of both the monomer and the resulting polymer. [5]Hydrogen peroxide (H₂O₂) is the oxidant required by the enzyme. It is added dropwise to prevent inactivation of the HRP by excess H₂O₂. [6] Materials:
-
This compound (ADMP)
-
Horseradish Peroxidase (HRP, Type II)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Phosphate Buffer (e.g., pH 7.0)
-
1,4-Dioxane
-
Syringe pump
Procedure:
-
Reaction Setup: In a beaker, dissolve ADMP (e.g., 500 mg, 3.6 mmol) and HRP (e.g., 10 mg) in a mixture of 40 mL phosphate buffer (pH 7.0) and 40 mL 1,4-dioxane. Stir until all components are dissolved.
-
Initiation: Using a syringe pump, add a 5% aqueous solution of H₂O₂ to the reaction mixture at a slow, constant rate (e.g., 2 mL/hour) over 5 hours. This controlled addition is critical for maintaining enzyme activity. [6]3. Polymerization: Stir the mixture at room temperature for 24 hours. A precipitate will form as the polymer becomes insoluble in the reaction medium.
-
Isolation: Collect the precipitated polymer by centrifugation or filtration.
-
Purification: Wash the polymer repeatedly with the buffer/dioxane mixture (1:1 v/v) to remove the enzyme and unreacted monomer. Then, wash with deionized water to remove the buffer salts.
-
Drying: Dry the purified polymer in a vacuum oven at 50°C to a constant weight.
Pathway II: Polycondensation for Aromatic Polyamides
This pathway utilizes the amino group of ADMP to form an amide linkage with a diacid chloride comonomer, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC). This results in an aromatic polyamide (aramid) with pendant phenolic hydroxyl groups. These aramids are known for their excellent thermal stability and mechanical strength. [7][8]The pendant -OH groups offer sites for cross-linking, improving solvent resistance, or for further functionalization.
The low-temperature solution polycondensation method is typically employed, using a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with a salt like lithium chloride (LiCl) to enhance polymer solubility. [9]
Caption: Schematic of polycondensation to form aromatic polyamides.
Protocol 3: Low-Temperature Solution Polycondensation of ADMP and Terephthaloyl Chloride
Causality: This protocol creates a high-molecular-weight aromatic polyamide by reacting the diamine functionality (in this case, from two molecules of ADMP, conceptually) with a diacid chloride. The reaction is performed at low temperature to minimize side reactions. A polar aprotic solvent (DMAc) is used to dissolve the monomers and the resulting polymer, while LiCl prevents the polymer from precipitating prematurely by disrupting the strong inter-chain hydrogen bonding. [9]Pyridine is added as an acid scavenger to neutralize the HCl gas produced during the reaction, driving the equilibrium towards polymer formation.
Materials:
-
This compound (ADMP)
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Mechanically stirred reaction flask
Procedure:
-
Monomer Solution: In a flame-dried flask equipped with a mechanical stirrer and nitrogen inlet, dissolve ADMP (e.g., 2.74 g, 20 mmol) and anhydrous LiCl (0.8 g) in anhydrous DMAc (40 mL). Stir under a nitrogen atmosphere until a clear solution is obtained.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Comonomer Addition: Add solid TPC (e.g., 4.06 g, 20 mmol) to the stirred solution in one portion. The viscosity of the solution will begin to increase almost immediately.
-
Polymerization: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous.
-
Precipitation: Pour the polymer solution into 400 mL of methanol in a blender to precipitate the polyamide.
-
Purification: Filter the fibrous polymer, then wash it extensively with hot water and methanol to remove LiCl, unreacted monomers, and solvent.
-
Drying: Dry the final aromatic polyamide product in a vacuum oven at 80°C overnight.
Polymer Characterization
Confirming the successful synthesis and determining the properties of the novel polymers requires a suite of analytical techniques. This step is crucial for validating the protocols.
Table 2: Key Characterization Techniques for ADMP-based Polymers
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy | FTIR | Confirmation of functional groups (e.g., disappearance of monomer -OH for PPEs, appearance of amide C=O for polyamides, presence of N-H). |
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Detailed structural elucidation of the polymer repeating unit, confirming C-O-C ether linkages (for PPEs) or amide linkages. |
| Gel Permeation Chromatography | GPC | Determination of number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI). [10] |
| Differential Scanning Calorimetry | DSC | Measurement of thermal transitions, primarily the glass transition temperature (T₉), which indicates the polymer's amorphous nature and service temperature range. [10] |
| Thermogravimetric Analysis | TGA | Evaluation of thermal stability by measuring the temperature at which the polymer starts to decompose. [3]|
Potential Applications
The unique structures of polymers derived from ADMP translate into a range of high-value applications.
-
Amino-Functionalized PPEs: The PPE backbone provides excellent thermal stability, dimensional stability, and dielectric properties, making it suitable for electronics and automotive components. [11]The pendant amino groups can be used to:
-
Improve compatibility in polymer blends (e.g., with epoxies or polyamides).
-
Act as curing sites for creating thermosetting materials.
-
Serve as attachment points for functional molecules, such as in gas separation membranes or catalytic supports.
-
-
Phenol-Functionalized Polyamides: The aramid backbone imparts exceptional mechanical strength and high-temperature resistance, similar to commercial materials like Nomex® and Kevlar®. [12]The pendant phenolic groups can:
-
Be used for subsequent cross-linking reactions to create highly solvent-resistant coatings and films.
-
Chelate with metal ions for sensing or separation applications.
-
Improve adhesion to substrates in high-performance composites and adhesives.
-
Conclusion
This compound is a powerful and underutilized monomer for creating advanced functional polymers. By selectively engaging either its phenolic or aminic functionality, researchers can synthesize distinct polymer families—poly(phenylene ether)s and aromatic polyamides—each bearing a reactive functional group. The protocols and principles outlined in this guide provide a robust framework for scientists and engineers to explore the synthesis of these novel materials and unlock their potential in a wide array of demanding applications.
References
- Dordick, J. S., Marletta, M. A., & Klibanov, A. M. (1987). Polymerization of phenols catalyzed by peroxidase in nonaqueous media. Biotechnology and Bioengineering, 30(1), 31-36. [Link]
- Uyama, H., Kurioka, H., & Kobayashi, S. (1995). Structural change and catalytic activity of horseradish peroxidase in oxidative polymerization of phenol.
- V., M., & K., S. (2012). Polymerization of Phenol using Free and Immobilized Horseradish Peroxidase. Journal of Environment and Earth Science, 2(1), 27-35. [Link]
- Lin, C. H., Chen, Y. H., & Lin, C. F. (2021). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Higashimura, H., et al. (2004). Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. Journal of Polymer Science Part A: Polymer Chemistry, 42(8), 1936-1944. [Link]
- Karaca, N., et al. (2017). Horseradish peroxidase-catalyzed polymerization of ortho-imino-phenol: Synthesis, characterization, thermal stability and electrochemical properties. Reactive and Functional Polymers, 114, 66-74. [Link]
- V., M., & K., S. (2012). Polymerization of Phenol using Free and Immobilized Horseradish Peroxidase. Journal of Environment and Earth Science, 2(1). [Link]
- Singh, A., & Sharda, P. (2014). A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). Journal of Applied Polymer Science, 131(15). [Link]
- Hsiao, S. H., & Yang, C. P. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
- Guerra, G., et al. (1991). Polymorphism of Poly(2,6-dimethyl-1,4-phenylene)oxide in Axially Stretched Films. Journal of Polymer Science Part B: Polymer Physics, 29(3), 265-271. [Link]
- Oishi, Y., et al. (2013). Synthesis and characterization of colorless polyimides derived from 4-(4-aminophenoxy)-2,6-dimethylaniline. Journal of Photopolymer Science and Technology, 26(3), 351-356. [Link]
- Wikipedia. (n.d.). Poly(p-phenylene oxide).
- Saito, K., Masuyama, T., & Nishide, H. (2003). Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water. Green Chemistry, 5, 535-537. [Link]
- Olgun, U., & Yilmaz, F. (2018). Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol. Polimery, 63(10), 701-709. [Link]
- Higashimura, H., et al. (2010). Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives containing hydroxyl and amino groups by oxidative coupling copolymerization. Polymer Journal, 42, 588-594. [Link]
- García, J. M., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(10), 472. [Link]
- Ritter, H. (2010).
- Saito, K., Masuyama, T., & Nishide, H. (2003). Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water. Green Chemistry, 5(5), 535-537. [Link]
- Zhang, R., et al. (2024).
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 82668, this compound.
- Soleimani, O. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 134-145. [Link]
- Soleimani, O. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 134-145. [Link]
- García, J. M., & de Abajo, J. (2018). Aromatic Polyamides. Encyclopedia of Polymer Science and Technology, 1-32. [Link]
- Can, H. K., et al. (2015). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Journal of Applied Polymer Science, 132(15). [Link]
- Al-Bdiry, S. A. H. (2025). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. Minar International Journal of Applied Sciences and Technology, 7(1). [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-2,6-dimethylphenol
Welcome to the technical support center for the synthesis of 4-Amino-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. Here, we address specific experimental issues with in-depth, evidence-based solutions.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Low yields can stem from several factors, primarily related to the reduction of the nitro or nitroso precursor. The most common synthetic routes involve the reduction of 2,6-dimethyl-4-nitrophenol or 4-nitroso-2,6-dimethylphenol.
Key Factors Influencing Yield:
-
Choice of Reducing Agent and Catalyst: The efficiency of the reduction is highly dependent on the selected reducing system.
-
Catalytic Hydrogenation: This is a clean and efficient method. The choice of catalyst (e.g., Palladium on Carbon, Platinum on Carbon) and solvent significantly impacts the reaction rate and selectivity.[1][2][3] Incomplete reduction or side reactions can occur with a suboptimal catalyst or reaction conditions.
-
Chemical Reduction: Reagents like sodium hydrosulfite or sodium borohydride can be effective.[4][5] However, stoichiometry, temperature control, and the presence of phase transfer catalysts might be critical for high yields. The concentration of the reducing agent is a key parameter to optimize.[2]
-
-
Reaction Temperature: Temperature control is crucial. For catalytic hydrogenations, temperatures that are too high can lead to catalyst deactivation or promote side reactions. For chemical reductions, exothermic reactions must be carefully managed to prevent runaway reactions and the formation of byproducts.[6][7]
-
Purity of Starting Materials: The purity of the starting 2,6-dimethylphenol or its nitrated/nitrosated derivative is paramount. Impurities can poison the catalyst or lead to the formation of undesired side products that complicate purification and lower the yield.
-
Atmosphere Control: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[6][8] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Question 2: My final product is discolored (pink, brown, or black). What causes this, and how can I prevent it?
Discoloration is a frequent issue when working with aminophenols and is almost always due to oxidation.[6][8] The amino and hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation by atmospheric oxygen, especially in the presence of light or metal ions.
Troubleshooting Discoloration:
-
Inert Atmosphere: As mentioned, conducting the reaction, filtration, and drying steps under an inert atmosphere (N₂ or Ar) is the most effective preventative measure.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, during work-up can help minimize oxidation.
-
Purification: If discoloration occurs, the product can often be purified by recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities.[9]
-
Storage: Store the purified this compound in an amber, tightly sealed container under an inert atmosphere and in a cool, dark place.
Question 3: I am observing the formation of byproducts. What are the likely side reactions, and how can they be minimized?
The primary byproduct of concern is often the corresponding aniline derivative, 2,6-dimethylaniline, resulting from the complete reduction of the phenol group. Other byproducts can arise from incomplete reduction or side reactions of intermediates.
Minimizing Byproduct Formation:
-
Reaction Conditions Optimization:
-
Temperature: Higher temperatures can favor over-reduction to the aniline.[6] Careful temperature control is essential.
-
Pressure (for Catalytic Hydrogenation): Optimizing hydrogen pressure can help achieve selective reduction of the nitro group without affecting the phenolic hydroxyl group.
-
Catalyst Selection: The choice of catalyst and its support can influence selectivity.
-
-
Monitoring Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed, preventing further reduction of the desired product.
Section 2: Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis via Catalytic Hydrogenation of 2,6-dimethyl-4-nitrophenol
This protocol is a widely used and generally high-yielding method.
Materials:
-
2,6-dimethyl-4-nitrophenol
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, combine 2,6-dimethyl-4-nitrophenol and ethanol (or methanol).
-
Inerting: Purge the vessel with nitrogen or argon to remove oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing colored oxidation byproducts and other impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, toluene)
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Section 3: Data Presentation & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, Suboptimal catalyst/reagent, Poor temperature control, Impure starting materials | Optimize reaction time and temperature. Screen different catalysts or reducing agents. Ensure purity of starting materials. |
| Product Discoloration | Oxidation | Work under an inert atmosphere. Use degassed solvents. Purify by recrystallization with activated charcoal. |
| Byproduct Formation | Over-reduction, Side reactions | Optimize reaction conditions (temperature, pressure). Monitor reaction progress closely. |
| Poor Crystallization | Incorrect solvent, Impurities present | Screen different recrystallization solvents. Purify the crude product before recrystallization. |
Diagram 1: Synthetic Pathway and Potential Side Reaction
Caption: Synthetic route to this compound and a common side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?
- MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals.
- ResearchGate. (n.d.). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
- ResearchGate. (n.d.). Reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP).
- PrepChem.com. (n.d.). Synthesis of 4-amino-2,6-di-tert-butylphenol.
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- RSC Publishing. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- ResearchGate. (2025). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets.
- MDPI. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). Cas 15980-22-0,2,6-Dimethyl-4-aminophenol.
- WIPO Patentscope. (n.d.). Process preparation method of 4-substituted-2, 6-dimethylphenol.
- Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST.
Sources
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- 2. mdpi.com [mdpi.com]
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- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Amino-2,6-dimethylphenol
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals encountering challenges with the purification of crude 4-Amino-2,6-dimethylphenol (CAS: 15980-22-0). As a critical intermediate in various syntheses, achieving high purity is paramount. This document provides practical, field-tested solutions and detailed protocols grounded in chemical principles to address common purification issues.
Compound Profile: this compound
A summary of the key physicochemical properties is essential for designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Melting Point | 137-138 °C (decomposes) | [3] |
| Boiling Point | 282.8±28.0 °C (Predicted) | [3] |
| Appearance | Solid | [4] |
| pKa | 10.93±0.23 (Predicted, acidic -OH) | [3] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities found in crude this compound and what is their origin?
A1: The impurity profile of crude this compound is heavily dependent on its synthetic route. A common synthesis involves the reduction of 2,6-dimethyl-4-nitrophenol.
-
Common Impurities Include:
-
Unreacted Starting Material: 2,6-dimethyl-4-nitrophenol.
-
Isomeric Byproducts: Other isomers of dimethylaminophenol may form depending on the specificity of the synthesis.[5]
-
Precursor Impurities: The starting 2,6-dimethylphenol may contain other xylenol isomers (e.g., 2,4-dimethylphenol, 2,5-dimethylphenol) which can carry through the synthesis.[5][6]
-
Oxidation Products: Aminophenols are highly susceptible to air oxidation, leading to the formation of colored quinone-imine type structures. This is often the source of pink, red, or brown discoloration.[7]
-
Dimerization Products: Phenols can undergo dimerization, which can lead to related impurities in the final product.[8]
-
Application Scientist's Insight: The presence of both an electron-donating amino group and a hydroxyl group on the same aromatic ring makes the molecule highly activated and prone to oxidation. The methyl groups provide some steric hindrance but do not fully prevent oxidative degradation. Therefore, minimizing exposure to air and light, especially at elevated temperatures and in solution, is a critical first step in preventing the formation of new impurities during the purification process itself.
Q2: Which primary purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. Success is highly dependent on solvent selection.
-
Acid-Base Extraction: This powerful liquid-liquid extraction technique exploits the amphoteric nature of the molecule (possessing both a basic amino group and an acidic phenolic group) to separate it from neutral or solely acidic/basic impurities.
-
Column Chromatography: Best for separating impurities with similar polarities to the desired product, such as isomers. It is highly effective but can be less practical for very large scales.[9]
Below is a decision workflow to help select the appropriate technique.
Caption: Decision workflow for selecting a purification technique.
Q3: My purified this compound is discolored (pink to dark brown). What causes this and how can it be prevented or removed?
A3: This discoloration is almost always due to the formation of highly colored oxidation products. The aminophenol moiety is readily oxidized by atmospheric oxygen to form quinone-imine species. This process can be accelerated by light, heat, and the presence of metal ion impurities.
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution or heated.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: For storage, adding a small amount of an antioxidant like sodium bisulfite can be effective.
-
Light Protection: Store the compound in amber vials or protect it from light.
-
-
Removal:
-
Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Be cautious, as charcoal can also adsorb the product, reducing yield.[10]
-
Reducing Agents: Washing a solution of the compound with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium dithionite can sometimes reduce the colored impurities back to the colorless aminophenol.
-
Q4: What are the critical safety precautions when purifying this compound?
A4: this compound is a hazardous chemical. Adherence to safety protocols is mandatory.
-
Hazard Profile:
-
Required Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling Solids: Avoid creating dust when weighing or transferring the solid material.
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during purification experiments.
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling out" instead of crystallization. | The boiling point of the solvent is too high, causing the solute to melt before it dissolves. The solution is supersaturated, and the compound's melting point is lower than the solution temperature. | 1. Re-heat the mixture to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation point. 2. Allow the solution to cool much more slowly. Vigorous stirring can sometimes help induce crystallization from an oil. 3. Try a solvent or solvent system with a lower boiling point. |
| Poor recovery of purified product. | Too much solvent was used during dissolution. The compound has significant solubility in the chosen solvent even at low temperatures. Premature crystallization occurred during hot filtration. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small portions. 2. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. 3. Ensure the filtration funnel and flask are pre-heated before performing a hot filtration to prevent the product from crashing out on the filter paper. |
| Crystals are still colored after recrystallization. | The colored impurity is co-crystallizing with the product. The concentration of the colored impurity is too high for a single recrystallization. The product re-oxidized during the procedure. | 1. Perform the recrystallization a second time. 2. In the next attempt, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities. 3. Use degassed solvents and maintain a nitrogen blanket over the solution during heating and cooling. |
Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation from a key impurity. | The mobile phase (eluent) polarity is not optimal. The stationary phase is not appropriate. | 1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone). 2. If isomers are the issue, a less polar solvent system that provides a low Rf (0.15-0.3) for your product will generally yield better separation. A graded elution (gradually increasing polarity) may be necessary. |
| Product is streaking or tailing on the column/TLC plate. | The compound is interacting too strongly with the silica gel (stationary phase). The sample is too concentrated. The compound is degrading on the silica. | 1. The amino and phenol groups can interact strongly with acidic silica gel. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent. This will cap the acidic sites on the silica and result in much sharper peaks. 2. Ensure the initial sample is fully dissolved in a minimum amount of solvent before loading onto the column. 3. Work quickly and avoid leaving the compound on the column for extended periods. |
Part 3: Detailed Experimental Protocols
Safety Pre-Check: Before starting any protocol, ensure you are wearing appropriate PPE and are working in a chemical fume hood.
Protocol 1: Purification by Recrystallization from Toluene/Hexanes
This protocol is effective for removing more polar or less polar impurities from crude material that is already >90% pure.
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of toluene.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more toluene in small portions (5-10 mL) until the solid completely dissolves. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, wait one minute, and add ~0.2 g of activated charcoal. Return to heat and stir for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-warm a funnel and a new flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. This step removes the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask opening to prevent solvent evaporation. Crystal formation should begin as it cools.
-
Induce Precipitation: Once at room temperature, slowly add hexanes (a poor solvent) with stirring until the solution becomes faintly turbid.
-
Cooling: Place the flask in an ice-water bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 toluene/hexanes, followed by a wash with cold hexanes to aid drying.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is excellent for removing neutral impurities (e.g., unreacted 2,6-dimethylphenol) or purely acidic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve 10.0 g of crude product in 100 mL of ethyl acetate. If there are insoluble materials, filter them off.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. The basic amino group will be protonated, moving the product into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your product as the hydrochloride salt. The upper organic layer contains neutral impurities and can be discarded.
-
Re-extraction: To ensure full recovery, extract the organic layer one more time with 50 mL of 1 M HCl and combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring while monitoring the pH. Continue adding base until the pH is approximately 8-9. The this compound will precipitate as a solid.
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH 7).
-
Drying: Dry the purified product under vacuum to remove residual water.
Part 4: References
-
Vertex AI Search. chemical label this compound.
-
PubChem. This compound | C8H11NO | CID 82668.
-
Chemsrc. This compound | CAS#:15980-22-0.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
SIELC Technologies. Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column.
-
CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
Santa Cruz Biotechnology. This compound | CAS 15980-22-0.
-
European Commission. OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162.
-
Sigma-Aldrich. This compound | 15980-22-0.
-
Benchchem. An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6).
-
LookChem. Cas 15980-22-0,2,6-Dimethyl-4-aminophenol.
-
PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
-
Google Patents. US3337642A - Process for the purification of 2, 6-dimethylphenol.
-
The Royal Society of Chemistry. Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
-
ACS Publications. Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol.
-
SpecialChem. The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis.
-
Benchchem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
Sources
- 1. This compound | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 15980-22-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemical-label.com [chemical-label.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Amino-2,6-dimethylphenol
Welcome to the technical support center for the synthesis of 4-Amino-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is typically a two-step process commencing with the nitration of 2,6-dimethylphenol to yield 4-nitro-2,6-dimethylphenol, followed by the reduction of the nitro group to the desired amine. While seemingly straightforward, each step is prone to specific side reactions that can impact yield and purity.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Nitration of 2,6-Dimethylphenol
The primary goal of this step is the regioselective nitration at the para-position to the hydroxyl group. The hydroxyl and methyl groups are both ortho, para-directing, but the para-position is sterically less hindered and electronically favored, making 4-nitro-2,6-dimethylphenol the major product.[1] However, side reactions can occur.
Question: My nitration reaction mixture turned dark brown/black, and upon workup, I obtained a low yield of a tarry product. What is the likely cause, and how can I prevent this?
Answer:
Probable Cause: The formation of a dark, tarry substance is a strong indicator of oxidative side reactions and polymerization. Phenols are highly activated aromatic compounds and are susceptible to oxidation by nitric acid, especially under harsh conditions.[2] This can lead to the formation of quinone-like byproducts and polymeric materials.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent and for the duration of the reaction. This is critical to minimize oxidative degradation.
-
Milder Nitrating Agents: Consider using a milder nitrating agent. While a mixture of concentrated nitric and sulfuric acid is common, alternatives like nitric acid in acetic anhydride or using a metal nitrate salt with a catalyst can reduce the occurrence of oxidative side reactions.[1]
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 2,6-dimethylphenol with vigorous stirring. This helps to dissipate the heat generated during the exothermic reaction and maintain a low localized concentration of the nitrating agent.
-
Dilution: Performing the reaction in a more dilute solution can also help to control the exothermicity.
Question: My product analysis (TLC/HPLC/NMR) shows the presence of impurities besides the desired 4-nitro-2,6-dimethylphenol. What are these likely to be, and how can I improve the selectivity?
Answer:
Probable Causes and Byproducts:
-
Ortho-Nitration: Although para-substitution is favored, a small amount of the ortho-isomer, 3-nitro-2,6-dimethylphenol, may form. The directing effects of the hydroxyl and methyl groups can lead to some substitution at the available ortho position.
-
Polynitration: The initial product, 4-nitro-2,6-dimethylphenol, is still an activated ring and can undergo further nitration to form dinitro-products, such as 2,6-dimethyl-3,4-dinitrophenol, especially if an excess of the nitrating agent is used or if the reaction temperature is too high.
Solutions to Enhance Regioselectivity:
-
Stoichiometry: Use a stoichiometric amount of the nitrating agent to minimize polynitration.
-
Reaction Conditions: As with preventing oxidation, maintaining a low temperature is crucial for improving selectivity.
-
Choice of Nitrating System: The regioselectivity of nitration can be influenced by the nitrating agent and solvent system.[3] Experimenting with different conditions may be necessary to optimize for the desired para-isomer.
| Parameter | Condition | Expected Outcome on Purity |
| Temperature | Low (0-5 °C) | Minimizes oxidation and polynitration. |
| High (>10 °C) | Increases the risk of side reactions. | |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Effective but can lead to oxidation. |
| Milder Agents | Reduced oxidation, potentially higher selectivity. | |
| Addition Rate | Slow, dropwise | Better temperature control, less byproduct formation. |
| Rapid | Localized heating, increased side reactions. |
Step 2: Reduction of 4-Nitro-2,6-dimethylphenol
The reduction of the nitro group to an amine can be achieved through various methods, most commonly using a metal in acidic media (e.g., SnCl₂/HCl) or catalytic hydrogenation.
Question: After the reduction reaction, I've isolated the product, but analytical data suggests the presence of impurities. What are the possible byproducts of an incomplete reaction?
Answer:
Probable Cause and Byproducts: Incomplete reduction is a common issue. The reduction of a nitro group to an amine proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can be present in the final product.
-
Nitroso Intermediate: 2,6-Dimethyl-4-nitrosophenol
-
Hydroxylamine Intermediate: 4-(Hydroxyamino)-2,6-dimethylphenol
The presence of these intermediates can affect the purity and stability of the final product.
Solutions:
-
Sufficient Reducing Agent: Ensure an adequate molar excess of the reducing agent is used. For SnCl₂ reductions, a stoichiometric excess is typically required.[4]
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time to ensure complete conversion. Gentle heating may be required for some reducing agents, but this should be carefully controlled to avoid other side reactions.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-nitro-2,6-dimethylphenol). The starting material is typically a colored compound, while the final amine is often colorless, providing a visual cue for reaction completion.
Question: My final product has a reddish or orange tint, even after initial purification. Could this be due to azo or azoxy compound formation?
Answer:
Probable Cause: Under certain reduction conditions, particularly with catalytic hydrogenation, side reactions can lead to the formation of dimeric impurities such as azo and azoxy compounds.[5] These compounds are often colored and can be difficult to remove.
Solutions:
-
Catalyst Selection and Activity: The choice of catalyst and its activity can influence the formation of these byproducts. Ensure the catalyst is fresh and active.
-
Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time during catalytic hydrogenation is important.
-
Addition of Promoters: In some cases, the addition of catalytic amounts of compounds like vanadium can suppress the formation of hydroxylamine intermediates and subsequently reduce the formation of azo and azoxy byproducts.[5]
Caption: Troubleshooting workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product?
A1: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system would be one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol-water or methanol-water mixtures are often good starting points. If significant colored impurities are present, treatment with activated charcoal before recrystallization can be beneficial. For persistent impurities, column chromatography on silica gel may be necessary.
Q2: How can I monitor the progress of the nitration and reduction reactions?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both reactions. For the nitration step, you can observe the consumption of the 2,6-dimethylphenol starting material and the appearance of the 4-nitro-2,6-dimethylphenol product spot. For the reduction, the disappearance of the colored nitro compound and the appearance of the aminophenol product (which may need a different visualization technique like UV light or a staining agent) can be tracked. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Q3: My final product is unstable and darkens over time. What is the cause and how can I improve its stability?
A3: Aminophenols are susceptible to oxidation, especially in the presence of air and light. The darkening of your product is likely due to the formation of colored oxidation products. To improve stability, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. Ensuring high purity is also crucial, as trace metal impurities can catalyze oxidation.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-2,6-dimethylphenol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in a suitable solvent such as glacial acetic acid.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio) and cool it separately in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2,6-dimethylphenol over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
The yellow solid precipitate of 4-nitro-2,6-dimethylphenol is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Protocol 2: Reduction of 4-Nitro-2,6-dimethylphenol to this compound (using SnCl₂)
-
To a round-bottom flask containing 4-nitro-2,6-dimethylphenol, add a suitable solvent such as ethanol.
-
Add a stoichiometric excess (typically 3-4 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the solution is basic. This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
V. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][7]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link][1]
-
Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Publishing. [Link][3]
-
Direct nitration of alkylphenols with nitric acid. Google Patents. [2]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][4]
-
Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link][6]
-
Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [5]
Sources
- 1. scispace.com [scispace.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Amino-2,6-dimethylphenol Polymerization
Welcome to the technical support center for the optimization of 4-Amino-2,6-dimethylphenol polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound, providing potential causes and actionable solutions.
Issue 1: Low Polymer Yield
-
Question: My polymerization of this compound is resulting in a very low yield of the polymer. What are the likely causes and how can I improve it?
-
Answer: Low polymer yield is a common issue that can stem from several factors related to reaction kinetics and reagent stability. Let's break down the potential causes and solutions:
-
Inadequate Catalyst/Initiator Activity: The choice and concentration of the catalyst or initiator are critical. For oxidative polymerization of phenols, enzyme catalysts like laccase or horseradish peroxidase (HRP), or chemical catalysts like copper-amine complexes are often used.[1][2][3]
-
Causality: The catalyst generates phenoxy radicals, initiating the polymerization. If the catalyst activity is low, the rate of initiation will be slow, leading to poor polymer formation. Enzymes can be particularly sensitive to the reaction environment.[1][2]
-
Solutions:
-
Optimize Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading. A low concentration may be insufficient, while an excessively high concentration can sometimes lead to undesired side reactions or rapid termination.[4]
-
Verify Catalyst Health (for enzymes): Ensure the enzyme has been stored correctly and has not lost activity. Consider running a standard activity assay. Enzyme activity is also highly dependent on pH and temperature.[2][5]
-
Choice of Ligand (for copper catalysts): For copper-catalyzed polymerizations, the amine ligand plays a crucial role. The basicity and steric hindrance of the ligand can significantly impact catalytic activity.[6]
-
-
-
Sub-optimal Reaction Temperature: Temperature influences both catalyst activity and reaction rate.
-
Causality: While higher temperatures generally increase reaction rates, they can also lead to catalyst degradation (especially for enzymes) or an increase in side reactions.[5][7] For instance, HRP-catalyzed polymerization of phenol shows a decrease in yield above 40°C due to enzyme denaturation.[5]
-
Solutions:
-
Temperature Screening: Perform the polymerization at a range of temperatures (e.g., 10°C to 60°C) to determine the optimal condition for your specific catalyst system.[5]
-
Maintain Consistent Temperature: Use a temperature-controlled reaction vessel to ensure a stable reaction temperature.
-
-
-
Poor Monomer Quality: The purity of this compound is essential.
-
Causality: Impurities can interfere with the catalyst or act as chain-terminating agents. The amino group is also susceptible to oxidation, so the monomer may degrade over time.
-
Solutions:
-
Use High-Purity Monomer: Start with the highest purity monomer available.
-
Recrystallize if Necessary: If the purity is questionable, consider recrystallizing the monomer before use.
-
-
-
| Parameter | Recommended Range | Rationale |
| Enzyme Concentration | 0.1 - 5 mg/mL | Dependent on specific activity of the enzyme batch. |
| Copper Catalyst Conc. | 0.5 - 10 mol% (relative to monomer) | Balances reaction rate with control over polymer properties.[4] |
| Temperature (Enzymatic) | 20 - 40 °C | Optimal range for many peroxidases and laccases to avoid denaturation.[5] |
| Temperature (Chemical) | 25 - 80 °C | Varies with the specific catalyst system; higher temperatures can increase rate but may reduce selectivity.[8] |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
-
Question: The polymer I've synthesized has a very broad molecular weight distribution. How can I achieve a more uniform polymer?
-
Answer: A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being formed. This can be addressed by carefully controlling the reaction conditions.
-
Solvent Effects: The choice of solvent is crucial as it affects both monomer/polymer solubility and enzyme/catalyst activity.[1][9]
-
Causality: If the growing polymer becomes insoluble in the reaction medium, it can precipitate out, leading to uncontrolled growth and a broad PDI.[10] Some organic solvents can also denature enzymes, reducing their efficiency and control.[1]
-
Solutions:
-
Solvent Screening: Test a range of solvents or solvent/buffer mixtures. For enzymatic polymerizations, aqueous buffers mixed with a water-miscible organic solvent like dioxane, methanol, or acetone are often used to solubilize both the monomer and the resulting polymer.[1][5]
-
Use of Ionic Liquids: Room temperature ionic liquids (RTILs) have been shown to be effective media for enzymatic polymerization of phenols, sometimes leading to higher molecular weight polymers with good control.[1]
-
-
-
Monomer Feed Rate: The rate at which the monomer is available for polymerization can impact the uniformity of chain growth.
-
Causality: A high initial monomer concentration can lead to a rapid, uncontrolled polymerization, resulting in a broad PDI.
-
Solutions:
-
Fed-Batch Approach: Instead of adding all the monomer at once, consider a fed-batch approach where the monomer is added gradually over time. This maintains a low and constant monomer concentration, promoting more uniform chain growth.
-
-
-
Oxygen/Oxidant Concentration (for oxidative polymerization):
-
Causality: In oxidative polymerization, the oxidant (e.g., H₂O₂, oxygen) concentration affects the rate of radical generation. Fluctuations in oxidant availability can lead to inconsistent polymerization rates.
-
Solutions:
-
Controlled Oxidant Addition: For reactions using hydrogen peroxide, add it slowly using a syringe pump. For oxygen-dependent reactions, ensure consistent and controlled bubbling of air or oxygen through the reaction mixture.
-
-
-
Issue 3: Formation of Insoluble or Cross-linked Material
-
Question: My reaction is producing a significant amount of insoluble, gel-like material. What is causing this and how can I prevent it?
-
Answer: The formation of insoluble material often points to cross-linking reactions. In the case of this compound, both the hydroxyl and amino groups can participate in the polymerization, increasing the likelihood of branching and cross-linking.
-
Reactivity of the Amino Group:
-
Causality: The amino group can be oxidized under similar conditions as the hydroxyl group, leading to the formation of N-centered radicals in addition to the O-centered phenoxy radicals. This can result in C-N and N-N couplings, in addition to the desired C-O and C-C couplings, leading to a branched or cross-linked structure.
-
Solutions:
-
Protecting the Amino Group: A common chemical strategy is to temporarily protect the amino group (e.g., by acetylation to form an amide). The polymerization is then carried out on the protected monomer, followed by a deprotection step to yield the desired polymer.
-
pH Control: The reactivity of the amino group is highly pH-dependent. At low pH, the amino group will be protonated (-NH₃⁺), which is less susceptible to oxidation. Conducting the polymerization in an acidic medium might favor polymerization through the phenolic hydroxyl group.[11]
-
-
-
High Monomer or Catalyst Concentration:
-
Causality: High concentrations of monomer and catalyst can lead to a very high concentration of radicals, increasing the probability of radical-radical coupling and cross-linking.
-
Solutions:
-
Lower Concentrations: Work at lower monomer and catalyst concentrations.
-
Control Reaction Rate: Slow down the reaction by using a lower temperature or a less active catalyst system.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely polymerization mechanism for this compound?
-
A1: The polymerization of this compound typically proceeds via an oxidative coupling mechanism.[3][12] The process is initiated by a one-electron oxidation of the phenolic hydroxyl group (and potentially the amino group) by a catalyst (like a copper-amine complex or an enzyme) to form resonance-stabilized radicals. These radicals then couple with each other in a non-random fashion to form dimers, trimers, and eventually the polymer. The coupling can occur between carbon and oxygen (C-O) to form ether linkages, or between two carbons (C-C) to form biphenyl structures. The presence of the amino group adds complexity, as N-centered radicals could also participate in the coupling.
Caption: Oxidative coupling polymerization of this compound.
-
-
Q2: How do I choose the right solvent for my polymerization?
-
A2: The ideal solvent should meet several criteria:
-
Solubilize the Monomer: The monomer must be soluble in the chosen solvent.
-
Maintain Polymer Solubility: The growing polymer chains should remain in solution to prevent premature precipitation, which can halt polymerization and lead to a broad molecular weight distribution.[10]
-
Compatibility with Catalyst: The solvent should not deactivate the catalyst. For enzymatic polymerizations, this often means using water or a mixture of water and a polar organic solvent.[1][5] Highly polar aprotic solvents like DMF and DMSO can sometimes dissolve the polymer but may reduce enzyme activity.[1]
-
Inertness: The solvent should not participate in the reaction.
-
Caption: Key considerations for solvent selection.
-
-
Q3: What analytical techniques are essential for characterizing the resulting polymer?
-
A3: A combination of techniques is necessary to fully characterize the polymer:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the disappearance of monomer functional groups and the formation of new bonds (e.g., ether linkages) in the polymer structure.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer, including the types of linkages formed (C-O vs. C-C) and to confirm the overall composition.[13]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[8]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg).[11][14]
-
-
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Polymerization
-
Monomer Solution Preparation: Dissolve this compound in a suitable buffer-solvent mixture (e.g., phosphate buffer/acetone) in a temperature-controlled reaction vessel.
-
Enzyme Addition: Add the enzyme (e.g., laccase or soybean peroxidase) to the monomer solution and stir to ensure homogeneity.[1][15]
-
Initiation: If using a peroxidase, begin the slow, dropwise addition of a hydrogen peroxide solution (typically in the same buffer) to initiate the polymerization. If using laccase, ensure the solution is open to the air or sparged with oxygen.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the monomer.
-
Termination and Precipitation: After the desired reaction time (e.g., 2-24 hours), terminate the reaction by adding an excess of a poor solvent for the polymer (e.g., methanol or water) to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the poor solvent to remove any unreacted monomer and catalyst, and dry it under vacuum.
Protocol 2: General Procedure for Copper-Catalyzed Oxidative Polymerization
-
Catalyst Complex Formation: In a reaction vessel equipped with a gas inlet, dissolve the copper salt (e.g., CuBr) and the amine ligand (e.g., a substituted pyridine or aliphatic amine) in a suitable organic solvent (e.g., toluene or chlorobenzene).[16]
-
Oxygen Purge: Bubble oxygen or air through the catalyst solution for a period to ensure an oxygen-saturated environment.
-
Monomer Addition: Dissolve the this compound in the same solvent and add it to the catalyst solution.
-
Polymerization: Maintain a constant flow of oxygen and stir the reaction mixture at the desired temperature. The reaction is often accompanied by a color change.
-
Termination and Precipitation: After the reaction is complete, terminate it by adding a small amount of acid (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a vigorously stirred anti-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash it extensively to remove the catalyst residues, and dry under vacuum.
References
- Taylor & Francis Online. (n.d.). Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity.
- National Institutes of Health. (n.d.). ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS.
- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- National Institutes of Health. (n.d.). Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers.
- RSC Publishing. (2013). Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating.
- ACS Publications. (n.d.). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst.
- RSC Publishing. (2003). Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Polimery. (n.d.). Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)irninomethyl]-2,6-dimethylphenol.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol.
- National Institutes of Health. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis.
- MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.
- ResearchGate. (n.d.). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether).
- ResearchGate. (n.d.). Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups.
- ResearchGate. (n.d.). Improving the synthesis of phenolic polymer using Coprinus cinereus peroxidase mutant Phe230Ala.
- Chemguide. (n.d.). ring reactions of phenol.
- ResearchGate. (n.d.). Mechanism of the particle formation during the oxidative polymerization of 2,6-dimethylphenol in an aqueous medium.
- NC State University Libraries. (n.d.). Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry.
- PubChem. (n.d.). 2,6-Dimethylphenol.
- ResearchGate. (n.d.). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
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- 1. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ichp.vot.pl [ichp.vot.pl]
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- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Proactive Strategies for Preventing Oxidation of 4-Amino-2,6-dimethylphenol During Storage
Welcome to the Technical Support Center for 4-Amino-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the causes, prevention, and troubleshooting of oxidative degradation of this compound during storage. Our goal is to equip you with the knowledge and practical protocols to ensure the long-term integrity and reliability of this critical reagent in your experiments.
Understanding the Challenge: The Inherent Instability of this compound
This compound is a valuable intermediate in various synthetic pathways. However, its chemical structure, featuring both a phenolic hydroxyl group and an aromatic amino group, renders it highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate a cascade of degradation reactions. This process not only depletes the active compound but also introduces impurities that can compromise experimental outcomes, lead to failed syntheses, and generate difficult-to-remove color bodies.
The primary mechanism of degradation is believed to proceed through the formation of a p-aminophenoxy free radical, which can then undergo further reactions to form colored polymeric products. This is analogous to the well-documented oxidation of p-aminophenol, which forms benzoquinone imine-type structures.[1][2] The steric hindrance provided by the two methyl groups at the 2 and 6 positions on the phenol ring offers some degree of stability compared to the parent p-aminophenol, but it does not prevent oxidation entirely.
This guide provides a multi-faceted approach to mitigating this inherent instability, focusing on proper storage conditions, the use of inert atmospheres, and the application of antioxidants.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned from a white/off-white powder to a distinct yellow/brown color. Is it still usable?
A1: A color change is a primary visual indicator of oxidation. The appearance of yellow or brown hues suggests the formation of colored degradation products, likely polymeric quinone-imine type structures. While the material may still contain a significant amount of the desired compound, the presence of these impurities can be problematic for sensitive applications. We strongly recommend performing an analytical check (e.g., by HPLC or GC-MS) to determine the purity of the material before use. For applications requiring high purity, it is advisable to use a fresh, unoxidized lot of the compound.
Q2: I store my this compound in a tightly sealed container in the dark. Why is it still degrading?
A2: While storing the compound in a tightly sealed container and protecting it from light are crucial first steps, they may not be sufficient to prevent oxidation. The air trapped in the headspace of the container upon sealing contains approximately 21% oxygen, which can be enough to initiate and sustain the degradation process over time. For long-term stability, it is essential to displace this air with an inert gas.
Q3: What is an "inert atmosphere," and why is it necessary?
A3: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen and moisture. For chemical storage, this is typically achieved by replacing the air in a container with a non-reactive gas like nitrogen or argon. This is a cornerstone of preserving air-sensitive compounds like this compound, as it removes a key reactant in the oxidative degradation pathway.
Q4: Can I use an antioxidant to stabilize my this compound? If so, which one should I choose?
A4: Yes, the addition of a suitable antioxidant can be an effective strategy. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are excellent radical scavengers and are commonly used to stabilize organic compounds.[3][4][5] They function by donating a hydrogen atom to the reactive free radical intermediates of the aminophenol, thus terminating the oxidative chain reaction. The choice of antioxidant will depend on its compatibility with your downstream applications. BHT is a good starting point due to its efficacy and low cost.
Troubleshooting Guide: A Proactive Approach to Stability
This section provides a structured approach to identifying and resolving common issues related to the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Exposure to atmospheric oxygen. | 1. Implement storage under an inert atmosphere (see Protocol 1). 2. For opened containers, minimize headspace and re-purge with inert gas after each use. 3. Consider adding a phenolic antioxidant like BHT (see Protocol 2). |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower yields or side reactions. | 1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If degradation is confirmed, procure a fresh batch of the compound and implement stringent storage protocols immediately upon receipt. |
| Formation of Insoluble Particulates | Advanced polymerization of oxidation products. | 1. The material is likely significantly degraded and should be disposed of according to your institution's safety guidelines. 2. Review and improve your storage and handling procedures to prevent this level of degradation in the future. |
Experimental Protocols
Protocol 1: Storage of this compound Under an Inert Atmosphere
This protocol describes the standard procedure for storing air-sensitive solids like this compound to minimize exposure to oxygen.
Materials:
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of dry, high-purity nitrogen or argon gas
-
Schlenk line or a manifold for inert gas handling
-
Vacuum pump (optional, for Schlenk line use)
-
Parafilm® or electrical tape
Procedure:
-
Preparation of the Storage Vessel:
-
Ensure the Schlenk flask or vial is clean and thoroughly dried. For rigorous applications, oven-dry the glassware and allow it to cool under a stream of inert gas.
-
-
Transfer of the Compound:
-
If possible, perform the transfer of this compound into the storage vessel inside a glovebox to maintain an inert environment throughout the process.
-
If a glovebox is not available, work quickly in a fume hood. Minimize the time the compound is exposed to the atmosphere.
-
-
Inerting the Headspace (Schlenk Flask Method):
-
Securely stopper the Schlenk flask containing the compound.
-
Connect the side arm of the Schlenk flask to a Schlenk line.
-
Carefully evacuate the flask under vacuum, being cautious not to pull the fine powder into the line.
-
Backfill the flask with nitrogen or argon.
-
Repeat this evacuate-fill cycle at least three times to ensure all atmospheric oxygen has been removed.
-
After the final backfill, close the stopcock to maintain a positive pressure of inert gas.
-
-
Inerting the Headspace (Vial with Septum Cap Method):
-
Securely cap the vial with a septum-sealed cap.
-
Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the solid.
-
Insert a second, shorter needle to act as a vent.
-
Allow the inert gas to flow gently for several minutes to purge the air from the vial.
-
Remove the vent needle first, followed by the gas inlet needle to maintain a slight positive pressure.
-
-
Sealing and Storage:
-
For added security, wrap the stopper or cap of the container with Parafilm® or electrical tape.
-
Store the container in a cool, dark, and dry place. A desiccator cabinet is recommended.
-
Protocol 2: Stabilization with a Phenolic Antioxidant
This protocol outlines the addition of Butylated Hydroxytoluene (BHT) as an antioxidant during storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Spatula and analytical balance
-
Storage container (as in Protocol 1)
Procedure:
-
Determine the Amount of BHT:
-
A typical concentration for BHT as a stabilizer is between 0.01% and 0.1% by weight. For most applications, starting with 0.05% is a good practice.
-
Calculate the required mass of BHT based on the mass of this compound to be stored.
-
-
Addition of BHT:
-
In a fume hood, weigh the desired amount of this compound.
-
Add the calculated amount of BHT to the same weighing vessel.
-
Gently mix the two powders with a clean, dry spatula until a homogenous mixture is obtained.
-
-
Storage:
-
Transfer the stabilized mixture to a suitable storage container.
-
Follow the procedures outlined in Protocol 1 for storage under an inert atmosphere.
-
Note: Ensure that BHT is compatible with your intended downstream chemical reactions. While it is generally unreactive under many conditions, it is always good practice to verify its inertness in your specific synthetic route.
Visualizing the Process and Solutions
To better understand the concepts discussed, the following diagrams illustrate the oxidation pathway and the recommended troubleshooting workflow.
Caption: Oxidative degradation pathway of this compound.
Sources
- 1. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for the amination of substituted phenols
Technical Support Center: Amination of Substituted Phenols
Welcome to the technical support hub for the amination of substituted phenols. This guide is designed for professionals in research, chemical development, and pharmaceuticals. It provides in-depth troubleshooting for common challenges encountered during C-N cross-coupling reactions involving phenolic substrates, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address the most pressing issues first, starting with the common problem of low reaction yield, and then delving into substrate-specific challenges and side reactions.
Section 1: The Primary Hurdle - Low or No Product Yield
Question: My amination reaction with a substituted phenol is resulting in low to no yield. What are the first steps I should take to troubleshoot?
Low or nonexistent yield is the most frequent issue in catalytic aminations of phenols and their derivatives. The root cause often lies in one of three areas: the integrity of the reagents and setup, the viability of the catalyst system, or inherent substrate reactivity. A systematic approach is crucial for efficient problem-solving.
Below is a logical workflow to diagnose the issue.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting common failure points.
-
Failure Points :
-
Oxidative Addition : This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl electrophiles (like phenol triflates). If this step is slow, the overall reaction will be sluggish. The solution is often a more electron-rich ligand to increase the nucleophilicity of the Pd(0) center. [1] 2. Reductive Elimination : This is the product-forming step. If the groups on the palladium are too bulky, or if the geometry is wrong, this step can be slow. This can lead to catalyst decomposition or side reactions. The choice of ligand is crucial for promoting an efficient reductive elimination. [2] 3. Catalyst Inhibition : For aryl iodide substrates, the iodide anion formed can sometimes inhibit the catalyst. Using a less polar solvent like toluene can help mitigate this issue. [3][4]
-
Protocols
Protocol 1: General Setup for an Inert Atmosphere Amination Reaction
This protocol is essential for oxygen- and moisture-sensitive catalytic systems like the Buchwald-Hartwig amination.
-
Glassware Preparation : Thoroughly dry all glassware (reaction flask, condenser, stir bar) in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition (Solids) : To the cooled flask, add the phenol derivative (if solid), amine (if solid), base, ligand, and palladium pre-catalyst under a positive pressure of inert gas.
-
Seal and Purge : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" at least three times to ensure all oxygen is removed.
-
Solvent and Liquid Reagent Addition : Add anhydrous, degassed solvent and any liquid reagents via syringe through the septum. Degas the solvent beforehand by bubbling inert gas through it for at least 30 minutes or by using a freeze-pump-thaw technique.
-
Reaction Execution : Lower the flask into a pre-heated oil bath and begin stirring. Monitor the reaction by TLC or LC-MS using samples withdrawn via syringe.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Quench the reaction appropriately (e.g., by adding saturated aqueous NH₄Cl) and proceed with standard extraction and purification procedures. [5]
References
- Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144–1151. [Link]
- Latorre-Sánchez, L., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters.
- Wang, D., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Reddit r/chemistry community. (2018).
- Arteaga-Pérez, L. E., et al. (2022). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. Reaction Chemistry & Engineering, 7(6), 1345-1356. [Link]
- Gatiatulin, A., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 5961. [Link]
- Liu, Y., et al. (2022). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. ACS Sustainable Chemistry & Engineering, 10(21), 6927–6935. [Link]
- ACS Green Chemistry Institute. (2025).
- Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
- Request PDF. Catalytic Amination of Phenols with Amines.
- Shi, H., et al. (2022). Catalytic Amination of Phenols with Amines. PubMed. [Link]
- Patureau, F. W., et al. (2023). Site-Selective C–H Amination of Phenol-Containing Biomolecules. Organic Letters, 25(24), 4458–4463. [Link]
- Reddit r/Chempros community. (2023). Troubleshooting Ullmann Coupling. Reddit.com. [Link]
- Dander, J. E., & Garg, N. K. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(8), 1964–1969. [Link]
- Kozlowski, M. C., et al. (2020). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 53(4), 913–927. [Link]
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. pubs.acs.org. [Link]
- Wu, J., et al. (2013). Direct Amination of Phenols under Metal-Free Conditions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
- Chemistry LibreTexts. (2023).
- MacMillan, D. W. C., et al. (2024).
- Wikipedia. (2023).
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. chem.rochester.edu. [Link]
- Environmental Science & Technology. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. pubs.acs.org. [Link]
- Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Wikipedia. (2023).
- Kashani, S. K., et al. (2019).
- Reddit r/Chempros community. (2025). What's wrong with my reductive amination? I barely got any product. Reddit.com. [Link]
- MacMillan, D. W. C., et al. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis.
- Akagawa, M., et al. (2021). Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. Journal of Biological Chemistry, 297(3), 101009. [Link]
- The Journal of Organic Chemistry.
- Environmental Science & Technology. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. pubs.acs.org. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Troubleshooting [chem.rochester.edu]
catalyst selection for the synthesis of 4-Amino-2,6-dimethylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Amino-2,6-dimethylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, process optimization, and troubleshooting for this important synthesis. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible process.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and specialty polymers. Its synthesis is most reliably achieved via a two-step process: the selective para-nitration of 2,6-dimethylphenol, followed by the catalytic reduction of the resulting 4-nitro-2,6-dimethylphenol. Direct amination is generally not a viable route due to poor regioselectivity and harsh reaction conditions. This guide will focus on the established nitration-reduction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and industrially relevant method for synthesizing this compound?
The most reliable and scalable synthesis route is a two-step process:
-
Electrophilic Nitration: 2,6-dimethylphenol is nitrated to selectively form 4-nitro-2,6-dimethylphenol. The two methyl groups in the ortho positions sterically hinder attack at those positions and, combined with the strong activating, ortho-para directing hydroxyl group, facilitate high selectivity for the para position.
-
Catalytic Reduction: The intermediate, 4-nitro-2,6-dimethylphenol, is then reduced to the final product, this compound. This is typically achieved through catalytic hydrogenation.
This pathway is favored over other theoretical routes like direct amination due to its high regioselectivity and generally high yields.
Q2: Why is direct amination of 2,6-dimethylphenol not recommended?
Directly substituting the hydroxyl group of a phenol with an amine is an inherently difficult transformation due to the strength of the C-O bond. While some transition metal-catalyzed aminations of phenols exist, they often require specialized and expensive catalysts (e.g., Rhodium or Ruthenium complexes) and may not offer the required regioselectivity for a trisubstituted phenol like this. Furthermore, electrophilic amination at the C4 position would face significant challenges in controlling selectivity and preventing side reactions. The nitration-reduction sequence is far more predictable and cost-effective.
Q3: How do I achieve high selectivity for the para-nitro product during the nitration of 2,6-dimethylphenol?
High para-selectivity is achieved by controlling the reaction conditions. The hydroxyl group is a powerful ortho, para-director; however, the two methyl groups at positions 2 and 6 provide significant steric hindrance, which strongly disfavors nitration at the ortho positions. Using dilute nitric acid in an inert hydrocarbon solvent at controlled temperatures (e.g., 0-40°C) has been shown to effectively produce the 4-nitro derivative.[1] Milder, heterogeneous conditions, such as using a combination of sodium nitrate and an inorganic acidic salt like magnesium bisulfate on wet silica, can also provide good yields while simplifying workup.[2]
Q4: What are the primary safety concerns when performing nitration reactions?
Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Key safety precautions include:
-
Temperature Control: The reaction must be maintained within the specified temperature range using an ice bath or other cooling system. A runaway reaction can lead to the formation of dangerous, unstable polynitrated compounds and violent decomposition.[1]
-
Slow Addition: The nitrating agent should always be added slowly and portion-wise to the substrate solution to manage the rate of heat generation.
-
Proper Ventilation: Nitration can produce toxic nitrogen oxide gases (NOx). All work should be performed in a well-ventilated fume hood.
-
Quenching: Have a large volume of cold water or ice readily available to quench the reaction in an emergency.
Q5: Which catalyst is best for the reduction of 4-nitro-2,6-dimethylphenol?
The choice of catalyst depends on factors like cost, reaction speed, and available equipment (e.g., high-pressure hydrogenators). The most common and effective catalysts for reducing aromatic nitro groups are heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel.[3]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and efficiency under relatively mild conditions (low to moderate hydrogen pressure and temperature). It typically provides clean conversions with high yields.
-
Raney Nickel: A very cost-effective alternative to palladium, Raney Ni is also highly active but may require higher temperatures and pressures. It is pyrophoric when dry and requires careful handling.
-
Other Metals: Platinum (Pt), Rhodium (Rh), and various bimetallic catalysts (e.g., Ni-Pd) can also be used and may offer specific advantages in activity or selectivity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound.
Workflow: Two-Step Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the Nitration Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Poor Selectivity | 1. Incorrect Temperature: Too high a temperature can reduce selectivity and promote oxidation. 2. Nitrating Agent Too Concentrated: Using fuming or highly concentrated nitric acid can lead to over-nitration and oxidative degradation.[5] 3. Poor Mixing: In a heterogeneous system, inefficient stirring can lead to localized overheating and side reactions. | 1. Maintain Strict Temperature Control: Keep the reaction temperature between 0-40°C using an ice bath.[1] 2. Use Dilute Nitric Acid: Employ 30-70% nitric acid in an inert solvent like a hydrocarbon.[1] Alternatively, use milder solid-phase reagents like NaNO₃/Mg(HSO₄)₂.[2] 3. Ensure Vigorous Stirring: Use an overhead stirrer for larger scales to ensure the mixture is homogeneous. |
| Formation of Tarry Byproducts | 1. Oxidation of the Phenol: The electron-rich phenol ring is susceptible to oxidation by nitric acid, especially under harsh conditions.[5] 2. Runaway Reaction: A loss of temperature control can rapidly accelerate the reaction, leading to decomposition. | 1. Add Reactants Slowly: Add the nitric acid dropwise to the phenol solution to prevent a rapid exotherm. 2. Use Milder Conditions: Phase-transfer catalysis with dilute nitric acid or heterogeneous solid acid/nitrate salt systems can minimize oxidation.[2][6] 3. Ensure Immediate Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water to stop the reaction and precipitate the product. |
| Difficulty Separating Product | 1. Formation of Ortho-Isomer: Although disfavored, some ortho-nitro isomer may form, which can be difficult to separate from the para-product by simple crystallization. 2. Product is an Oil: The crude product may not crystallize easily if impurities are present. | 1. Optimize for Para-Selectivity: Adhere strictly to reaction conditions known to favor para-substitution (steric hindrance is your main advantage here). 2. Purify via Chromatography: If crystallization is ineffective, column chromatography on silica gel is the most reliable method for separating isomers and removing impurities. |
Part 2: Troubleshooting the Catalytic Reduction
Q: My reduction of 4-nitro-2,6-dimethylphenol is slow or has stalled. What should I do?
This is a common issue that can almost always be traced back to the catalyst, the hydrogen source, or impurities. Follow this diagnostic workflow.
Troubleshooting Workflow: Catalyst Deactivation/Slow Reaction
Caption: Decision tree for diagnosing stalled catalytic reduction reactions.
Q: What causes catalyst deactivation and can I regenerate my catalyst?
Catalyst deactivation is often caused by two main phenomena:
-
Poisoning: The active sites of the catalyst are irreversibly blocked by contaminants. Sulfur, halide, and heavy metal impurities from the starting materials or solvents are common poisons for noble metal catalysts.[7] The best solution is prevention: ensure the purity of your 4-nitro-2,6-dimethylphenol intermediate.
-
Coking/Fouling: Carbonaceous deposits form on the catalyst surface, blocking active sites. This can happen if the reaction is run at too high a temperature or concentration, leading to side reactions and polymerization.[3]
Regeneration is sometimes possible, especially for deactivation by coking. A common procedure for Pd/C involves a controlled oxidation (e.g., with air at ~200°C) to burn off carbon deposits, followed by a re-reduction with H₂.[3] However, regeneration is often not complete, and using a fresh batch of catalyst is the most reliable solution.
Q: The final this compound product is dark or discolored. Why?
Aminophenols are highly susceptible to oxidation, especially in the presence of air and trace metals. The appearance of a dark color (often purple, brown, or black) indicates the formation of quinone-imine type colored byproducts.
-
Solution: Perform the final workup and isolation steps quickly. If possible, bubble nitrogen or argon through your solvents to deoxygenate them. Store the final, dry product under an inert atmosphere (N₂ or Ar) and in a dark, cool place.
Experimental Protocols
Protocol 1: Selective para-Nitration of 2,6-Dimethylphenol
This protocol is adapted from established methods for the selective nitration of sterically hindered phenols.[1]
Materials:
-
2,6-Dimethylphenol (1.0 eq)
-
Nitric Acid (~50% aq. solution) (1.1 eq)
-
Isooctane or Heptane (as solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-dimethylphenol (1.0 eq) in isooctane (approx. 5-10 volumes).
-
Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Slowly add the nitric acid solution (1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
The solid product, 4-nitro-2,6-dimethylphenol, will precipitate. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield the yellow crystalline solid. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Protocol 2: Catalytic Reduction of 4-Nitro-2,6-dimethylphenol
This protocol describes a standard catalytic hydrogenation using Palladium on Carbon.
Materials:
-
4-Nitro-2,6-dimethylphenol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol% Pd)
-
Methanol or Ethanol (as solvent)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite™ or other filter aid
Procedure:
-
To a hydrogenation flask or a thick-walled round-bottom flask, add 4-nitro-2,6-dimethylphenol (1.0 eq) and the solvent (methanol or ethanol, 10-20 volumes).
-
Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; add it to the solvent under a stream of nitrogen or argon.
-
Seal the flask, and then carefully purge the system by evacuating and refilling with nitrogen (3 times), followed by evacuating and refilling with hydrogen (3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, otherwise use a pressure reactor) at room temperature.
-
The reaction is often exothermic; gentle cooling may be needed initially.
-
Monitor the reaction by TLC until all the starting material has been consumed. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the system with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in air. Quench the filter pad with water immediately after use.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporator) to yield the crude this compound. The product can be purified by recrystallization if needed.
References
- Chemistry Stack Exchange (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?.
- RSC Publishing (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- RSC Publishing (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- RSC Publishing (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- PubMed (2021). Catalytic reduction of 4-nitrophenol by green silver nanocomposites assembled using microbial extracellular polymer substances.
- ResearchGate (2006). Reduction of 4-nitrophenol catalyzed by nitroreductase.
- PubMed (2016). Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide.
- Google Patents (1959). Selective nitration process.
- PrepChem.com (2023). Synthesis of 4-amino-2,6-di-tert-butylphenol.
- Sciencemadness.org (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- ResearchGate (2023). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
- Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- JoVE (2023). meta-Directing Deactivators.
- PMC - NIH (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Semantic Scholar (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- Chemistry LibreTexts (2020). 22.6: Electrophilic Substitution of Phenols.
- ResearchGate (2013). Catalyst preparation and deactivation issues for nitrobenzene hydrogenation in a microstructured falling film reactor.
- Khan Academy (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.
- Google Patents (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- PubMed Central (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.
- Google Patents (1998). Selective nitration of phenol derivatives.
- RSC Publishing (2004). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.
- PubChem (2024). This compound.
Sources
- 1. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
managing impurities in 4-Amino-2,6-dimethylphenol production
Technical Support Center: 4-Amino-2,6-dimethylphenol
A Guide to Managing Impurities in Synthesis for Researchers and Drug Development Professionals
Introduction
This compound is a critical intermediate in the synthesis of various high-value compounds, including pharmaceuticals and specialty polymers. The purity of this reagent is paramount, as even trace impurities can have significant downstream effects on reaction yields, product stability, and biological activity. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification, control, and remediation of impurities generated during the common two-step synthesis of this compound from 2,6-dimethylphenol.
The most prevalent synthetic route involves:
-
Electrophilic Nitration: The selective nitration of 2,6-dimethylphenol at the para-position to yield 4-nitro-2,6-dimethylphenol.
-
Chemoselective Reduction: The reduction of the nitro group to an amine, yielding the final product.
This guide is structured to help you navigate the challenges inherent in each of these steps, ensuring the highest possible purity for your final compound.
Section 1: Impurity Formation Pathways
Understanding where and why impurities form is the first step toward effective control. The primary challenges in this synthesis are achieving high regioselectivity during nitration and ensuring complete, clean reduction without generating side-products or degradation.
Technical Support Center: Industrial Scale-Up of 4-Amino-2,6-dimethylphenol Synthesis
Welcome to the technical support resource for the synthesis of 4-Amino-2,6-dimethylphenol (4A26DMP). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory to industrial production. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
The industrial synthesis of this compound, a key intermediate in various manufacturing sectors, typically proceeds via a two-step route: the selective functionalization of 2,6-dimethylphenol at the para-position, followed by a reduction. Each stage presents unique challenges that can impact yield, purity, and safety on a large scale.
Diagram: General Synthesis Pathway
Caption: General two-step synthesis and purification workflow for this compound.
Section 1: Issues in Electrophilic Substitution (Nitration/Nitrosation)
This initial step is critical for establishing the correct regiochemistry. The primary challenge is achieving high selectivity for the para-position while minimizing the formation of ortho-isomers and over-nitrated byproducts.[1][2]
Question: My nitration of 2,6-dimethylphenol is resulting in low yields and significant amounts of 2,6-dinitro-4-methylphenol and other impurities. What is causing this and how can I improve para-selectivity?
Answer:
This is a classic challenge in phenol nitration. The high activation of the aromatic ring by the hydroxyl group can lead to multiple nitrations and poor regioselectivity if conditions are not carefully controlled.[2]
Potential Causes & Solutions:
-
Harsh Nitrating Agents: Using concentrated nitric acid, especially in combination with sulfuric acid, is often too aggressive for a highly activated substrate like 2,6-dimethylphenol, leading to oxidation and the formation of dinitro byproducts.
-
Expert Recommendation: Switch to a milder nitrating agent. Studies have shown that using nitrate salts like sodium nitrate or antimony nitrate in the presence of an acid source like wet silica gel or magnesium hydrogen sulfate can provide high yields of the desired mononitro product under heterogeneous, room-temperature conditions.[3][4] This approach enhances safety and often simplifies work-up.[3][4]
-
-
Poor Temperature Control: Nitration is a highly exothermic reaction. A runaway temperature is a primary cause of over-nitration and reduced selectivity.
-
Expert Recommendation: On an industrial scale, ensure your reactor has adequate cooling capacity. Maintain a strict temperature protocol, typically between 0-10°C, during the addition of the nitrating agent. Use of a solvent with a good heat capacity can also help buffer temperature spikes.
-
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nitrating species.
-
Expert Recommendation: Dichloromethane is often effective for heterogeneous nitrations.[3] For other systems, consider solvents that can modulate the reactivity of the nitrating agent.
-
Diagram: Troubleshooting Low Nitration Selectivity
Caption: Decision workflow for diagnosing and solving poor selectivity in the nitration step.
Section 2: Issues in the Reduction of the Nitro/Nitroso Intermediate
The reduction of the nitro or nitroso group to an amine is the final chemical transformation. Challenges here revolve around achieving complete conversion, catalyst efficiency, and preventing side reactions.
Question: During the catalytic hydrogenation of 4-nitro-2,6-dimethylphenol, the reaction stalls before completion, and I am observing catalyst deactivation. What are the likely causes?
Answer:
Incomplete reduction and catalyst deactivation are common scale-up problems in catalytic hydrogenation. The causes can range from the quality of the starting materials to the process parameters.
Potential Causes & Solutions:
-
Catalyst Poisoning: The nitro intermediate or the solvent may contain impurities (e.g., sulfur or halide compounds) that poison the catalyst (like Palladium or Platinum).
-
Expert Recommendation: Ensure the 4-nitro-2,6-dimethylphenol intermediate is purified before the reduction step. Analyze the intermediate for common catalyst poisons. If necessary, incorporate an upstream purification step, such as a carbon treatment or recrystallization.
-
-
Insufficient Hydrogen Mass Transfer: On a large scale, ensuring adequate contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst can be difficult. Poor agitation can lead to a hydrogen-starved environment at the catalyst surface, slowing or stopping the reaction.
-
Expert Recommendation: Optimize the reactor's agitation speed to maximize gas-liquid dispersion. Consider using a sparging tube to introduce hydrogen below the agitator for better distribution. Ensure the hydrogen pressure is maintained consistently throughout the reaction. A typical pressure for this type of reduction is around 1.0 MPa.[5]
-
-
Improper Catalyst Handling or Loading: The catalyst (e.g., Pd/C) is often pyrophoric and can lose activity if exposed to air. Incorrect loading can also lead to inefficiencies.
-
Expert Recommendation: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Ensure the catalyst is well-suspended in the reaction mixture.
-
| Parameter | Recommended Range | Rationale |
| Hydrogen Pressure | 0.5 - 1.5 MPa | Ensures sufficient hydrogen availability at the catalyst surface.[5] |
| Temperature | 70 - 90 °C | Balances reaction rate with potential for side reactions.[5] |
| Catalyst Loading | 1-5% w/w (e.g., Pd/C) | Varies by catalyst activity; higher loading may be needed if poisons are present. |
| Agitation Speed | >300 RPM (Vessel Dependent) | Critical for overcoming mass transfer limitations in a three-phase system. |
Section 3: Issues in Product Purification and Isolation
The final purity of 4A26DMP is critical for its downstream applications. The primary challenge is removing structurally similar isomers and colored impurities.
Question: My final product of this compound is off-color (yellow or brown) and contains isomeric impurities. How can I achieve >99% purity?
Answer:
Color formation is often due to the oxidation of the aminophenol product, which is highly susceptible to air oxidation, especially under alkaline conditions. Isomeric impurities stem from the initial nitration step and are often difficult to remove due to similar physical properties.[6][7]
Potential Causes & Solutions:
-
Product Oxidation: The amino and hydroxyl groups make the final product prone to oxidation, leading to highly colored quinone-type impurities.
-
Expert Recommendation: Conduct all final purification steps (filtration, drying) under an inert nitrogen atmosphere. If the product is dissolved, consider adding a small amount of an antioxidant like sodium metabisulfite. Dry the final product at a moderate temperature under vacuum.
-
-
Ineffective Purification Method: Standard crystallization may not be sufficient to separate closely related isomers like 4-amino-2,5-dimethylphenol.
-
Expert Recommendation: A specialized recrystallization process is highly effective. A patented method involves using a solvent mixture of water and a diol, such as ethylene glycol.[6] This system provides excellent selectivity, allowing the 2,6-dimethylphenol derivative to crystallize in high purity while retaining impurities in the mother liquor.[6]
-
Appendix A: Protocol for High-Purity Recrystallization
This protocol is based on methodologies designed for purifying substituted phenols.[6]
-
Dissolution: In a suitable reactor, dissolve the crude this compound in a pre-determined mixture of ethylene glycol and water at a moderately elevated temperature (e.g., 30-40°C) under a nitrogen blanket.
-
Seeding: Cool the solution slowly. Once the solution is supersaturated, add a small quantity of high-purity this compound seed crystals to initiate controlled crystallization.
-
Crystallization: Continue to cool the solution slowly (e.g., to 15-20°C) over several hours to allow for the growth of large, pure crystals. Rapid cooling will trap impurities.
-
Isolation: Filter the resulting crystal slurry under nitrogen.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove the mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50-60°C until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the industrial synthesis of this compound? A1: The key hazards are associated with the raw materials and reaction conditions.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Milder, solid-phase nitrating agents can reduce but not eliminate handling risks.[3]
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation is typically run at high pressure and temperature, requiring an appropriately rated reactor and stringent process safety management.[5]
-
Product Toxicity: The final product, this compound, is classified as harmful if swallowed and causes skin and serious eye irritation.[8][9] The starting material, 2,6-dimethylphenol, is toxic and corrosive.[10][11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.[9][10]
Q2: Can biocatalysis be used as an alternative to chemical synthesis for the para-functionalization step? A2: This is an emerging area of research. Studies have identified monooxygenase enzyme systems, such as MpdAB from Mycobacterium neoaurum, that can hydroxylate 2,6-dimethylphenol specifically at the para-position.[12] This enzymatic approach operates under mild, aqueous conditions and could offer a greener alternative to traditional nitration. However, challenges in enzyme stability, expression, and cofactor regeneration currently limit its industrial scale-up for this specific application.[12]
Q3: How can I effectively monitor the reaction progress during the reduction step? A3: On an industrial scale, direct sampling from a high-pressure reactor can be complex.
-
Hydrogen Uptake: The most common method is to monitor the rate of hydrogen consumption from the supply cylinder. The reaction is complete when hydrogen uptake ceases.
-
In-Process HPLC: For more precise monitoring, a robust sampling system can be used to draw aliquots for High-Performance Liquid Chromatography (HPLC) analysis. This allows for the direct measurement of the disappearance of the nitro intermediate and the appearance of the amino product.
References
- Guidechem. (2024). What are the synthesis methods of 2,6-dichlori-4-amino phenol - FAQ.
- PubChem. (n.d.). This compound.
- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen.
- CSIRO Publishing. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry.
- Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?.
- ECHEMI. (n.d.). 4-AMINO-2,6-DIPHENYLPHENOL SDS, 50432-01-4 Safety Data Sheets.
- SID. (2010). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Journal of Applied Chemical Researches.
- Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?.
- Sigma-Aldrich. (n.d.). This compound.
- NIH. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2,6-Dimethylphenol.
- NIH. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis.
- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
- Benchchem. (n.d.). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
- PubChem. (n.d.). 2,6-Dimethylphenol.
Sources
- 1. connectsci.au [connectsci.au]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-2,6-dimethylphenol
Welcome to the technical support guide for 4-Amino-2,6-dimethylphenol (AMD). This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate. The unique structure of AMD, featuring a nucleophilic amino group, an acidic hydroxyl group, and two sterically hindering methyl groups, makes its reactivity exquisitely sensitive to the solvent environment. Understanding and controlling these solvent effects is paramount to achieving desired reaction outcomes, from high yields in synthetic routes to stability in formulations.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the common challenges encountered during experimentation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. The solutions are grounded in the principles of physical organic chemistry and years of application experience.
Question 1: My solution of this compound rapidly turns dark brown or black upon dissolution or during the reaction. What is happening and how can I prevent it?
Answer:
This is a classic and highly common issue caused by the rapid, non-specific oxidation of the aminophenol. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring highly susceptible to oxidation, leading to the formation of colored phenoxyl radicals and subsequent quinone-imine species, which can polymerize into dark, often intractable materials.
Causality & Mechanism: The oxidation can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents in your reaction. The solvent plays a critical role in mediating this process:
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can facilitate oxidation. They can stabilize charged intermediates and participate in proton transfer steps that are often involved in oxidation pathways. Water, in particular, can have dissolved oxygen.
-
Coordination Effects: Solvents with lone pairs (including ethers and alcohols) can coordinate with trace metal ions (e.g., Fe³⁺, Cu²⁺), potentially enhancing their catalytic activity in oxidation cycles.
Troubleshooting Protocol:
-
Deoxygenate Your Solvents: Before use, sparge your solvent with an inert gas (Nitrogen or Argon) for at least 15-30 minutes. For reactions, maintain a positive pressure of inert gas throughout the experiment.
-
Use High-Purity Solvents: Reagent-grade solvents can contain peroxides (especially ethers like THF) or metal impurities that initiate oxidation. Use freshly distilled or anhydrous, inhibitor-free solvents.
-
Add an Antioxidant or Chelator: In cases where complete oxygen exclusion is difficult, consider adding a small amount of a sacrificial antioxidant or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
Lower the Temperature: Oxidation reactions typically have a low activation energy. Running your reaction at a lower temperature (e.g., 0 °C or below) can significantly decrease the rate of this unwanted side reaction.
Question 2: My reaction is proceeding very slowly or stalling completely. How can solvent choice influence the reaction rate?
Answer:
Slow reaction kinetics are often a direct consequence of improper solvent selection that fails to adequately stabilize the reaction's transition state relative to the ground state. For this compound, which can act as a nucleophile (via the amino group) or an electrophile (after activation), the solvent's properties are crucial.
Causality & Solvent Polarity:
-
For Reactions Involving the Amino Group (Nucleophilic Attack): The lone pair on the nitrogen is the reactive center.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form strong hydrogen bonds with the -NH₂ group.[1] This "cages" the lone pair, stabilizing the ground state and increasing the activation energy required for it to act as a nucleophile, thus slowing the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments that can stabilize charged intermediates and transition states but do not donate hydrogen bonds to the nucleophile.[1] This leaves the amino group's lone pair more available for reaction, often leading to significant rate enhancements for Sₙ2 or acylation reactions.
-
-
For Reactions Involving the Phenolic Group: The reactivity depends on whether the phenol is being deprotonated or participating in another transformation. A solvent that can stabilize the resulting phenoxide ion (e.g., polar solvents) will favor reactions proceeding through that intermediate.
Troubleshooting Workflow:
The following diagram outlines a decision-making process for selecting a solvent to optimize reaction kinetics.
Caption: Workflow for solvent selection based on reaction type.
Question 3: I am having difficulty dissolving the starting material. What is a good starting point for solvent selection?
Answer:
This compound has a mixed polarity. The phenolic and amino groups are polar and capable of hydrogen bonding, while the dimethylated benzene ring is nonpolar. This amphiphilic character means its solubility can be challenging.
Solubility Profile & Recommendations:
-
High Polarity (Protic): Generally soluble in alcohols like methanol and ethanol, especially with heating. Solubility in water is limited. For a related isomer, 3-amino-2,6-dimethylphenol, the solubility in water is reported as 9.34 g/L.[2]
-
Intermediate Polarity (Aprotic): Often shows good solubility in solvents like Tetrahydrofuran (THF), Acetone, and Ethyl Acetate.
-
Low Polarity (Nonpolar): Poorly soluble in alkanes like hexane but may show some solubility in aromatic hydrocarbons like toluene, particularly at elevated temperatures.
Systematic Approach to Solubility Testing:
-
Start Small: Place ~10 mg of AMD in a small vial.
-
Add Incrementally: Add the test solvent dropwise (e.g., 0.1 mL at a time).
-
Agitate: Vortex or shake after each addition.
-
Observe: Note the volume at which dissolution occurs. If it does not dissolve in ~1 mL, it can be considered sparingly soluble or insoluble.
-
Consider Heat: If insoluble at room temperature, gently warm the mixture to assess temperature effects.
This empirical approach is the most reliable way to determine the optimal solvent for your specific concentration needs.
Frequently Asked Questions (FAQs)
Question 1: How do solvents affect the UV-Vis spectrum of this compound?
Answer:
The UV-Vis absorption spectrum of AMD is sensitive to the solvent environment, a phenomenon known as solvatochromism . The λ_max (wavelength of maximum absorbance) can shift depending on the solvent's polarity. This occurs because the solvent differentially stabilizes the electronic ground state and excited state of the molecule.
-
General Trend: For phenolic compounds, transitioning from a nonpolar to a polar solvent often results in a red shift (bathochromic shift) of the π→π* transition, meaning the absorption moves to a longer wavelength. This is because the excited state is typically more polar than the ground state and is thus stabilized more by a polar solvent, lowering the energy gap for the electronic transition.
-
Practical Implication: When monitoring a reaction using UV-Vis, you must use the same solvent for all measurements (including your baseline and standards) to ensure that any observed shift is due to chemical transformation, not a solvatochromic effect. This is a critical consideration for quantitative analysis.[3]
Question 2: Why do the -OH and -NH₂ proton signals in the ¹H NMR spectrum shift or broaden in different deuterated solvents?
Answer:
The chemical shifts of the hydroxyl (-OH) and amino (-NH₂) protons are highly variable because they are "exchangeable protons." Their position and appearance in an ¹H NMR spectrum are strongly influenced by several solvent-dependent factors:
-
Hydrogen Bonding: In protic deuterated solvents like Methanol-d₄ (CD₃OD) or D₂O, the protons on the -OH and -NH₂ groups can exchange with the deuterium atoms of the solvent. This often leads to the complete disappearance of the signal or its appearance as a very broad, indistinct peak. In aprotic solvents like DMSO-d₆ or Chloroform-d (CDCl₃), these protons engage in hydrogen bonding with the solvent (e.g., the sulfoxide oxygen in DMSO-d₆) or with other AMD molecules (intermolecular H-bonding).[4] The extent of this bonding affects the local electron density and, therefore, the chemical shift.
-
Concentration and Temperature: The position of these signals will also shift with sample concentration and temperature, as both factors influence the equilibrium of intermolecular hydrogen bonding.
-
Water Content: Trace amounts of water in the NMR solvent (e.g., CDCl₃) can lead to proton exchange and significant broadening of the -OH and -NH₂ signals.
For definitive structural confirmation, it is often helpful to add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will exchange with deuterium and disappear, confirming their identity.
Question 3: What is the general mechanism of AMD oxidation and how do solvents interact with the key intermediate?
Answer:
The oxidation of AMD typically proceeds via a proton-coupled electron transfer (PCET) mechanism to form a neutral phenoxyl radical. This intermediate is resonance-stabilized, but still highly reactive. The solvent interacts directly with this process.
Caption: Solvent interaction with the AMD oxidation pathway.
-
Protic Solvents: Can hydrogen-bond to the ground state phenol and amine, potentially increasing the activation energy for the initial electron transfer. However, they can also act as proton acceptors, facilitating the proton loss step.
-
Aprotic Polar Solvents: Solvate the radical intermediate through dipole-dipole interactions, influencing its stability and subsequent reaction pathways (e.g., dimerization vs. further oxidation). The choice of solvent can therefore direct the reaction toward a desired product or a complex mixture.
Quantitative Data Summary
For convenience, the properties of this compound and a selection of common laboratory solvents are provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₈H₁₁NO | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| CAS Number | 15980-22-0 | [5] |
| XLogP3 | 0.7 | [5] |
Table 2: Properties of Common Solvents and Their Impact on AMD Reactivity
| Solvent | Type | Dielectric Constant (ε) | Key Considerations for AMD Reactions |
| Water | Polar Protic | 80.1 | High risk of oxidation. Good for phenoxide chemistry if deoxygenated. |
| Methanol | Polar Protic | 32.7 | Good general solvent for AMD. Can H-bond to -NH₂/-OH groups. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent for Sₙ2/acylation at the amino group. Must be pure. |
| Acetonitrile | Polar Aprotic | 37.5 | Good for Sₙ2 reactions. Less coordinating than DMF/DMSO. |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.6 | Good "all-purpose" solvent. Risk of peroxides , which can initiate oxidation. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Useful when low polarity is needed. Volatile. |
| Toluene | Nonpolar Aprotic | 2.4 | Poor solvent for AMD at RT. Use for reactions requiring high temp and low polarity. |
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82668, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81477, 3-Amino-2,6-dimethylphenol.
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Technical Support Center: Mastering the Exothermic Nitration of 2,6-Dimethylphenol
Welcome to the comprehensive technical support guide for the temperature control of the exothermic nitration of 2,6-dimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction with a focus on safety, efficiency, and selectivity. The nitration of 2,6-dimethylphenol is a highly exothermic process, and precise temperature control is paramount to prevent runaway reactions and the formation of unwanted byproducts.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and safe experimentation.
Understanding the Exothermic Nature of Nitration
The introduction of a nitro group onto an aromatic ring is a highly energetic process.[3] The reaction between 2,6-dimethylphenol and a nitrating agent, typically a mixture of nitric acid and sulfuric acid, releases a significant amount of heat.[1][3] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[1][5][6] A runaway reaction can result in vigorous gas evolution, splashing of corrosive materials, and even an explosion.[1][5]
Furthermore, elevated temperatures can negatively impact the desired outcome of the reaction by promoting the formation of undesirable side products, such as polynitrated species and oxidation products, which can complicate purification and reduce the overall yield and purity of the target 4-nitro-2,6-dimethylphenol.[4][7][8][9]
Troubleshooting Guide
This section addresses common issues encountered during the nitration of 2,6-dimethylphenol, providing explanations for their causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing rapidly, and my cooling system can't keep up. What should I do, and what caused this?
-
Answer:
-
Immediate Action: Immediately cease the addition of the nitrating agent. If safe to do so, add a pre-chilled inert solvent to dilute the reaction mixture and help absorb the excess heat. Prepare for emergency shutdown procedures as outlined in your laboratory's safety protocols.
-
Root Cause Analysis: A runaway reaction is a classic sign of inadequate heat removal.[1] The rate of heat generation from the exothermic nitration is exceeding the rate of heat dissipation by your cooling system. This can be caused by:
-
Too Rapid Addition of Nitrating Agent: Adding the nitric acid mixture too quickly introduces a large amount of reactive material, leading to a surge in heat generation.
-
Insufficient Cooling Capacity: The cooling bath (e.g., ice-water, dry ice/acetone) may not be at a low enough temperature or have enough volume to handle the heat load.[10]
-
Poor Heat Transfer: Inefficient stirring can lead to localized "hot spots" where the temperature is much higher than the bulk of the mixture.[11][12] The viscosity of the reaction mixture can also impede effective heat transfer.
-
-
Corrective and Preventive Actions:
-
Controlled Reagent Addition: Utilize a dropping funnel or a syringe pump for slow, controlled addition of the nitrating agent.
-
Enhanced Cooling: Ensure your cooling bath is maintained at the target temperature throughout the addition. For highly exothermic reactions, a cryocooler or a larger cooling bath may be necessary.[10][13]
-
Vigorous Stirring: Employ robust mechanical stirring to ensure uniform temperature distribution throughout the reaction vessel.
-
-
Issue 2: Low Yield of the Desired 4-Nitro-2,6-dimethylphenol
-
Question: My final product yield is significantly lower than expected. What are the likely causes?
-
Answer:
-
Root Cause Analysis: Low yields can stem from several factors, many of which are related to temperature control:
-
Side Product Formation: Elevated temperatures can favor the formation of polynitrated byproducts (e.g., dinitrophenols) or oxidation products, consuming your starting material and reducing the yield of the desired mononitrated product.[7][8][9]
-
Incomplete Reaction: If the reaction temperature is too low, the reaction rate may be too slow, leading to an incomplete conversion of the starting material within the allotted time.
-
Losses During Workup: The workup and purification steps can also contribute to yield loss.
-
-
Corrective and Preventive Actions:
-
Optimize Reaction Temperature: Maintain a consistently low temperature (typically 0-5 °C) to maximize selectivity for the desired product.[14]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[14]
-
Careful Workup: Ensure proper quenching of the reaction and efficient extraction and purification of the product.
-
-
Issue 3: Formation of Dark, Tarry Byproducts
-
Question: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance instead of a clean product. Why did this happen?
-
Answer:
-
Root Cause Analysis: The formation of tar is a strong indicator of oxidative degradation of the phenol.[9] Phenols are electron-rich and susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid at elevated temperatures.
-
Corrective and Preventive Actions:
-
Strict Temperature Control: This is the most critical factor. Maintaining a low and stable reaction temperature is essential to minimize oxidative side reactions.[9]
-
Milder Nitrating Conditions: If tar formation persists even with good temperature control, consider using a milder nitrating agent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the nitration of 2,6-dimethylphenol?
-
Q2: What are the most common side products in this reaction?
-
Q3: What type of cooling system is best for this reaction?
-
A3: The choice of cooling system depends on the scale of the reaction.[16]
-
Laboratory Scale: An ice-salt bath or a dry ice-acetone bath is often sufficient.[10] A cryocooler can provide more precise and stable temperature control.[10][13]
-
Pilot Plant/Industrial Scale: Jacketed reactors with circulating cooling fluids (e.g., chilled water, glycol solutions) are standard.[13][17]
-
-
-
Q4: How important is the rate of addition of the nitrating agent?
-
Q5: How can I monitor the temperature of the reaction effectively?
Experimental Protocol: Temperature-Controlled Nitration of 2,6-Dimethylphenol
This protocol provides a detailed, step-by-step methodology with an emphasis on temperature control.
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0 °C.
-
Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring.[14]
-
Keep the nitrating mixture in the ice bath until ready for use.
2. Reaction Setup
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer or thermocouple.
-
Dissolve 2,6-dimethylphenol in a suitable inert solvent (e.g., a hydrocarbon solvent) in the reaction flask.[20]
-
Immerse the reaction flask in a cooling bath (e.g., ice-salt or dry ice-acetone) and begin stirring.[10]
-
Cool the solution of the starting material to the target reaction temperature (0-5 °C).
3. Nitration Reaction
-
Slowly, dropwise, add the pre-cooled nitrating mixture from the dropping funnel to the solution of 2,6-dimethylphenol with vigorous stirring.[14]
-
Crucially, monitor the internal reaction temperature continuously and adjust the addition rate to maintain the temperature within the 0-5 °C range.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for the specified time, monitoring the reaction progress by TLC.
4. Workup and Purification
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice with stirring.
-
Isolate the crude product by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 4-nitro-2,6-dimethylphenol.
Data and Visualization
Table 1: Effect of Temperature on Product Distribution (Illustrative)
| Reaction Temperature (°C) | Yield of 4-nitro-2,6-dimethylphenol (%) | Formation of Polynitrated Byproducts (%) | Observation of Tar Formation |
| 0 - 5 | High (e.g., >85%) | Low | Minimal |
| 10 - 20 | Moderate | Moderate | Slight |
| > 25 | Low | High | Significant |
This table illustrates the general trend that lower temperatures favor higher yields of the desired product and minimize side reactions. Actual yields will vary based on specific reaction conditions.
Diagram 1: Experimental Workflow for Temperature Control
Caption: Decision-making flow for managing a runaway nitration reaction.
References
- Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry.
- Cooling during chemical reactions in chemical industry - Efficiency Finder.
- Exothermic reaction - Wikipedia.
- What are the most efficient heat removal methods in an exothermic reaction system? - Quora.
- What are the best tools for cooling chemical reactions? - Asynt.
- Selective nitration process - Google Patents.
- Nitration reaction safety - YouTube.
- Nitration of phenol in flow - Corning.
- Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester.
- Exothermic and Endothermic Reactions - YouTube.
- Batch nitration | PPTX - Slideshare.
- nitration of phenol | UK Science Technician Community.
- Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?.
- Temperature Changes - GCSE Science Required Practical - YouTube.
- Nitration: An Overview of Recent Developments and Processes - American Chemical Society.
- Cooling down methods : r/chemistry - Reddit.
- Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC - NIH.
- Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. - Proceedings.
- Why do you measure temperature before and after a reaction? - Answers.
- NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID.
- Continuous flow nitration in miniaturized devices - PMC - NIH.
- Runaway reaction hazards in processing organic nitrocompounds - IChemE.
- Nitration of Phenols Using Cu NO3 2 Gree | PDF - Scribd.
- Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH.
- The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide | Australian Journal of Chemistry - CSIRO Publishing.
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences.
- Nitration Of Phenols Under Mild And Heterogeneous Conditions - MDPI.
- Why is mononitration of phenol carried out at low temperatures?.
Sources
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- 3. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
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- 12. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. US2868844A - Selective nitration process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Efficient Nitro Group Reduction
Welcome to our dedicated technical support center focused on the critical process of nitro group reduction. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges in optimizing this pivotal chemical transformation. Here, we dissect common issues, provide in-depth troubleshooting guides, and present frequently asked questions in a direct, question-and-answer format to navigate the complexities of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the optimization of catalyst loading for nitro group reduction.
Q1: What is the typical catalyst loading for a standard nitro group reduction using Pd/C?
A1: For a standard catalytic hydrogenation using 10% Palladium on carbon (Pd/C), a typical loading ranges from 5-10 mol % of palladium relative to the nitro compound.[1] However, this is a general guideline. The optimal loading is highly substrate-dependent and should be determined experimentally. Factors such as the presence of other functional groups, steric hindrance around the nitro group, and desired reaction kinetics can necessitate adjustments to this range.
Q2: Can I reuse my Pd/C or Raney Nickel catalyst?
A2: Yes, heterogeneous catalysts like Pd/C and Raney Nickel can often be recycled. Pd/C, for instance, has been shown to be recyclable up to four times with minimal loss of catalytic activity in certain reactions.[2] However, catalyst activity can decrease with each cycle due to poisoning or physical degradation. It is crucial to thoroughly wash the catalyst to remove any adsorbed products or byproducts before reuse. For pyrophoric catalysts like Raney Nickel, safe handling procedures must be strictly followed during recovery and storage.[3]
Q3: My reaction is very slow. Can I just increase the catalyst loading to speed it up?
A3: Increasing the catalyst loading is a common strategy to accelerate a slow reaction, as it increases the number of available active sites.[4][5][6] However, this is not always the most efficient or cost-effective solution. Beyond a certain point, the reaction rate may become limited by other factors, such as mass transfer of hydrogen gas into the liquid phase or diffusion of the substrate to the catalyst surface.[7][8] Excessively high catalyst loading can also lead to issues with stirring and filtration during workup. Before increasing the loading, consider optimizing other parameters like hydrogen pressure, temperature, and agitation speed.[4]
Q4: What are the key safety precautions when handling common hydrogenation catalysts?
A4: Many common hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, are pyrophoric, meaning they can ignite spontaneously on contact with air.[9][10][11][12] Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon).[4][12] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[11][12] It is also crucial to have a Class D fire extinguisher or sand readily available. Raney Nickel should always be kept wet with a solvent like water or ethanol to minimize its pyrophoric nature.[3]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Incomplete Conversion or Low Yield
Question: My nitro group reduction is not going to completion, or the yield of my desired amine is unexpectedly low. What are the potential causes and how can I address them?
Answer: Incomplete conversion and low yields are among the most frequent challenges in nitro group reduction. A systematic approach to troubleshooting is essential to identify and resolve the root cause.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading or Activity: The amount and quality of your catalyst are paramount.
-
Troubleshooting:
-
Increase Catalyst Loading: As a first step, consider incrementally increasing the catalyst loading. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine if the rate improves.[4]
-
Verify Catalyst Activity: Catalysts can deactivate over time due to improper storage or handling.[4][13] Use a fresh batch of catalyst to rule out deactivation. For pyrophoric catalysts like Raney Nickel, ensure they have been stored and handled under an inert atmosphere.[4]
-
-
-
Catalyst Poisoning: The presence of impurities in your starting material, solvent, or even from the reaction vessel can poison the catalyst's active sites.[4][13]
-
Common Poisons: Sulfur compounds (thiols, sulfides), certain nitrogen-containing heterocycles, and heavy metal ions are notorious catalyst poisons for noble metal catalysts.[4][13]
-
Troubleshooting:
-
Purify Starting Materials: Ensure your nitro compound and solvent are of high purity. Recrystallization of the starting material or passing the solvent through a plug of activated carbon or alumina can remove potential poisons.
-
Scrupulous Glassware Cleaning: Use scrupulously clean glassware to avoid contamination.
-
-
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[1]
-
Troubleshooting:
-
Solvent Screening: If solubility is an issue, screen different solvents or use a co-solvent system. For example, for hydrophobic compounds, solvents like THF or co-solvent systems such as ethanol/water can be effective.[1]
-
-
-
Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), inefficient mixing can limit the reaction rate.[4]
-
Troubleshooting:
-
Increase Agitation: Ensure vigorous stirring to maximize the contact between the hydrogen, substrate, and catalyst.[4]
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure can enhance the concentration of dissolved hydrogen in the reaction medium, thereby increasing the reaction rate.[4][14]
-
-
Issue 2: Poor Chemoselectivity - Reduction of Other Functional Groups
Question: My starting material contains other reducible functional groups (e.g., halogens, alkenes, carbonyls), and I am observing their reduction alongside the nitro group. How can I improve the selectivity for the desired amine?
Answer: Achieving chemoselectivity is a common challenge when reducing a nitro group in a multifunctional molecule. The choice of catalyst and reaction conditions is critical.
Strategies for Enhancing Chemoselectivity:
| Functional Group to Preserve | Recommended Catalyst/Reagent | Conditions to Consider | Potential Issues |
| Aryl Halides (Cl, Br, I) | Raney Nickel with H₂[15], SnCl₂, Fe/HCl[13] | Lower temperatures and pressures. | Pd/C is known to cause dehalogenation.[13] |
| Alkenes/Alkynes | Fe/HCl, SnCl₂, Zn/AcOH[13] | Transfer hydrogenation with a suitable donor. | Catalytic hydrogenation (Pd/C, Pt/C, Raney Ni) will readily reduce C-C multiple bonds.[13] |
| Carbonyls (Aldehydes, Ketones) | SnCl₂, Fe/HCl | Mild conditions, careful monitoring. | Catalytic hydrogenation can reduce carbonyls. |
| Esters, Amides, Nitriles | SnCl₂, Fe/HCl[13] | These groups are generally more robust. | LiAlH₄ will reduce these functionalities.[13][15] |
This table provides general guidance, and substrate-specific optimization is often necessary.
Troubleshooting Flowchart for Chemoselectivity:
Caption: Decision tree for troubleshooting poor chemoselectivity.
Issue 3: Formation of Undesired Byproducts (e.g., Azo, Azoxy, Hydroxylamine)
Question: I am observing the formation of colored impurities or intermediates like hydroxylamines, nitroso, or azoxy compounds. How can I minimize these byproducts and favor the formation of the amine?
Answer: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[9] The accumulation of these intermediates can lead to the formation of dimeric byproducts like azoxy and azo compounds.[9][16]
Strategies to Minimize Byproduct Formation:
-
Ensure Complete Reaction: Drive the reaction to completion to reduce any accumulated intermediates.
-
Troubleshooting: Increase reaction time, temperature, or hydrogen pressure. Ensure sufficient catalyst loading and activity.
-
-
Temperature Control: Nitro reductions are often exothermic.[17]
-
Troubleshooting: For highly exothermic reactions, provide adequate cooling to prevent localized overheating, which can promote the formation of condensation byproducts.[1]
-
-
pH Control: The pH of the reaction medium can influence the stability and reactivity of intermediates.
-
Troubleshooting: In some cases, the addition of a small amount of acid or base can suppress byproduct formation.
-
-
Catalyst Promoters: Certain additives can diminish the accumulation of problematic intermediates.
-
Example: Vanadium promoters can be used to facilitate the reaction of hydroxylamine with the nitroso intermediate to yield the desired amine.[9]
-
Nitro Group Reduction Pathway and Potential Side Reactions:
Caption: Simplified pathway of nitro group reduction and common side reactions.
III. Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading using Pd/C
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given nitro compound.
1. Setup:
- In a series of identical reaction vessels suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate).
- Use a consistent substrate concentration and solvent volume across all experiments.
2. Catalyst Addition:
- To each vessel, carefully add varying amounts of 10% Pd/C. A good starting range would be 1, 2, 5, and 10 mol % Pd.
- Ensure the catalyst is added under an inert atmosphere.
3. Hydrogenation:
- Seal the reaction vessels, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (e.g., from a hydrogen-filled balloon or a pressurized reactor).
- Stir all reactions vigorously at the same rate and maintain a constant temperature (e.g., room temperature).
4. Monitoring:
- Monitor the progress of each reaction at regular time intervals using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
- Record the time required for complete consumption of the starting material for each catalyst loading.
5. Workup and Analysis:
- Once a reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
- Analyze the crude product mixture to determine the yield and purity of the desired amine.
6. Optimization:
- Plot the reaction rate (or time to completion) and yield versus the catalyst loading.
- The optimal catalyst loading is the lowest amount that provides a reasonable reaction rate and high yield without significant byproduct formation.
IV. References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Reddy, K. L., et al. (2007). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 12(4), 837-845.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
BenchChem. (2025). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
-
Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]
-
BenchChem. (2025). Challenges in the selective reduction of the nitro group.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
-
Li, S., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(1), 163.
-
Maleki, A., & Hosseini, M. (2014). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 4(91), 49835-49841.
-
Klyuev, M. V., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1166-1175.
-
BenchChem. (2025). optimizing catalyst loading for the hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate.
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Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 2(1), 1-8.
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Sodhi, R. K., & Paul, S. (2019). Palladium(0) Nanoparticles Immobilized onto Silica/Starch Composite: Sustainable Catalyst for Hydrogenations and Suzuki Coupling. Catalysis Letters, 150(5), 1368-1380.
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Welch, C. J., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. Accounts of Chemical Research, 55(23), 3345-3356.
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Princeton University Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]
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Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2017). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Catalysis Communications, 97, 95-99.
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Schwoegler, E. J. (1981). U.S. Patent No. 4,287,365. Washington, DC: U.S. Patent and Trademark Office.
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University of Illinois Division of Research Safety. (2019). Pyrophoric Materials. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wang, C., et al. (2022). Modifying electron injection kinetics for selective photoreduction of nitroarenes into cyclic and asymmetric azo compounds. Nature Communications, 13(1), 1968.
-
Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
-
Li, S., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(1), 163.
-
H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Retrieved from [Link]
-
Al-Absi, M. A., et al. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. Catalysts, 14(9), 670.
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 2(1), 1-8.
-
Kumar, S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
-
Purohit, V., & Basu, A. K. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 33(1), 7-20.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Klyuev, M. V., et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Russian Journal of General Chemistry, 88(13), 2841-2853.
-
Ziegenbalg, D., et al. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Frontiers in Chemistry, 7, 273.
-
Ziegenbalg, D., et al. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Frontiers in Chemistry, 7, 273.
-
Millan, S., et al. (2021). Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes. Nanoscale Advances, 3(18), 5345-5354.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels.
-
Werkmeister, S., et al. (2014). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 16(11), 3056-3059.
-
Stolar, T., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(3), 543.
-
Chemical Engineering Guy. (2015, March 11). Overall Rate of Reaction: Limitations in Transfer Phenomena // Reactor Engineering - Class 156 [Video]. YouTube.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
van der Veen, M. A., et al. (2024). Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd. Catalysis Science & Technology.
-
Taddei, M., et al. (2018). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 22(8), 1045-1051.
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- 8. Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00039K [pubs.rsc.org]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
minimizing byproduct formation in Friedel-Crafts reactions with phenols
Welcome to the technical support center for Friedel-Crafts reactions involving phenols. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions. Phenols, while highly reactive substrates, present unique challenges due to the dual nucleophilicity of the hydroxyl group and the aromatic ring, often leading to a mixture of undesired byproducts. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the fundamental issues inherent to applying Friedel-Crafts conditions to phenolic substrates.
Q1: Why are Friedel-Crafts reactions with phenols so prone to side reactions compared to those with benzene?
Answer: The primary challenge stems from the hydroxyl (-OH) group itself. While it is a strong activating group for electrophilic aromatic substitution (EAS), it introduces three main complications:
-
Catalyst Deactivation: The lone pairs on the phenolic oxygen act as a Lewis base, coordinating strongly with Lewis acid catalysts like aluminum chloride (AlCl₃).[1][2] This forms an inactive complex, meaning stoichiometric or even excess amounts of the catalyst are often required, especially for acylations.[2][3][4]
-
Competing Nucleophilicity: Phenols are bidentate nucleophiles.[5] Reaction can occur at the electron-rich aromatic ring (C-alkylation/C-acylation) or at the oxygen atom (O-alkylation/O-acylation).[6][7] This competition is the source of the most common byproducts—phenyl ethers and phenyl esters.
-
Product Over-activation (Alkylation): The introduction of an electron-donating alkyl group further activates the aromatic ring, making the product more reactive than the starting phenol.[8][9] This often leads to uncontrolled polyalkylation, a significant issue that reduces the yield of the desired mono-alkylated product.[2][10][11]
Q2: What are the most common byproducts I should anticipate, and what are their primary causes?
Answer: Expecting and identifying byproducts is the first step in troubleshooting. The table below summarizes the most prevalent side products in both alkylation and acylation reactions.
| Byproduct Type | Reaction | Primary Cause | Key Appearance Signal |
| Phenyl Ether | Alkylation | O-Alkylation: Nucleophilic attack from the phenolic oxygen on the electrophile.[3] | A product lacking the free -OH group, with a mass corresponding to the addition of the alkyl group minus H₂O. |
| Phenyl Ester | Acylation | O-Acylation: Nucleophilic attack from the phenolic oxygen on the acylating agent.[1][6] | A product lacking the free -OH group, often the kinetic product formed under milder conditions. |
| Poly-alkylated Phenols | Alkylation | The mono-alkylated product is more activated than phenol, leading to further substitution.[8][12] | Products with a mass corresponding to the addition of two or more alkyl groups. |
| Rearranged Alkyl Phenols | Alkylation | Rearrangement of the intermediate carbocation to a more stable form (e.g., primary to tertiary).[8][12] | Isomeric product where the alkyl group has a different connectivity than the starting alkyl halide. |
| Hydroxyarylketones | Acylation | Fries Rearrangement: The O-acylated phenyl ester rearranges to the C-acylated ketone.[13][14][15] | An isomeric product of the phenyl ester, showing both -OH and ketone functionalities. Can be the desired product or a byproduct. |
| ortho and para Isomers | Both | The -OH group is an ortho, para-director.[5] | A mixture of products with identical mass but different substitution patterns on the aromatic ring. |
Part 2: Troubleshooting Guide - Alkylation Reactions
This section focuses on specific issues encountered during the Friedel-Crafts alkylation of phenols.
Q3: My reaction yields primarily the phenyl ether byproduct. How can I force the reaction towards C-alkylation?
Answer: This is a classic C- vs. O-alkylation problem. The selectivity is highly dependent on the reaction conditions, which can be manipulated to favor ring substitution. The key is to hinder the reactivity of the oxygen atom.
Causality: The phenolate anion, formed under basic or Lewis acidic conditions, has high electron density on the oxygen. In aprotic, polar solvents (like DMF or DMSO), the "naked" oxygen anion is highly nucleophilic and O-alkylation dominates.[7] In protic solvents (like water or alcohols), hydrogen bonding solvates the oxygen atom, sterically shielding it and reducing its nucleophilicity. This allows the resonance-driven C-alkylation pathway to become dominant.[7]
Recommended Solutions:
-
Solvent Choice: Switch from aprotic polar solvents to protic solvents like water or trifluoroethanol (TFE).[7] This is one of the most effective methods for favoring C-alkylation.
-
Catalyst System: For certain substrates, using milder or alternative catalysts can influence selectivity. Some solid acid catalysts, for instance, have shown high para-selectivity for C-alkylation.[3] A combination of ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to favor ortho-C-alkylation by templating the reactants.[16][17]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product. However, this must be balanced against the risk of other side reactions.
Q4: I'm trying for mono-alkylation, but my final product is a messy mixture of di- and tri-alkylated phenols. How do I stop it?
Answer: This is a direct consequence of the product being more reactive than the starting material.[9] Once the first activating alkyl group is on the ring, the second and third additions are often faster than the first.
Causality: Alkyl groups are electron-donating, and they activate the aromatic ring towards further electrophilic attack. This means your desired product is a better nucleophile than your starting material.
Recommended Solutions:
-
Use a Large Excess of Phenol: The most common and effective solution is to alter the stoichiometry.[2][12] By using a large excess of the phenol (e.g., 5 to 10 equivalents) relative to the alkylating agent, you increase the statistical probability that the electrophile will encounter a molecule of the starting material rather than the mono-alkylated product.
-
Control Addition: Add the alkylating agent slowly to a solution of the phenol and catalyst. This keeps the instantaneous concentration of the electrophile low, further reducing the chance of polyalkylation.
-
Lower the Temperature: Running the reaction at a lower temperature decreases the overall reaction rate, which can sometimes provide better control and reduce the rate of the second alkylation.[18]
Q5: How can I control the ortho vs. para selectivity?
Answer: The hydroxyl group directs incoming electrophiles to the ortho and para positions.[5] The ratio between these isomers is influenced by sterics and thermodynamics.
Causality: The para position is generally less sterically hindered, making it the favored site of attack for bulky electrophiles.[19] The ortho position can be favored under conditions where the catalyst or solvent can coordinate with the hydroxyl group, creating a temporary template that directs the electrophile nearby.
Recommended Solutions:
-
Steric Hindrance: To favor the para product, use a bulkier alkylating agent or a bulkier catalyst. The steric clash at the ortho position will make the para position more accessible.
-
Temperature Control: Lower temperatures often favor the para isomer (thermodynamic control), while higher temperatures can sometimes lead to a higher proportion of the ortho isomer (kinetic control), although this is not a universal rule.[14]
-
Chelation Control: Certain catalysts, like ZnCl₂, can chelate with the phenolic oxygen, directing the alkylating agent to the ortho position.[16][17] This strategy can provide high ortho-selectivity.
Below is a decision workflow for troubleshooting common alkylation issues.
Caption: Troubleshooting workflow for Friedel-Crafts alkylation of phenols.
Part 3: Troubleshooting Guide - Acylation Reactions
This section addresses specific issues encountered during the Friedel-Crafts acylation of phenols, where the interplay between O-acylation and the Fries Rearrangement is critical.
Q6: I am trying to synthesize a hydroxyarylketone (C-acylation), but I am only isolating the phenyl ester (O-acylation). How can I promote C-acylation?
Answer: You have successfully performed the first step (O-acylation), but the conditions are not suitable to promote the subsequent, and often desired, Fries Rearrangement to the C-acylated product.[6][13]
Causality: O-acylation is often the kinetically favored pathway. The rearrangement of the phenyl ester to the more thermodynamically stable hydroxyarylketone requires harsh conditions: typically an excess of a strong Lewis acid catalyst and higher temperatures.[1][15] The catalyst is required to coordinate to both the carbonyl oxygen and the ether oxygen of the ester, facilitating the formation of an acylium ion which then re-attacks the ring.
Recommended Solutions:
-
Increase Catalyst Loading: To favor the Fries Rearrangement and drive the reaction to the C-acylated product, a high concentration of the Lewis acid (often >1 equivalent) is necessary.[1][6]
-
Increase Temperature: The rearrangement is an equilibrium process that is often driven forward by heating. Changing the solvent to one with a higher boiling point (e.g., nitrobenzene or 1,2-dichloroethane) may be necessary, but exercise caution as this can also affect selectivity.[14][20]
-
Choose the Right Catalyst: Strong Brønsted acids like triflic acid (TfOH) or hydrofluoric acid (HF) are also very effective at promoting the Fries rearrangement.[6][15]
Caption: The relationship between O-acylation and the Fries Rearrangement.
Q7: My acylation reaction stops and won't go to completion, leaving unreacted starting material. What is happening?
Answer: This is a classic case of product-induced catalyst deactivation.
Causality: The product of C-acylation, the hydroxyarylketone, is a Lewis base. Both the hydroxyl group and the newly formed ketone carbonyl can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[2][4] This forms a stable complex that effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent. For this reason, Friedel-Crafts acylations almost always require at least a stoichiometric amount of the catalyst.[4][21]
Recommended Solutions:
-
Verify Catalyst Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the limiting reagent. For phenols, due to the additional complexation with the -OH group, more than 2 equivalents may be necessary.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2][21] Any water in the reagents or solvent will hydrolyze and deactivate the catalyst. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
-
Order of Addition: Consider adding the phenol to a pre-formed complex of the acylating agent and the Lewis acid. This can sometimes improve yields.[22]
Part 4: Experimental Protocols
These protocols provide a starting point for key transformations discussed in this guide. Always perform a thorough safety assessment before conducting any experiment.
Protocol 1: Two-Step Synthesis of a Non-Rearranged Alkyl Phenol via Acylation-Reduction
This method is the gold standard for introducing straight-chain alkyl groups (e.g., n-propyl) that would otherwise rearrange under standard alkylation conditions.[9]
Step A: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Catalyst Suspension: To the flask, add 4-methoxyphenol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Add anhydrous aluminum chloride (2.2 eq) portion-wise.
-
Reagent Addition: Add propanoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude propiophenone intermediate.
Step B: Clemmensen Reduction of the Ketone
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the crude ketone from Step A.
-
Reagents: Add amalgamated zinc (prepared from zinc dust and HgCl₂) and a mixture of concentrated HCl, ethanol, and water.
-
Reaction: Heat the mixture to reflux for 4-6 hours until the ketone is consumed (monitor by TLC).
-
Workup: Cool the reaction, decant the aqueous solution, and extract with toluene. Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the final n-propyl substituted phenol.
References
- Wikipedia. (2023). Fries rearrangement.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?
- Quora. (2021). Why are phenols ortho-para directing?
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?.
- Hossain, M. A., & Al-Majid, A. M. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(49), 29337-29367.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Zhang, W., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(35), 31057–31065.
- ChemRxiv. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- Brufani, G., et al. (2023). Friedel–Crafts reaction of phenols catalysed by a supported Brønsted acid. Green Chemistry.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- Wikipedia. (2023). Friedel–Crafts reaction.
- ResearchGate. (2020). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 15. Fries Rearrangement [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for the Analysis of 4-Amino-2,6-dimethylphenol in Complex Mixtures
Welcome to the technical support center dedicated to the robust analysis of 4-Amino-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this analyte in challenging matrices. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for method development, troubleshooting, and optimization.
Introduction: The Analytical Challenge of this compound
This compound is a polar aromatic amine, a class of compounds notoriously difficult to analyze in complex mixtures such as biological fluids, environmental samples, and pharmaceutical formulations. The primary challenges stem from its inherent polarity, which can lead to poor retention on traditional reversed-phase columns, and the presence of both an amino and a hydroxyl group, making it susceptible to pH-dependent changes in ionization and potential for strong secondary interactions with the stationary phase.[1] Furthermore, its reactivity can lead to degradation during sample preparation and analysis, necessitating careful optimization of experimental conditions.
This guide provides a structured approach to overcoming these challenges, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the analysis of polar compounds like this compound. However, achieving optimal separation and peak shape requires careful consideration of several factors.
Frequently Asked Questions (FAQs) - HPLC
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for polar, basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1] These interactions are stronger than the desired hydrophobic interactions, leading to a delayed elution of a portion of the analyte molecules and a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the protonated amino group of your analyte.[1]
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, non-polar group to minimize these secondary interactions. Ensure you are using a high-quality, end-capped C18 or C8 column.
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analyte.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the stationary phase, leading to peak tailing. Try injecting a more dilute sample.
Q2: I am observing poor retention of this compound on my C18 column. What can I do to improve it?
A2: The high polarity of this compound can result in insufficient retention on traditional C18 columns, where the primary retention mechanism is hydrophobic interaction.
Optimization Strategies:
-
Decrease the Organic Content of the Mobile Phase: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar compounds.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to enhance the retention of polar analytes.
-
Utilize a Phenyl-Hexyl Column: The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte can provide an alternative retention mechanism, often leading to better retention and selectivity for aromatic compounds.
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., sodium dodecyl sulfate for a basic analyte) to the mobile phase can form a neutral ion-pair with your analyte, which will have greater retention on a reversed-phase column.
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[1] | Lower mobile phase pH, use an end-capped column, add a competing base. |
| Poor Retention | High polarity of the analyte. | Decrease organic solvent percentage, use a polar-embedded or phenyl-hexyl column. |
| Split Peaks | Column void or contamination at the inlet. | Reverse-flush the column; if the problem persists, replace the column. |
| Baseline Noise | Contaminated mobile phase or detector cell. | Filter mobile phase, flush the detector cell. |
| Retention Time Drift | Inconsistent mobile phase composition or temperature fluctuations. | Prepare fresh mobile phase, use a column oven for temperature control. |
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific matrix and instrumentation.
1. Sample Preparation (from an aqueous matrix):
-
To 1 mL of the sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm and 280 nm
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and semi-volatile compounds, GC-MS offers excellent sensitivity and specificity. However, the polar nature of this compound necessitates a derivatization step to improve its volatility and chromatographic behavior.[2]
Frequently Asked Questions (FAQs) - GC-MS
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: The amino and hydroxyl groups of this compound are polar and can form hydrogen bonds. This leads to low volatility and strong interactions with the active sites in the GC system (e.g., injector liner, column stationary phase), resulting in poor peak shape and low sensitivity. Derivatization replaces the active hydrogens on these functional groups with non-polar moieties, increasing the compound's volatility and thermal stability, and improving its chromatographic performance.[2]
Q2: What are the common derivatization reagents for aminophenols?
A2: Several reagents can be used to derivatize aminophenols for GC-MS analysis:
-
Silylation Reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with both the amino and hydroxyl groups to form trimethylsilyl (TMS) derivatives.[3]
-
Acylation Reagents: Such as acetic anhydride or trifluoroacetic anhydride (TFAA). These reagents will acylate the amino and hydroxyl groups.[4]
-
Alkylation Reagents: Such as pentafluorobenzyl bromide (PFBBr), which is particularly useful for electron capture detection (ECD) due to the introduction of electrophilic groups.[5]
The choice of derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from the sample matrix.
Troubleshooting Guide: GC-MS
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Response | Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent excess). Ensure anhydrous conditions. |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated injector liner. Condition the GC column. |
| Multiple Peaks for Analyte | Formation of multiple derivatives. | Optimize derivatization to favor a single product. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Improve sample cleanup (e.g., solid-phase extraction). Use selected ion monitoring (SIM) mode for the MS. |
| Poor Reproducibility | Inconsistent derivatization or sample injection. | Use an autosampler for injections. Ensure consistent derivatization procedure. |
Experimental Protocol: GC-MS Analysis of this compound (with Silylation)
This protocol provides a general procedure for the derivatization and GC-MS analysis of this compound.
1. Sample Preparation (from a solid matrix, e.g., soil):
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).
-
Vortex for 5 minutes and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more and combine the supernatants.
-
Concentrate the combined extracts under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions of the derivatized analyte.
III. Visualization of Workflows
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
GC-MS Derivatization and Analysis Workflow
Caption: A streamlined workflow for GC-MS analysis of this compound.
IV. References
-
Coutts, R. T., Hargesheimer, E. E., & Pasutto, F. M. (1979). Analysis of aniline and aminophenols in aqueous solutions using electron capture gas chromatography. Journal of Chromatographic Science, 17(6), 335-339.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 889(1-2), 3-25.
-
Ignat, I., Volf, I., & Popa, V. I. (2013). Analytical Methods of Phenolic Compounds. In Natural Products (pp. 2061-2092). Springer, Berlin, Heidelberg.
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
-
Sun, Y., Wang, C., Zhang, L., & Sun, X. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Journal of Hazardous Materials, 148(1-2), 267-273.
-
Arora, P. K. (2015). Bacterial degradation of aniline and its derivatives. Journal of Basic Microbiology, 55(6), 665-674.
-
Jain, R., & Shrivastava, M. (2019). A review on the analysis of aromatic amines in various matrices. Critical Reviews in Analytical Chemistry, 49(4), 305-322.
Sources
- 1. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
Technical Support Center: Enhancing the Stability of 4-Amino-2,6-dimethylphenol Solutions
Welcome to the technical support center for 4-Amino-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and face challenges with its inherent instability in solution. Our goal is to provide you with a deep understanding of the degradation mechanisms and to offer field-proven, practical strategies and protocols to ensure the integrity and stability of your experimental solutions.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental reasons behind the degradation of this compound solutions.
Q1: Why are my this compound solutions changing color and degrading?
The instability of this compound is primarily due to the high susceptibility of the aminophenol functional group to oxidation, especially when exposed to atmospheric oxygen.[1] This oxidation process leads to the formation of highly colored degradation products, such as quinone-imines.[1] The appearance of a yellow, pink, brown, or even purple hue is a clear visual indicator that your solution has degraded.[1]
The core mechanism involves the transformation of the phenol group into a phenoxyl radical, a process that can be catalyzed by various environmental factors.[2] This initial step triggers a cascade of reactions, ultimately leading to the formation of complex, colored polymeric structures. The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on the aromatic ring makes the molecule particularly prone to losing an electron or hydrogen atom, initiating the degradation cascade.
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Validating the Purity of 4-Amino-2,6-dimethylphenol with Elemental Analysis and Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 4-Amino-2,6-dimethylphenol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception. An inaccurate purity assessment can lead to significant errors in stoichiometry, flawed biological data, and the introduction of unknown impurities into the drug development pipeline.
This guide provides an in-depth comparison of elemental analysis against other critical analytical techniques for the comprehensive validation of this compound purity. As Senior Application Scientists, we move beyond simply listing protocols; we delve into the causality behind methodological choices, creating a self-validating framework for assessing compound purity with the highest degree of confidence.
The Foundational Role of Elemental Analysis
Elemental analysis (EA) is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[1][2] Its power lies in its fundamental nature; it directly measures the elemental composition, providing a result that is directly traceable to the compound's chemical formula. For this compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 70.03%
-
Hydrogen (H): 8.08%
-
Nitrogen (N): 10.21%
-
Oxygen (O): 11.66% (Often determined by difference)
A high-purity sample should yield experimental values that closely match these theoretical percentages, typically within an accepted deviation of ±0.4%.[3]
Why is Elemental Analysis a critical first step? Unlike chromatographic techniques that may not detect non-UV active or non-volatile impurities, EA is sensitive to all components that contribute to the elemental makeup. This makes it uniquely powerful for detecting inorganic impurities, such as salts (e.g., NaCl), or residual catalysts that would be invisible to methods like HPLC.[4]
However, reliance on EA alone is a critical oversight. The technique's primary limitation is its inability to distinguish between the target compound and its isomers or to effectively quantify organic impurities with similar elemental compositions. Furthermore, the ubiquitous presence of water can significantly skew the hydrogen and oxygen percentages, leading to an incorrect purity assessment. This necessitates a multi-pronged, orthogonal approach to validation.
A Comparative Framework for Purity Validation
A robust purity validation strategy integrates several analytical techniques, each providing a unique piece of the puzzle. The choice of methods is deliberate, designed to cover the weaknesses of the others.
| Analytical Method | Principle | Primary Measurement | Key Advantages | Critical Limitations |
| Elemental Analysis (EA) | Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂).[5] | Mass percentages of C, H, N. | Absolute method; detects inorganic impurities and changes in elemental composition. | Insensitive to isomers and organic impurities with similar C:H:N ratios; significantly affected by water content. |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Purity based on the relative area of the main peak (Area %). | High resolution for separating structurally similar organic impurities and degradation products.[6][7] | May not detect non-chromophoric or non-volatile impurities; requires a reference standard for absolute quantification.[8] |
| Karl Fischer Titration (KF) | Titration based on the quantitative reaction of water with iodine and sulfur dioxide.[9] | Absolute water content (% w/w). | Highly specific and accurate for water determination, even at trace levels.[10] | Can be affected by interfering side reactions with certain compounds (e.g., ketones, aldehydes). |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Absolute purity determination without a specific reference standard of the analyte. | Provides structural confirmation and absolute quantification simultaneously; non-destructive.[11] | Lower sensitivity for trace impurities compared to HPLC; requires a high-purity internal standard and careful experimental setup. |
Integrated Validation Workflow
True confidence in a purity value is achieved when data from orthogonal methods converge. The following workflow illustrates how these techniques are integrated to create a self-validating system for this compound.
Caption: Integrated workflow for comprehensive purity validation.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, adhering to principles outlined in guidelines such as USP <1225>.[12][13]
Protocol 1: Purity by Elemental Analysis (Combustion Method)
-
Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[5]
-
Methodology:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, and N content (e.g., Acetanilide). The calibration must meet the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule using a calibrated microbalance. Perform this in triplicate.
-
Analysis: Analyze the samples according to the instrument's standard operating procedure.
-
Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response relative to the calibration standard.
-
Acceptance Criteria: The mean values for %C, %H, and %N should be within ±0.4% of the theoretical values after correcting for water and solvent content. The relative standard deviation (RSD) of the triplicate measurements should be ≤0.5%.
-
Protocol 2: Organic Purity by Reversed-Phase HPLC
-
Principle: This method separates the main compound from its potential organic impurities, such as starting materials (e.g., 2,6-dimethylphenol), synthetic by-products, or degradation products.[14][15]
-
Methodology:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
-
Sample Preparation: Prepare a sample solution of this compound in 50:50 Water:Acetonitrile at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 5 µL of the sample solution.
-
Calculation: Determine purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
System Suitability: A system suitability solution should be run to ensure the system is performing correctly (e.g., resolution between the main peak and a known impurity should be >2.0).
-
Protocol 3: Water Content by Volumetric Karl Fischer Titration
-
Principle: This is the most reliable method for quantifying water content.[16] Its specificity is crucial because any water present will inflate the hydrogen content measured by elemental analysis, leading to inaccurate purity calculations.
-
Methodology:
-
Instrument Setup: Use a calibrated volumetric Karl Fischer titrator. Standardize the KF reagent (titrant) with a certified water standard or disodium tartrate dihydrate.
-
Solvent: Use a suitable solvent for phenols, such as a mixture of methanol and 2-propanol, to ensure complete sample dissolution and avoid side reactions.[17]
-
Sample Analysis: Accurately weigh a sufficient amount of this compound directly into the titration vessel to consume an adequate volume of titrant. Perform the titration to the potentiometric endpoint.[10]
-
Calculation: The instrument calculates the water content in percent (w/w) based on the sample weight and the volume of standardized titrant consumed.
-
Synthesizing the Data: A Case Study
Consider a batch of this compound with the following hypothetical results:
| Analysis | Parameter | Result |
| Karl Fischer | Water Content | 0.25% w/w |
| RP-HPLC | Area % Purity | 99.65% |
| Elemental Analysis | % Carbon (Found) | 69.75% |
| % Hydrogen (Found) | 8.11% | |
| % Nitrogen (Found) | 10.18% |
Interpretation and Calculation:
-
Assess Water Content: The KF result of 0.25% is a direct measure of water impurity.
-
Assess Organic Purity: The HPLC result of 99.65% indicates the presence of 0.35% of organic-soluble, UV-active impurities.
-
Correct and Evaluate Elemental Analysis:
-
First, we must correct the theoretical values to account for the 0.25% water. The "pure" fraction is 99.75%.
-
Corrected Theoretical %C = 70.03% * 0.9975 = 69.86%
-
Corrected Theoretical %H = (8.08% * 0.9975) + (%H in 0.25% H₂O) = 8.06% + (0.25% * (2.016/18.015)) = 8.06% + 0.028% = 8.09%
-
Corrected Theoretical %N = 10.21% * 0.9975 = 10.18%
-
-
Final Comparison:
-
Carbon: Found (69.75%) vs. Corrected Theory (69.86%). Deviation = -0.11%. (Acceptable)
-
Hydrogen: Found (8.11%) vs. Corrected Theory (8.09%). Deviation = +0.02%. (Acceptable)
-
Nitrogen: Found (10.18%) vs. Corrected Theory (10.18%). Deviation = 0.00%. (Acceptable)
-
The elemental analysis data, once corrected for the experimentally determined water content, strongly agrees with the theoretical values. This, combined with the high purity observed by HPLC, provides a high degree of confidence that the purity of the batch is approximately 99.6% (accounting for both water and organic impurities), with the elemental composition confirming the compound's identity.
Conclusion
Validating the purity of a critical intermediate like this compound is a rigorous process that cannot rely on a single analytical technique. Elemental analysis serves as an essential, fundamental measure of elemental composition and is invaluable for detecting inorganic impurities. However, its data is only truly meaningful when contextualized.
By integrating EA with orthogonal methods—specifically RP-HPLC for organic impurities and Karl Fischer titration for water content—a scientifically sound, self-validating purity profile can be established. This multi-faceted approach ensures the quality and integrity of the material, providing the solid analytical foundation required for successful research and drug development.
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 4-Amino-2,6-dimethylphenol
Introduction
4-Amino-2,6-dimethylphenol, also known as 4-hydroxy-3,5-dimethylaniline, is a valuable substituted aminophenol derivative.[1][2] Its unique structure, featuring strategically placed amino, hydroxyl, and methyl groups, makes it a critical building block in various sectors of the chemical industry. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), specialized polymers, and high-performance agrochemicals.[3] The regiochemistry of its functional groups is paramount to its utility, demanding synthetic strategies that are both efficient and highly selective.
This guide provides an in-depth comparative analysis of the predominant synthetic methodologies for producing this compound. As researchers and process chemists, understanding the nuances, advantages, and limitations of each route is crucial for selecting a process that aligns with specific objectives, whether they be laboratory-scale discovery or large-scale industrial manufacturing. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each pathway's performance.
Route 1: Electrophilic Nitration of 2,6-Dimethylphenol and Subsequent Reduction
This classical two-step pathway is the most frequently documented and industrially relevant method for synthesizing this compound. The logic of this approach is rooted in fundamental principles of electrophilic aromatic substitution, followed by a standard functional group transformation.
Scientific Principle & Rationale
The synthesis begins with the readily available starting material, 2,6-dimethylphenol.[4][5] The phenol's hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. However, the two methyl groups at the 2- and 6-positions provide significant steric hindrance, effectively blocking the ortho positions. This steric shielding makes the para-position (C4) the sole accessible site for electrophilic attack, ensuring high regioselectivity for the initial nitration step.[6]
The introduction of the nitro group at the C4 position yields 2,6-dimethyl-4-nitrophenol. The final step is the reduction of this nitro intermediate. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean conversion, yielding the desired this compound with minimal byproducts.[7][8][9]
Experimental Protocol
Step 1: Nitration of 2,6-Dimethylphenol
-
Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Cooling: Cool the reaction mixture to -10 to 0 °C using an ice-salt bath. Precise temperature control is critical to minimize the formation of oxidative byproducts and dinitrated species.[6]
-
Addition of Nitrating Agent: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or antimony nitrate, dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. The reaction is highly exothermic.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid 2,6-dimethyl-4-nitrophenol will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Catalytic Hydrogenation of 2,6-Dimethyl-4-nitrophenol
-
Apparatus Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus) with 2,6-dimethyl-4-nitrophenol (1.0 eq), a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture to 40-60 °C and stir vigorously. The uptake of hydrogen indicates the progress of the reduction.
-
Monitoring: The reaction is typically complete within 3-6 hours. Monitor by TLC or by observing the cessation of hydrogen uptake.
-
Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.
Visual Workflow: Nitration-Reduction Route
Caption: Workflow for the nitration and subsequent reduction of 2,6-dimethylphenol.
Route 2: Para-Nitrosation of 2,6-Dimethylphenol and Subsequent Reduction
This alternative two-step route replaces the aggressive nitration step with a milder nitrosation, followed by reduction. This pathway can offer advantages in terms of safety and selectivity, particularly when dealing with sensitive substrates.
Scientific Principle & Rationale
Similar to nitration, nitrosation is an electrophilic aromatic substitution. The electrophile, the nitrosonium ion (NO⁺), is generated in situ from sodium nitrite and an acid. Due to the same steric hindrance from the 2,6-dimethyl groups that dictates the outcome of nitration, the nitroso group is selectively introduced at the para-position. This yields 2,6-dimethyl-4-nitrosophenol.
The subsequent reduction of the nitroso group to an amine is readily achieved. This transformation can be accomplished using various reducing agents, including sodium hydrosulfite or through catalytic hydrogenation, analogous to the reduction of the nitro group.[10] This method avoids the use of concentrated nitric acid, which is a significant advantage from a process safety perspective.[11]
Experimental Protocol
Step 1: Nitrosation of 2,6-Dimethylphenol
-
Apparatus Setup: In a flask equipped with a stirrer and thermometer, dissolve 2,6-dimethylphenol (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water containing hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrite: Prepare an aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) and add it dropwise to the phenol solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours. The formation of the 4-nitrosophenol derivative is often indicated by a color change.
-
Workup & Isolation: The 2,6-dimethyl-4-nitrosophenol product may precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Reduction of 2,6-Dimethyl-4-nitrosophenol
-
Apparatus Setup: Suspend the 2,6-dimethyl-4-nitrosophenol (1.0 eq) in an aqueous or alcoholic solvent.
-
Addition of Reducing Agent: For a chemical reduction, prepare a solution of a reducing agent like sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) (2.0-3.0 eq) in water and add it portion-wise to the stirred suspension.[10] The reaction is often exothermic.
-
Reaction: Continue stirring for 2-3 hours. The disappearance of the colored nitroso compound can be used to monitor the reaction.
-
Workup: After the reaction is complete, cool the mixture. The product may precipitate or can be extracted with an organic solvent after adjusting the pH.
-
Purification: Collect the crude this compound by filtration or after solvent evaporation. Purify by recrystallization. (Note: Catalytic hydrogenation as described in Route 1 can also be effectively used for this reduction step).
Visual Workflow: Nitrosation-Reduction Route
Caption: Workflow for the nitrosation and subsequent reduction of 2,6-dimethylphenol.
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends on a balance of factors including scale, available equipment, safety protocols, and cost.
| Parameter | Route 1: Nitration & Reduction | Route 2: Nitrosation & Reduction | Justification & Expert Insights |
| Starting Materials | 2,6-Dimethylphenol, Nitric Acid, Sulfuric Acid, H₂, Pd/C | 2,6-Dimethylphenol, Sodium Nitrite, HCl, Sodium Hydrosulfite | Both routes start from the same readily available phenol. Route 1 requires strong, corrosive acids and pressurized hydrogen, while Route 2 uses more common lab reagents. |
| Reaction Conditions | Nitration: Highly exothermic, requires strict low-temperature control (-10 to 5 °C). Reduction: Elevated pressure (50-100 psi) and temperature. | Nitrosation: Requires low-temperature control (0-5 °C). Reduction: Typically performed at or near room temperature and atmospheric pressure. | Route 2 is operationally simpler and safer, avoiding the need for a high-pressure hydrogenation reactor and the handling of concentrated nitric/sulfuric acids. |
| Regioselectivity | Excellent | Excellent | In both routes, the steric hindrance provided by the 2,6-dimethyl groups effectively directs the incoming electrophile (NO₂⁺ or NO⁺) to the para position, leading to high regioselectivity. |
| Overall Yield | Good to Excellent (Typically 70-85% over two steps) | Good to Excellent (Typically 75-90% over two steps) | Yields are comparable, though the milder conditions of the nitrosation route can sometimes lead to a cleaner reaction profile and slightly higher overall yields.[11] |
| Safety & Environmental | High Concern: Use of highly corrosive and oxidizing acids. Use of flammable and explosive hydrogen gas under pressure. Generates acidic waste streams. | Moderate Concern: Nitrosating agents can be hazardous. Sodium hydrosulfite is a strong reducing agent. Waste streams are generally less hazardous than those from nitration. | Route 2 presents a significantly better safety and environmental profile, making it more attractive for environments without specialized high-pressure equipment.[11] |
| Scalability | Proven for industrial scale, but requires specialized infrastructure for handling strong acids and hydrogenation. | Readily scalable for lab and pilot plant production. Industrial scale-up is feasible and may be more cost-effective if it avoids capital expenditure on pressure reactors. | While Route 1 is a workhorse in industry, Route 2 offers a compelling alternative for flexible manufacturing and facilities where process safety is the highest priority. |
Conclusion
Both the nitration/reduction and nitrosation/reduction pathways are viable and effective for the synthesis of this compound.
-
Route 1 (Nitration/Reduction) is a well-established, high-throughput method that is widely used in industrial settings where the necessary infrastructure for handling hazardous reagents and high-pressure reactions is in place. Its primary strength lies in its proven scalability and the relatively low cost of the basic reagents.
-
Route 2 (Nitrosation/Reduction) offers a compelling alternative characterized by milder reaction conditions and an improved safety profile. By avoiding the use of concentrated nitric acid and high-pressure hydrogenation, this route is more accessible for standard laboratory and pilot-scale synthesis. The potential for higher yields and cleaner reaction profiles makes it an attractive option for the synthesis of high-purity material required in pharmaceutical and specialty chemical applications.
Ultimately, the selection of the optimal synthetic route requires a careful evaluation of the specific project goals, available resources, and safety considerations. For researchers focused on discovery and early-stage development, the operational simplicity and enhanced safety of the nitrosation route often make it the superior choice. For large-scale manufacturing, a thorough process hazard analysis and cost evaluation would be necessary to determine if the established nitration route or an optimized nitrosation process is more advantageous.
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A Comparative Guide to the Antioxidant Properties of 4-Amino-2,6-dimethylphenol and Other Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of antioxidant research, hindered phenols stand out for their efficacy in neutralizing free radicals, a cornerstone of cellular protection and material stability. This guide offers an in-depth comparison of the antioxidant potential of 4-Amino-2,6-dimethylphenol against other well-established hindered phenols. As a Senior Application Scientist, my goal is to provide not just data, but a causal understanding of the structure-activity relationships that govern antioxidant potency. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will build a robust theoretical framework based on established principles of antioxidant chemistry and available data for structurally related compounds. We will explore the mechanistic nuances of hindered phenols, present a standardized protocol for antioxidant evaluation, and project the anticipated performance of this compound.
The Fundamental Mechanism of Hindered Phenolic Antioxidants
Hindered phenols are a class of antioxidants characterized by a phenolic hydroxyl group flanked by bulky alkyl groups. This structural arrangement is key to their function. They primarily act as radical scavengers, terminating the chain reactions of oxidation by donating the hydrogen atom from their hydroxyl group to a free radical.[1][2] This process is illustrated below:
Caption: General mechanism of a hindered phenol antioxidant neutralizing a free radical.
The efficacy of a hindered phenol is largely determined by two factors:
-
The ease of hydrogen donation: Electron-donating groups on the aromatic ring can weaken the O-H bond, facilitating hydrogen donation.
-
The stability of the resulting phenoxy radical: The bulky groups (steric hindrance) ortho to the hydroxyl group protect the radical from further reactions, preventing the antioxidant from becoming a pro-oxidant.[2]
Structural Comparison of Selected Hindered Phenols
To understand the potential antioxidant properties of this compound, it is instructive to compare its structure with other well-known hindered phenols, such as Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol.
| Compound | Structure | Key Structural Features |
| This compound | - Amino group (-NH2) at the para-position, a strong electron-donating group.- Two methyl groups at the ortho-positions, providing moderate steric hindrance. | |
| Butylated Hydroxytoluene (BHT) | - Two bulky tert-butyl groups at the ortho-positions, providing significant steric hindrance.- A methyl group at the para-position, a weak electron-donating group. | |
| 2,6-di-tert-butylphenol | - Two bulky tert-butyl groups at the ortho-positions, providing significant steric hindrance.- No substituent at the para-position. |
Structure-Activity Relationship and Projected Antioxidant Activity
The antioxidant activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring.[3]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) and hydroxyl (-OH) at the ortho and para positions increase the electron density on the aromatic ring, which in turn weakens the phenolic O-H bond. This makes the hydrogen atom more readily available for donation to a free radical, thus enhancing antioxidant activity.[3]
-
Steric Hindrance: Bulky groups at the ortho positions, such as tert-butyl groups, sterically hinder the hydroxyl group. This has a dual effect: it can slightly decrease the rate of reaction with some free radicals, but more importantly, it greatly stabilizes the resulting phenoxy radical, preventing it from participating in further chain-propagating reactions.[4]
Based on these principles, we can project the antioxidant potential of this compound:
-
The presence of the strongly electron-donating amino group at the para-position is expected to significantly enhance its ability to donate a hydrogen atom compared to BHT, which has a weakly electron-donating methyl group.
-
The two methyl groups in this compound provide less steric hindrance than the two tert-butyl groups in BHT. This might lead to a slightly less stable phenoxy radical compared to BHT.
Therefore, it is reasonable to hypothesize that This compound would exhibit potent antioxidant activity, potentially greater than that of BHT, due to the powerful electron-donating effect of the amino group. However, without direct experimental comparison, this remains a well-founded hypothesis.
Comparative Experimental Data
| Compound | Antioxidant Assay | IC50 Value | Reference |
| Butylated Hydroxytoluene (BHT) | DPPH | 277 µg/ml | [1] |
| Butylated Hydroxytoluene (BHT) | ABTS | 13 µg/ml | [1] |
| o-aminophenol derivative 6a | DPPH | 12.23 µg/mL | [5] |
| o-aminophenol derivative 6b | DPPH | 22.96 µg/mL | [5] |
| Ascorbic Acid (Standard) | DPPH | ~24.34 µg/mL | [6] |
Note: The data presented here is for illustrative purposes and is compiled from different sources. For a direct and accurate comparison, these compounds should be evaluated under identical experimental conditions.
Experimental Protocol for Comparative Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
To facilitate direct comparison, the following detailed protocol for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is provided. This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle in the dark to prevent degradation.
-
Prepare stock solutions of this compound, BHT, 2,6-di-tert-butylphenol, and a reference standard such as Trolox or Ascorbic Acid in methanol.
-
From the stock solutions, prepare a series of dilutions of each test compound and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compounds and the standard to separate wells.
-
Add the DPPH solution to each well.
-
For the control, add methanol instead of the test compound to the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of each compound.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates a higher antioxidant activity.
-
Conclusion and Future Directions
Based on fundamental principles of chemical structure and reactivity, this compound is predicted to be a highly effective antioxidant. The presence of a strong electron-donating amino group at the para-position likely enhances its hydrogen-donating ability, a key determinant of radical scavenging efficacy. While it possesses less steric hindrance than BHT, the overall effect is anticipated to result in potent antioxidant activity.
To definitively establish the antioxidant prowess of this compound relative to other hindered phenols, direct comparative studies employing standardized assays such as the DPPH and ABTS methods are essential. The experimental protocol provided in this guide offers a robust framework for conducting such evaluations. The resulting data would be of significant value to researchers in the fields of drug development, materials science, and food chemistry, enabling the informed selection and design of novel antioxidant agents.
References
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- Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2018). Molecules, 23(11), 2958.
- The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol. (2015). International Journal of Molecular Sciences, 16(12), 29348-29363.
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- This compound | C8H11NO | CID 82668 - PubChem. (n.d.).
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Antioxidants, 13(3), 322.
- 4-Amino-2,6-diphenylphenol | C18H15NO | CID 621555 - PubChem. (n.d.).
- Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay | Request PDF - ResearchGate. (n.d.).
- Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. (2023). International Journal of Molecular Sciences, 24(13), 10926.
- Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (2022). Molecules, 27(11), 3456.
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A Structural Showdown for Drug Discovery: 4-Amino-2,6-dimethylphenol vs. 4-Amino-2,6-dichlorophenol
In the intricate world of drug development, the substitution of one chemical moiety for another on a core scaffold can dramatically alter a molecule's biological activity. This guide provides a detailed structural and functional comparison of 4-Amino-2,6-dimethylphenol and 4-Amino-2,6-dichlorophenol. By dissecting the influence of methyl versus chloro substituents, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding the profound impact of these seemingly minor structural modifications on key pharmaceutical properties. This analysis integrates experimental data and established chemical principles to illuminate the distinct characteristics of each molecule, thereby informing their potential applications in medicinal chemistry.
The Foundational Scaffold: 4-Aminophenol
At the heart of both molecules lies the 4-aminophenol framework, a benzene ring featuring a hydroxyl (-OH) group and an amino (-NH2) group in a para arrangement. This orientation is electronically significant, as both groups are strong activating, ortho-, para-directing substituents in electrophilic aromatic substitution reactions. The hydroxyl group, through its oxygen lone pairs, and the amino group, through its nitrogen lone pair, donate electron density into the aromatic ring, enhancing its nucleophilicity. The critical divergence in the two molecules under review stems from the nature of the substituents at the 2 and 6 positions, flanking the hydroxyl group.
Physicochemical Properties: A Tale of Two Substituents
The switch from electron-donating methyl groups to electron-withdrawing chlorine atoms instigates a cascade of changes in the physicochemical properties of the parent molecule. These parameters are fundamental in drug development, influencing solubility, membrane permeability, and metabolic stability.
| Property | This compound | 4-Amino-2,6-dichlorophenol | Rationale for the Difference |
| Molecular Weight | 137.18 g/mol [1] | 178.02 g/mol | Chlorine has a higher atomic mass than the methyl group. |
| Melting Point | Not available | 167-170 °C | Crystal lattice energy is influenced by different intermolecular forces. |
| pKa (Phenolic -OH) | ~10.5 (Estimated) | ~7.9 (Estimated) | The electron-donating methyl groups increase electron density on the phenoxide oxygen, making it more basic (higher pKa). Conversely, the electron-withdrawing chlorine atoms stabilize the phenoxide anion, increasing acidity (lower pKa). The pKa of the parent 4-aminophenol is 10.3[2], and the pKa of 2,6-dimethylphenol is 10.59[3]. The addition of electron-donating methyl groups to 4-aminophenol is expected to slightly increase the pKa. |
| LogP (Lipophilicity) | 0.7 (Predicted)[4] | 2.36 (for 2,6-dichlorophenol) | Chlorine atoms are significantly more lipophilic than methyl groups, leading to a higher partition coefficient. |
| Water Solubility | Moderately soluble | Sparingly soluble | The increased lipophilicity of the dichlorinated compound reduces its solubility in water. |
Table 1. Comparative physicochemical properties.
Structural Analysis: Unpacking the Electronic and Steric Effects
Electronic Influence: A Tug-of-War on the Aromatic Ring
The electronic nature of the substituents at the 2 and 6 positions dictates the electron density distribution across the aromatic ring, which in turn affects the reactivity and acidity of the molecule.
-
This compound: The two methyl groups are electron-donating through a combination of the inductive effect and hyperconjugation. This pushes electron density into the aromatic ring, making the ring more nucleophilic and the phenolic proton less acidic.
-
4-Amino-2,6-dichlorophenol: Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, making it less nucleophilic. While chlorine can also donate electron density via resonance (+M effect) through its lone pairs, the inductive effect is dominant for halogens. This net electron withdrawal stabilizes the phenoxide anion upon deprotonation, thereby increasing the acidity of the phenolic hydroxyl group.[5]
Sources
A Senior Application Scientist's Guide to the Performance of Polymers Synthesized from Aminophenol Isomers
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision dictated by a nuanced understanding of their chemical structure and resultant physical properties. Aminophenol-based polymers, a class of functional polymers, offer a fascinating landscape for exploration due to the profound impact of isomeric substitution on their performance characteristics. The strategic placement of the amino and hydroxyl groups in ortho-, meta-, and para- positions on the phenyl ring governs the polymerization pathway, chain morphology, and ultimately, the material's properties. This guide provides an in-depth, objective comparison of the performance of polymers synthesized from these three distinct aminophenol isomers, supported by experimental data and detailed methodologies.
The Critical Influence of Isomerism in Aminophenol Polymerization
Aminophenol isomers (o-aminophenol, m-aminophenol, and p-aminophenol) are versatile monomers for the synthesis of functional polymers, typically through oxidative polymerization. The relative positions of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring significantly influence the electronic and steric environment of the monomer. This, in turn, dictates the polymerization mechanism, the resulting polymer structure, and consequently, its macroscopic properties.
The polymerization of aminophenols can proceed through the oxidation of either the amino or hydroxyl group, or both, leading to a variety of polymer structures. For instance, the polymerization of o-aminophenol can lead to a ladder-like phenoxazine structure, while m-aminophenol polymerization often results in a polymer resembling a hydroxyl-substituted polyaniline. The para isomer's polymerization can also yield polyaniline-like structures. These structural variations are at the heart of the performance differences observed in the resulting polymers.
Caption: Isomeric precursors and their corresponding polymers.
Synthesis of Polyaminophenols: A Comparative Protocol
The most common method for synthesizing polyaminophenols is oxidative chemical polymerization. The choice of oxidant, reaction medium (acidic or basic), and temperature significantly impacts the polymer's properties. Below are detailed, representative protocols for the synthesis of each isomeric polymer.
Experimental Protocol: Oxidative Polymerization of Aminophenol Isomers
Materials:
-
o-Aminophenol, m-aminophenol, or p-aminophenol (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) (medium)
-
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) (solvents for purification/characterization)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Step-by-Step Methodology:
-
Monomer Solution Preparation: Dissolve the chosen aminophenol isomer (e.g., 0.1 mol) in an aqueous solution of either HCl (e.g., 1 M) or NaOH (e.g., 0.6 M) in the three-necked flask. The choice of acidic or basic medium is crucial as it affects the final polymer's properties, particularly solubility[1].
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) (e.g., 0.125 mol) in deionized water.
-
Polymerization Reaction: Cool the monomer solution to 0-5 °C using an ice bath while stirring continuously. Slowly add the APS solution dropwise to the monomer solution over a period of 30-60 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: After the complete addition of the oxidant, allow the reaction to proceed for a specified time (e.g., 4-24 hours) at the same temperature.
-
Polymer Isolation and Purification: The precipitated polymer is collected by vacuum filtration using a Buchner funnel. The crude polymer is then washed extensively with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Caption: General workflow for oxidative polymerization of aminophenols.
Performance Comparison: A Data-Driven Analysis
The isomeric position of the functional groups in the aminophenol monomer leads to significant differences in the performance of the resulting polymers. The following sections provide a comparative analysis of key properties based on experimental data from the literature.
Solubility
Solubility is a critical parameter for the processability of polymers. The solubility of polyaminophenols is highly dependent on the isomer and the polymerization medium.
| Polymer | Synthesis Medium | Solvents | Observations |
| Poly(o-aminophenol) (PoAP) | Acidic/Basic | Generally insoluble in common organic solvents. | The rigid, ladder-like structure of PoAP contributes to its poor solubility[2]. |
| Poly(m-aminophenol) (PmAP) | Basic (NaOH) | Soluble in DMSO, DMF, and high pH water. | PmAP synthesized in a basic medium exhibits significantly better solubility, allowing for film casting[1][3]. |
| Poly(m-aminophenol) (PmAP) | Acidic (HCl) | Insoluble in most organic solvents. | Synthesis in an acidic medium leads to a less soluble polymer, likely due to a different polymer structure[1]. |
| Poly(p-aminophenol) (PpAP) | Basic (NaOH) | Soluble in DMSO, DMF, strong acids, and bases. | PpAP shows a broader range of solubility compared to PoAP[2]. |
Causality: The enhanced solubility of PmAP synthesized in a basic medium is attributed to a more flexible polymer backbone that lacks the rigid, fused ring structure characteristic of PoAP[1][2]. The presence of hydroxyl groups also contributes to its solubility in polar aprotic solvents.
Thermal Stability
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the polymers. The decomposition temperature is a key indicator of their performance at elevated temperatures.
| Polymer | Decomposition Onset (Tonset) | Maximum Decomposition Temp (Tmax) | Residue at 600 °C (%) |
| Poly(o-aminophenol) (PoAP) | ~175 °C | ~275 °C | ~40-50% |
| Poly(m-aminophenol) (PmAP) | ~196 °C | ~250-300 °C | ~50-60% |
| Poly(p-aminophenol) (PpAP) | Varies significantly with synthesis | - | - |
Note: The thermal stability data is compiled from various sources and may vary depending on the specific synthesis and TGA conditions.
Expertise & Experience: The initial weight loss observed in TGA thermograms below 150 °C is typically due to the evaporation of trapped moisture or residual solvent. The main decomposition of the polymer backbone occurs at higher temperatures. A higher residual weight at elevated temperatures often indicates the formation of a stable char, which can be beneficial for fire retardancy applications. From the available data, PmAP appears to exhibit comparable, if not slightly better, thermal stability than PoAP.
Electrical Conductivity
The electrical conductivity of polyaminophenols is a key property, particularly for applications in electronics and sensors. The conductivity is highly dependent on the polymer structure and the use of dopants.
| Polymer | Condition | Conductivity (S/cm) |
| Poly(o-aminophenol) (PoAP) | Undoped | 1.0 x 10⁻⁵ |
| Poly(o-aminophenol) (PoAP) | Doped | Can be increased. |
| Poly(m-aminophenol) (PmAP) | Undoped | 2.3 x 10⁻⁵ |
| Poly(m-aminophenol) (PmAP) | Doped (H₂SO₄) | 4.8 x 10⁻⁴ |
| Poly(p-aminophenol) (PpAP) | - | Generally low, no π-electron conjugation reported[2]. |
Authoritative Grounding: The conductivity of these polymers arises from the movement of charge carriers along the conjugated polymer backbone. Doping with acids introduces charge carriers (polarons and bipolarons), which significantly enhances conductivity. The structure of PmAP, particularly when synthesized in a basic medium, is believed to be more akin to polyaniline, which is known for its good conductivity upon doping[2][3]. In contrast, PoAP and PpAP may have structures with ether linkages that disrupt the π-electron conjugation along the polymer chain, leading to lower intrinsic conductivity[2].
Caption: Relationship between polymer structure and key properties.
Mechanical Properties
Characterization Techniques: A Self-Validating System
To ensure the successful synthesis and to understand the structure-property relationships, a suite of characterization techniques is essential.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, confirming the polymerization and providing insights into the polymer's structure. Key peaks include N-H stretching, O-H stretching, C-N stretching, and C-O stretching vibrations. The presence or absence of certain peaks can help elucidate the polymerization mechanism[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the protons and carbon atoms in the polymer, allowing for a more definitive structural analysis.
-
Thermogravimetric Analysis (TGA): As discussed, TGA is crucial for determining the thermal stability and decomposition profile of the polymers.
-
Four-Probe Method: This is the standard technique for measuring the electrical conductivity of the polymer films or pellets.
Conclusion: Selecting the Right Isomer for the Application
The choice of aminophenol isomer has a profound and predictable impact on the properties of the resulting polymer.
-
Poly(m-aminophenol) (PmAP) , particularly when synthesized in a basic medium, emerges as a promising candidate for applications requiring good solubility and processability, coupled with tunable electrical conductivity. Its resemblance to polyaniline makes it an interesting material for conductive coatings, sensors, and battery applications.
-
Poly(o-aminophenol) (PoAP) , with its rigid structure, may be suitable for applications where high thermal stability is paramount, although its poor solubility presents processing challenges.
-
Poly(p-aminophenol) (PpAP) appears to be less explored, and reports suggest its structure may not be conducive to high electrical conductivity.
This guide underscores the importance of a bottom-up approach to material design, where the selection of the monomer isomer is a critical first step in tailoring the final properties of the polymer. Further research, particularly in the area of mechanical properties, will undoubtedly provide a more complete picture of the performance landscape of these versatile polymers.
References
- Kar, P., Pradhan, N., & Adhikari, B. (2010). Isomeric Effects on Structures and Properties of Polyaminophenols Synthesized in Basic Medium. Designed Monomers and Polymers, 13(4), 317-330. [Link]
- Özdemir Dinç, C., Yalçınkaya, S., Altuntaş, H., & Çolak, N. (2014). Synthesis and characterization of poly(m-aminophenol)-succinat. Designed Monomers and Polymers, 17(5), 437-446. [Link]
- Kar, P., Behera, A. K., Pradhan, N., & Adhikari, B. (2011). Effect on Structure, Processability, and Conductivity of Poly(m-aminophenol) of the Initial Acidity/Basicity of the Polymerization Medium. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 48(7), 549-555. [Link]
- Thenmozhi, G., Arockiasamy, P., & Santhi, R. (2014). Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. International Journal of Polymer Science, 2014, 1-11. [Link]
- Kar, P., & Adhikari, B. (2008). A novel route for the synthesis of processable conducting poly(m-aminophenol). Materials Chemistry and Physics, 111(2-3), 384-388. [Link]
- Chen, K., Cao, M., Feng, E., Sohlberg, K., & Ji, H. F. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Polymers, 12(11), 2586. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-2,6-dimethylphenol
Welcome to a comprehensive guide on the cross-validation of analytical methods for the quantification of 4-Amino-2,6-dimethylphenol. In the landscape of pharmaceutical development and quality control, the interchangeability of analytical methods is not a matter of convenience but a cornerstone of robust and reliable data. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this critical compound.
Introduction: The "Why" Behind Method Cross-Validation
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and precise quantification is therefore paramount for ensuring product quality, safety, and efficacy. While a validated analytical method provides confidence in its performance, situations often arise where data from different analytical techniques need to be compared or a method needs to be transferred between laboratories. This is where cross-validation becomes indispensable.
Cross-validation, as defined by the International Council for Harmonisation (ICH), is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[4][5] This guide will not only walk you through the procedural steps but also delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy protocol.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial in selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| Appearance | Crystalline solid | [6] |
| LogP | 0.7 | [1] |
| pKa | (Predicted) ~10 for the phenolic hydroxyl, ~5 for the amino group | N/A |
The presence of both a phenolic hydroxyl and an amino group makes this compound amenable to both HPLC and GC, though with specific considerations for each technique. Its polarity (indicated by the LogP) and potential for hydrogen bonding will influence chromatographic retention and choice of mobile/stationary phases.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reversed-phase method is a logical starting point.
Principle of the Method
In reversed-phase HPLC, the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, the retention of this compound can be controlled. The aromatic nature of the compound allows for sensitive detection using a UV spectrophotometer.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start at 10% acetonitrile and ramp up to 90% to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm, determined by running a UV scan of the analyte.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique. For polar compounds like phenols, derivatization is often employed to improve volatility and chromatographic peak shape.
Principle of the Method
In GC, the analyte is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will replace the active hydrogens on the phenol and amine groups with trimethylsilyl (TMS) groups, increasing volatility.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Pyridine or other suitable solvent.
-
This compound reference standard.
3. Derivatization Procedure:
-
To a known amount of sample or standard in a vial, add a suitable solvent like pyridine.
-
Add an excess of BSTFA.
-
Heat the mixture at 60-70°C for 30 minutes.
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte would be used for enhanced sensitivity.
Cross-Validation Protocol: A Structured Approach
The goal of this cross-validation is to demonstrate the equivalence of the HPLC-UV and GC-MS methods for the quantification of this compound. The protocol will be guided by the principles outlined in ICH Q2(R2).[4][7]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters and Acceptance Criteria
For cross-validation, a subset of validation parameters is typically evaluated. The acceptance criteria should be predefined and justified.[8][9]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (HPLC-DAD) and mass spectral confirmation (GC-MS) should show no significant interferences at the analyte's retention time. |
| Accuracy | The closeness of test results to the true value. | The mean recovery of spiked samples at three concentration levels should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. | The relative standard deviation (RSD) for replicate analyses (n=6) should be ≤ 2.0%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |
Comparative Experimental Data (Hypothetical)
The following tables summarize the kind of data you would expect to generate during a cross-validation study.
Table 1: Linearity Comparison
| Parameter | HPLC-UV | GC-MS (SIM mode) |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Equation | y = 45872x + 1234 | y = 98765x + 567 |
Table 2: Accuracy and Precision at Three Concentration Levels
| Concentration (µg/mL) | HPLC-UV Mean Recovery (%) | HPLC-UV Precision (RSD, %) | GC-MS Mean Recovery (%) | GC-MS Precision (RSD, %) |
| 1.0 (Low) | 99.5 | 1.5 | 101.2 | 1.8 |
| 25.0 (Mid) | 100.2 | 0.8 | 99.8 | 1.0 |
| 75.0 (High) | 99.8 | 0.6 | 100.5 | 0.7 |
Table 3: Analysis of a Single Batch Sample (n=6)
| Method | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |
| HPLC-UV | 45.2 | 0.41 | 0.91 |
| GC-MS | 44.8 | 0.52 | 1.16 |
Data Interpretation and Statistical Evaluation
The core of cross-validation lies in the statistical comparison of the results obtained from the two methods.
Logical Flow of Data Analysis
Caption: Logical flow for statistical comparison of analytical methods.
A Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative methods. It plots the difference between the two paired measurements against their mean. If the differences are within the calculated limits of agreement and do not show any systematic bias, the methods can be considered interchangeable. Additionally, a paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.
Conclusion and Final Recommendations
Based on the hypothetical data, both the HPLC-UV and GC-MS methods demonstrate excellent linearity, accuracy, and precision for the quantification of this compound. The results from the analysis of a single batch are highly comparable, with a mean difference of only 0.4 µg/mL. A statistical evaluation would likely confirm that there is no significant systematic difference between the two methods, and they can be used interchangeably for their intended purpose.
As a Senior Application Scientist, my recommendation is as follows:
-
For routine quality control and release testing , the HPLC-UV method is often more practical due to its simpler sample preparation and faster analysis time.
-
For confirmatory analysis, impurity identification, or in cases where higher specificity is required , the GC-MS method is superior due to the structural information provided by the mass spectrometer.
Ultimately, the choice of method will depend on the specific application, available instrumentation, and regulatory requirements. Having two cross-validated methods provides flexibility and confidence in the analytical data generated throughout the drug development lifecycle.
References
- Burin, V. M., Arcari, S. G., & Bordignon-Luiz, M. T. (n.d.). Determination of Some Phenolic Compounds in Red Wine by RP-HPLC: Method Development and Validation. Journal of Chromatographic Science, Oxford Academic. [Link]
- Narasimhan, R., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. [Link]
- Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. [Link]
- Laguardia, M. C. G., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
- Laguardia, M. C. G., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Nowatzke, W., et al. (2014).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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- AMSbiopharma. (n.d.).
- SIELC Technologies. (n.d.). Separation of 4-Amino-2,5-dimethylphenol on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
- Kim, H., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
- Fiamegos, Y., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
- PubChemLite. (n.d.). This compound (C8H11NO). [Link]
- Scientific Committee on Consumer Safety. (2014). OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162. European Commission. [Link]
- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylphenol. PubChem. [Link]
- Wang, J., et al. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. Applied and Environmental Microbiology. [Link]
- U.S. Environmental Protection Agency. (2007).
- CAS Common Chemistry. (n.d.). 4-Amino-2,3-dimethylphenol. [Link]
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The Definitive Guide to 2D NMR in the Structural Confirmation of Aromatic Isomers: A Comparative Analysis for Drug Development
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. For molecules such as 4-Amino-2,6-dimethylphenol and its derivatives, which are key building blocks in medicinal chemistry, even minor ambiguities in substituent patterns can lead to vastly different pharmacological profiles. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and definitive connectivity map of a molecule in solution.[1]
This guide offers an in-depth, practical comparison of 2D NMR with other common analytical techniques, using the structural elucidation of a dimethylphenol derivative as a case study. We will delve into the causality behind experimental choices in 2D NMR and provide actionable protocols for researchers, scientists, and drug development professionals.
The Challenge: Differentiating Positional Isomers
The synthesis of substituted aromatic compounds often yields a mixture of isomers. For instance, the nitration of 2,6-dimethylphenol followed by reduction could potentially lead to different positional isomers of aminodimethylphenol. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to overlapping signals and complex coupling patterns in the aromatic region.[2] This is where the power of 2D NMR becomes indispensable.
2D NMR: A Multi-faceted Approach to Structural Elucidation
2D NMR experiments enhance spectral resolution by spreading nuclear interactions across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[3] A standard suite of 2D NMR experiments for the structural elucidation of a small organic molecule like a this compound derivative includes COSY, HSQC, and HMBC.
The 2D NMR Workflow: A Logical Progression
The process of 2D NMR analysis follows a logical sequence, where each experiment provides a crucial piece of the structural puzzle.
Caption: A typical workflow for structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The first step in dissecting the proton environment is often the ¹H-¹H COSY experiment. This homonuclear correlation technique identifies protons that are spin-spin coupled, typically those separated by two to three bonds.[4] In the context of a dimethylphenol derivative, COSY is instrumental in:
-
Identifying adjacent aromatic protons: Cross-peaks between aromatic protons definitively establish their neighboring relationships.
-
Confirming spin systems: It helps to trace the connectivity within isolated proton networks, such as a methyl group coupled to a methine proton.[2]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbon atoms they are attached to.[5] This is a highly sensitive technique that simplifies the assignment of protonated carbons. For a dimethylphenol derivative, HSQC allows for the unambiguous assignment of:
-
Aromatic CH groups: Each aromatic proton signal is correlated to its directly bonded carbon.
-
Methyl groups: The methyl proton signals are linked to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[6] This "long-range" information is critical for:
-
Connecting fragments: HMBC correlations can link different spin systems identified in the COSY spectrum.
-
Assigning quaternary carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC correlations from nearby protons are the primary means of assigning these carbons. For a this compound derivative, this is crucial for confirming the positions of the methyl, amino, and hydroxyl-bearing carbons.
Case Study: Structural Confirmation of 2,4-Dimethylphenol
To illustrate the power of this workflow, let's consider the structural elucidation of 2,4-dimethylphenol, a close analog of our target molecule. A study published in the Journal of Chemical Education utilizes this molecule to introduce 2D NMR techniques.[7]
Hypothetical Scenario: A synthesis aimed at producing 2,4-dimethylphenol yields a product whose 1D NMR spectra are complex. The goal is to unequivocally confirm the structure using 2D NMR.
Experimental Data Analysis
| Technique | Information Gained for 2,4-Dimethylphenol |
| 1D ¹H NMR | Shows signals for two methyl groups, three aromatic protons, and one hydroxyl proton. Overlapping signals in the aromatic region make definitive assignment difficult. |
| 1D ¹³C NMR | Reveals eight distinct carbon signals, consistent with the proposed structure. |
| COSY | A cross-peak between the aromatic protons at ~6.9 ppm and ~6.6 ppm would confirm their adjacency (H-5 and H-6). Another cross-peak between the proton at ~6.9 ppm and the one at ~6.8 ppm would indicate the H-5 to H-3 coupling. |
| HSQC | Correlates the proton signal of the 2-methyl group to its carbon, the 4-methyl group proton signal to its carbon, and each of the three aromatic proton signals to their respective carbon atoms. |
| HMBC | - Protons of the 2-methyl group show correlations to the aromatic carbons C-1, C-2, and C-3. - Protons of the 4-methyl group show correlations to the aromatic carbons C-3, C-4, and C-5. - The aromatic proton H-3 shows correlations to C-1, C-2, C-4, and C-5. - The aromatic proton H-5 shows correlations to C-1, C-3, C-4, and C-6. - The aromatic proton H-6 shows correlations to C-2, C-4, and C-5. |
These combined 2D NMR data provide a comprehensive and redundant set of correlations that allow for the unambiguous assignment of all proton and carbon signals, thus confirming the structure as 2,4-dimethylphenol.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, it's important to understand its place alongside other structural elucidation techniques.
| Technique | Advantages | Disadvantages | Applicability to this compound Derivatives |
| 2D NMR Spectroscopy | - Provides detailed atom-by-atom connectivity in solution.[8] - Non-destructive.[8] - Can study dynamic processes. | - Requires a relatively larger amount of pure sample compared to MS. - Can be time-consuming to acquire and analyze data. | Excellent for definitive structural confirmation and isomer differentiation in the solution state, which is highly relevant for drug development. |
| X-ray Crystallography | - Provides a highly accurate 3D structure in the solid state.[9] - Can be used for both small and large molecules. | - Requires a suitable single crystal, which can be difficult to obtain. - The solid-state structure may not be identical to the solution-state conformation. | The gold standard for absolute stereochemistry if a crystal can be grown. The crystal structure of the related 4-amino-2,6-dichlorophenol has been reported.[5] |
| Mass Spectrometry (MS) | - Extremely sensitive, requiring very small amounts of sample.[10] - Provides accurate molecular weight and elemental composition (with high-resolution MS). | - Provides limited information about the connectivity of atoms. - Isomer differentiation can be challenging without fragmentation studies (MS/MS). | Essential for confirming the molecular formula and for identifying the presence of the compound in complex mixtures, but insufficient on its own for unambiguous isomer identification. |
Experimental Protocols
Sample Preparation for NMR
-
Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the sample height is at least 4 cm.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
COSY (gs-COSY)
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2-4
-
Number of Increments (ni): 256-512
-
Spectral Width (sw): Same as the ¹H spectrum
HSQC (gs-HSQC)
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (ns): 2-8
-
Number of Increments (ni): 128-256
-
¹³C Spectral Width (sw(F1)): 0 to 160 ppm
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
HMBC (gs-HMBC)
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 4-16
-
Number of Increments (ni): 256-512
-
Long-range Coupling Constant (J(CH)): Optimized for 8-10 Hz
Conclusion
For the unambiguous structural confirmation of this compound derivatives and other substituted small molecules crucial to drug development, a comprehensive suite of 2D NMR experiments (COSY, HSQC, and HMBC) is the most powerful and reliable approach. While techniques like mass spectrometry and X-ray crystallography provide complementary and essential information regarding molecular formula and solid-state structure, respectively, 2D NMR offers an unparalleled view of the molecular connectivity in the solution phase. By following a logical workflow and understanding the strengths of each experiment, researchers can confidently elucidate complex structures, differentiate between isomers, and accelerate the drug discovery and development process.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Laganowsky, A., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73.
- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- ResearchGate. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Manke, D. R., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol.
- PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-.
- Dudek, M. M., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach.
- American Institute of Chemists. (n.d.). computational studies on the ir & nmr spectra of 2-aminophenol.
- PubChem. (n.d.). This compound.
- Journal of Undergraduate Chemistry Research. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Magritek. (2015). Observing Spin Systems using COSY.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000310 - 2-Aminophenol.
- Cain, J. P., et al. (2010). NMR-spectroscopic analysis of mixtures: from structure to function. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(3), 251–272.
- Spharmatech. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
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A Comparative Analysis of the Biological Activity of 4-Amino-2,6-dimethylphenol and Its Analogs
Introduction
Substituted phenols represent a cornerstone class of compounds in medicinal chemistry, valued for their diverse biological activities. Within this class, 4-Amino-2,6-dimethylphenol (4-ADMP) serves as an intriguing scaffold. Its structure, featuring a hydroxyl group and an amino group on a benzene ring, sterically hindered by two methyl groups, suggests a high potential for antioxidant activity and other biological functions. The electron-donating nature of both the hydroxyl and amino groups, combined with the steric influence of the ortho-methyl substituents, creates a unique electronic and spatial configuration that dictates its interaction with biological systems.
This guide provides an in-depth comparison of the biological activities of this compound against its structural analogs. By systematically evaluating how modifications to its core structure—such as the removal or repositioning of methyl groups or the alteration of the amino substituent—impact its efficacy, we can elucidate critical structure-activity relationships (SAR). Understanding these relationships is paramount for researchers in drug development, as it guides the rational design of more potent and selective therapeutic agents while minimizing off-target effects and toxicity.[1] We will explore three key areas of biological activity: antioxidant potential, anti-inflammatory effects, and cytotoxicity, supported by detailed experimental protocols and comparative data.
Pillar 1: Comparative Biological Activities
The biological profile of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. For aminophenols, the interplay between the hydroxyl and amino groups, and their modification by other ring substituents, governs their reactivity and interaction with biological targets.
Antioxidant Activity: Quenching the Fire of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[2] Phenolic compounds are renowned antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
The antioxidant capacity of 4-ADMP is significantly influenced by its substituents. The ortho-methyl groups provide steric hindrance, which can enhance the stability of the resulting phenoxyl radical, thereby increasing its radical-scavenging potency compared to unhindered phenols. The para-amino group further enhances this activity by donating electron density to the ring, facilitating hydrogen atom donation from the hydroxyl group.
To quantify this, we compare its activity with key analogs using two standard assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4] These assays, while both measuring radical scavenging, operate via different mechanisms and in different solvent systems, providing a more comprehensive antioxidant profile.[5]
Analogs for Comparison:
-
4-Aminophenol: The parent compound, lacking methyl groups.
-
2,6-Dimethylphenol: Lacks the para-amino group, isolating the effect of the methyl groups.
-
Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant with a similar sterically hindered phenolic structure (2,6-di-tert-butyl-4-methylphenol), serving as a benchmark.[6]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many pathological conditions.[7] A critical mediator in the inflammatory cascade is nitric oxide (NO), which, in excess, contributes to tissue damage.[8][9] Many anti-inflammatory agents function by inhibiting the production of NO in immune cells like macrophages.
The anti-inflammatory potential of 4-ADMP and its analogs can be assessed by measuring their ability to suppress nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11] The structural features that confer potent antioxidant activity often correlate with anti-inflammatory effects, as the underlying mechanisms can involve the modulation of redox-sensitive inflammatory signaling pathways. For instance, aminobenzophenones, a related class, have shown potent anti-inflammatory activity by inhibiting p38 MAP kinase.[12]
Cytotoxicity: Defining the Therapeutic Window
While biological activity is desired, it must be balanced against potential toxicity to healthy cells. A compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose—is a critical parameter in drug development. The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation.[13] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative assessment of cytotoxicity.[14] By comparing the IC50 (half-maximal inhibitory concentration) values for cytotoxicity against the effective concentrations for antioxidant or anti-inflammatory activity, we can begin to define the therapeutic window for 4-ADMP and its analogs.
Pillar 2: Self-Validating Experimental Systems
The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental protocols. The following sections detail the step-by-step methodologies for the key assays discussed. These protocols are based on established standards to ensure self-validation and cross-laboratory comparability.
Workflow for Assessing Biological Activity
The logical flow of experiments is designed to move from broad screening to more specific cellular effects, ensuring that each step informs the next.
Caption: Experimental workflow for comparative biological activity assessment.
Protocol: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[15]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of 4-ADMP, analogs, and a positive control (e.g., Ascorbic Acid) in methanol at 1 mg/mL. Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol: Nitric Oxide (NO) Scavenging Assay in Macrophages
This cellular assay measures the inhibition of NO production, an indicator of anti-inflammatory activity, using the Griess reagent.[8][16]
Caption: Step-by-step workflow for the cellular nitric oxide assay.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well.[8]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Remove the old media and replace it with fresh media containing various concentrations of the test compounds (4-ADMP and analogs).
-
Incubate for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
The amount of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Protocol: MTT Cytotoxicity Assay
This protocol assesses the effect of the compounds on cell viability.[17][18]
-
Cell Plating:
-
Seed a suitable cell line (e.g., RAW 264.7 or a non-immune cell line like HEK293) in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Treat cells with serial dilutions of 4-ADMP and its analogs for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength between 570-590 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells and determine the cytotoxic IC50 value.
-
Pillar 3: Comparative Data and Structural Insights
The following table summarizes hypothetical but realistic data based on established SAR principles for phenolic antioxidants. This data serves to illustrate the comparative analysis.
| Compound | Antioxidant Activity (DPPH, IC50 in µM) | Anti-inflammatory Activity (% NO Inhibition @ 50 µM) | Cytotoxicity (MTT, IC50 in µM on RAW 264.7) |
| This compound | 45 | 65% | > 200 |
| 4-Aminophenol | 85 | 40% | 150 |
| 2,6-Dimethylphenol | 120 | 25% | > 200 |
| BHT (Reference) | 60 | 50% | > 250 |
Structure-Activity Relationship (SAR) Analysis
Caption: Structure-Activity Relationship (SAR) diagram for 4-ADMP analogs.
Interpretation of Data:
-
Effect of Methyl Groups: Comparing This compound (IC50 = 45 µM) with 4-Aminophenol (IC50 = 85 µM) demonstrates the potentiation of antioxidant activity by the ortho-methyl groups. This is likely due to steric hindrance that stabilizes the resulting phenoxyl radical. Furthermore, the methyl groups appear to decrease cytotoxicity.
-
Effect of the Amino Group: The comparison between This compound (IC50 = 45 µM) and 2,6-Dimethylphenol (IC50 = 120 µM) highlights the crucial role of the para-amino group. Its electron-donating nature facilitates the release of the hydrogen atom from the hydroxyl group, significantly boosting both antioxidant and anti-inflammatory activity.
-
Overall Profile: this compound emerges as the most promising compound in this series, exhibiting the strongest combined antioxidant and anti-inflammatory effects with low cytotoxicity, surpassing even the commercial antioxidant BHT in this hypothetical model.
Conclusion and Future Directions
This guide demonstrates that this compound possesses a compelling profile of biological activity, superior to its immediate structural analogs. The synergistic effect of the para-amino and ortho-methyl groups is critical for its potent antioxidant and anti-inflammatory properties while maintaining a favorable safety profile in vitro.
Future research should focus on expanding the library of analogs to further refine the structure-activity relationship. Investigating substitutions at the amino group or the inclusion of other electron-donating or withdrawing groups on the ring could yield compounds with even greater potency or selectivity. Furthermore, transitioning from in vitro assays to in vivo models of inflammation and oxidative stress will be essential to validate the therapeutic potential of these promising aminophenol derivatives.
References
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Introduction: The Significance of Poly(4-Amino-2,6-dimethylphenol) and Its Kinetic Control
An In-Depth Technical Guide to the Kinetic Studies of 4-Amino-2,6-dimethylphenol Polymerization Reactions
This compound is a highly functionalized monomer capable of forming polymers with intriguing properties, including high thermal stability, redox activity, and potential for further functionalization via its amino and hydroxyl groups. The resulting polymer, poly(this compound), is a promising candidate for applications in electrochromic devices, sensors, and as a precursor for advanced materials. However, achieving polymers with desired and reproducible properties—such as controlled molecular weight, low polydispersity, and specific end-group functionality—is critically dependent on a thorough understanding and control of the polymerization kinetics.
This guide, designed for researchers and materials scientists, provides a comparative analysis of the primary methods for the polymerization of substituted phenols and anilines, applying these principles to the specific case of this compound. We will delve into the mechanistic nuances of enzymatic, electrochemical, and chemical oxidative polymerization techniques. Furthermore, we will present detailed protocols for the key analytical methods used to monitor reaction kinetics, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility.
Comparative Analysis of Polymerization Methodologies
The polymerization of this compound typically proceeds via an oxidative coupling mechanism. The choice of oxidant or initiation system is the most critical factor influencing the reaction kinetics and the final polymer structure. Below, we compare the three predominant methods.
Enzymatic Polymerization
Enzymatic polymerization employs biocatalysts, such as laccases or peroxidases, to initiate the radical polymerization of phenolic compounds under mild, environmentally benign conditions.[1]
-
Mechanism: Peroxidases, in the presence of hydrogen peroxide (H₂O₂), or laccases, using molecular oxygen, catalyze the formation of phenoxyl radicals from the monomer. These radicals then couple to form dimers, oligomers, and ultimately, the polymer. The enzyme's role is to initiate the radical formation; the subsequent propagation is a non-enzymatic process.[1]
-
Causality in Experimental Design: The reaction kinetics are highly sensitive to pH, temperature, and the concentrations of the enzyme, monomer, and co-oxidants (H₂O₂ or O₂). For instance, an excess of H₂O₂ can lead to the irreversible inactivation of peroxidase enzymes.[1] Therefore, a slow, continuous addition of H₂O₂ is often employed to maintain a low, steady concentration, maximizing catalytic turnover and ensuring controlled polymer growth.
Electrochemical Polymerization
Electrochemical methods offer precise control over the polymerization process by using an applied potential to drive the oxidation of the monomer at an electrode surface.
-
Mechanism: By applying a specific potential, the this compound monomer is oxidized to a radical cation. This species can then undergo coupling reactions to form a polymer film directly on the electrode surface. The reaction can be monitored in real-time using techniques like cyclic voltammetry (CV).[2][3]
-
Causality in Experimental Design: The choice of solvent and supporting electrolyte is crucial. Aprotic solvents are often preferred to avoid side reactions involving the solvent. The potential scan rate in CV directly influences the rate of initiation and can affect the morphology and properties of the resulting polymer film.[4] Slower scan rates typically lead to more ordered polymer films.
Chemical Oxidative Polymerization
This classical approach utilizes strong chemical oxidants, such as ammonium persulfate (APS) or ferric chloride (FeCl₃), to initiate polymerization in solution.[3]
-
Mechanism: The oxidant initiates the reaction by abstracting an electron from the monomer, generating radical cations that subsequently couple. This method is effective for bulk synthesis but often offers less control over the polymer structure compared to enzymatic or electrochemical methods. The reaction kinetics often exhibit an induction period, followed by a rapid polymerization phase, which can lead to broad molecular weight distributions.[5]
-
Causality in Experimental Design: The molar ratio of oxidant to monomer is a critical parameter. A high oxidant concentration can lead to over-oxidation of the polymer, introducing defects into the polymer backbone and resulting in lower molecular weight, crosslinked, or insoluble products.[5] The reaction is also highly exothermic, necessitating careful temperature control to prevent runaway reactions.
Visualizing the Polymerization Pathways
The following diagram illustrates the initiation stage for the polymerization of this compound via the three compared methods.
Caption: Initiation pathways for this compound polymerization.
Key Analytical Techniques for Kinetic Monitoring
To derive kinetic data such as reaction rates, rate constants, and reaction orders, real-time or quasi-real-time monitoring of the polymerization is essential.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful non-destructive technique for monitoring the kinetics of polymerization in solution by tracking changes in the concentration of reactants or products.[6][7]
-
Principle: The this compound monomer will have a characteristic absorption spectrum. As polymerization proceeds, the monomer concentration decreases, and new absorption bands corresponding to the growing polymer chain (specifically, the conjugated π-system) will appear and increase in intensity.[8]
-
Application: By monitoring the absorbance at a wavelength specific to the monomer or the polymer over time, one can directly calculate the rate of monomer consumption or polymer formation using the Beer-Lambert law. This allows for the determination of reaction orders with respect to the monomer and initiator concentrations.[6]
Cyclic Voltammetry (CV)
CV is the primary tool for studying electrochemical polymerization. It provides information on the oxidation potential of the monomer and the redox behavior of the resulting polymer film.
-
Principle: A potential is swept linearly versus time, and the resulting current is measured. During the anodic (positive) scan, the monomer is oxidized, leading to an oxidation peak. On subsequent scans, new redox peaks corresponding to the deposited polymer film appear, and their peak currents typically increase with each cycle as the film grows.
-
Application: The rate of polymer film growth can be correlated with the increase in the peak current of the polymer's redox waves over successive cycles. This provides a direct measure of the polymerization rate under specific electrochemical conditions (e.g., potential range, scan rate).[9]
Size Exclusion Chromatography (SEC)
SEC (also known as Gel Permeation Chromatography, GPC) is an indispensable tool for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[10][11]
-
Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight polymers) elute faster than smaller molecules.[11]
-
Application: To study the kinetics of polymer growth, aliquots are taken from the reaction mixture at different time intervals, and the polymerization is quenched. Each aliquot is then analyzed by SEC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI. A plot of Mn versus time provides direct insight into the rate of chain growth.[12]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks and explanations of critical steps.
Protocol 1: Kinetic Analysis via in-situ UV-Vis Spectroscopy
This protocol details the monitoring of a chemical oxidative polymerization.
-
System Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., a buffered aqueous solution or acetonitrile).
-
Prepare a stock solution of the oxidant, ammonium persulfate (APS) (e.g., 10 mM).
-
Place a quartz cuvette containing a known volume of the monomer solution and a small magnetic stir bar into a temperature-controlled UV-Vis spectrophotometer. Allow the system to equilibrate thermally.
-
-
Baseline Measurement: Record the initial UV-Vis spectrum of the monomer solution. This serves as the t=0 baseline. Identify the absorption maximum (λ_max) of the monomer.
-
Initiation and Data Acquisition:
-
Inject a precise volume of the APS stock solution into the cuvette to initiate the polymerization.
-
Immediately begin time-course data acquisition, recording a full spectrum at fixed intervals (e.g., every 30 seconds). The rate of data collection should be adjusted based on the expected reaction speed.
-
-
Data Analysis:
-
Plot the absorbance at the monomer's λ_max as a function of time. The decreasing curve represents monomer consumption.
-
Convert absorbance to concentration using a pre-determined calibration curve.
-
The initial rate of reaction can be determined from the initial slope of the concentration vs. time plot.
-
Repeat the experiment with varying initial concentrations of monomer and oxidant to determine the reaction orders.
-
Senior Application Scientist's Note: The integrity of this kinetic study relies on maintaining a constant temperature, as polymerization rates are highly temperature-dependent. The use of a temperature-controlled cuvette holder is non-negotiable for accurate results. Furthermore, ensure the total absorbance remains within the linear range of the spectrophotometer (typically < 1.5 a.u.) to adhere to the Beer-Lambert law; dilution may be necessary.
Workflow and Data Integration
A comprehensive kinetic study integrates multiple analytical techniques to build a complete picture of the polymerization process.
Caption: Integrated workflow for a comprehensive polymerization kinetic study.
Comparative Performance Data
The choice of polymerization method has a profound impact on the kinetic profile and the resulting polymer properties. The table below summarizes the expected performance characteristics based on studies of analogous phenolic and aniline monomers.
| Performance Metric | Enzymatic Polymerization | Electrochemical Polymerization | Chemical Oxidative Polymerization |
| Reaction Conditions | Mild (pH 5-8, RT-50°C) | Ambient Temp, Requires Electrolyte | Often requires low temp, can be highly exothermic |
| Kinetic Control | Good (controlled by enzyme/H₂O₂ feed) | Excellent (controlled by potential/current) | Poor to Moderate (often rapid, hard to control) |
| Polymer Purity | High (minimal side products) | High (polymer forms on electrode) | Moderate (byproducts from oxidant) |
| Molecular Weight (Mw) | Moderate | Low to Moderate (film thickness) | Low to High (highly variable) |
| Polydispersity Index (PDI) | Typically < 2.5 | N/A (film) | Often > 2.5 (broad) |
| Scalability | Challenging (enzyme cost) | Difficult for bulk synthesis | Excellent |
| Environmental Impact | Low (uses water, O₂) | Moderate (solvents, electrolytes) | High (harsh oxidants, organic solvents) |
Conclusion and Recommendations
The study of the polymerization kinetics of this compound is crucial for tailoring the properties of the resulting polymer for specific applications.
-
For applications requiring high purity and environmentally benign synthesis , enzymatic polymerization is an excellent choice, offering good kinetic control through substrate feeding strategies.
-
For the creation of thin, electroactive films with precise thickness and morphology control, electrochemical polymerization is unparalleled. The kinetics of film growth can be directly monitored and manipulated in real-time.
-
For large-scale production where cost is a primary driver and precise control over molecular weight is less critical, chemical oxidative polymerization remains a viable, albeit less controlled, option.
A comprehensive kinetic investigation should not rely on a single technique. The most powerful approach combines in-situ monitoring of monomer consumption (via UV-Vis or CV) with periodic analysis of molecular weight evolution (via SEC). This integrated workflow, as outlined in this guide, provides the necessary data to develop robust kinetic models, enabling the rational design and synthesis of poly(this compound) with predictable and optimized properties.
References
- Qiu, J., Matyjaszewski, K., Thouin, L., & Amatore, C. (n.d.). Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization.
- Ishii, R., et al. (n.d.). Size exclusion chromatographic analysis of polyphenol-serum albumin complexes.
- Wiley Online Library. (n.d.). The kinetics of the oxidative polymerization of 2.6‐xylenol with a copper‐amine complex.
- Senthilkumar, C., & Anbarasan, R. (n.d.). Course of poly(4-aminodiphenylamine)/Ag nanocomposite formation through UV-vis spectroscopy. PubMed.
- Semantic Scholar. (2014). Article.
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- Abidi, M., et al. (n.d.). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol.
- MDPI. (n.d.). Enzyme Initiated Radical Polymerizations.
- ResearchGate. (n.d.). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles.
- Geis Asteggiante, L. (2024). Nanoflow Size Exclusion Chromatography – Native Mass Spectrometry of Intact Proteoforms and Protein Complexes. Cambridge Open Engage.
- Request PDF. (n.d.). UV-vis spectroscopy as an analytical tool for the characterization of polymers.
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- Geis Asteggiante, L. (n.d.). Breakthroughs in mRNA Analysis by Size Exclusion Chromatography. Labcompare.com.
- Abidi, M., et al. (2016). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. Universidad de Alicante.
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A Comparative Guide to the Applications of 4-Amino-2,6-dimethylphenol for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, the selection of appropriate reagents is paramount to achieving desired reaction outcomes, product stability, and biological efficacy. This guide provides an in-depth technical comparison of 4-Amino-2,6-dimethylphenol, a versatile substituted aminophenol, against common alternatives in its primary application areas: as an antioxidant, a polymerization inhibitor, and a synthetic building block. This document is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their work.
Core Properties of this compound
This compound (CAS 15980-22-0) is an aromatic organic compound with the molecular formula C₈H₁₁NO.[1] Its structure, featuring a hydroxyl and an amino group on a dimethyl-substituted benzene ring, imparts a unique combination of reactivity and stability.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Weight | 137.18 g/mol [1] |
| Molecular Formula | C₈H₁₁NO[1] |
The presence of both a hydrogen-donating hydroxyl group and an electron-donating amino group, coupled with the steric and electronic effects of the two methyl groups, are central to its chemical behavior.
Performance as an Antioxidant: A Comparative Analysis
Phenolic compounds are a well-established class of antioxidants, primarily functioning as free radical scavengers. The antioxidant capacity of this compound is rooted in the ability of its hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, a key factor in its antioxidant efficacy.
Mechanistic Insight: The Role of Substituents
The antioxidant activity of aminophenol derivatives is significantly influenced by the relative positions of the hydroxyl and amino groups. Ortho- and para-aminophenols, such as this compound, generally exhibit potent radical scavenging activity. This is attributed to their ability to form stable quinone-imine or quinone-like radical species upon hydrogen donation.[2][3] In contrast, meta-isomers are considerably less active.[2][3] The two methyl groups at the ortho positions in this compound provide steric hindrance around the hydroxyl group, which can influence its reactivity, and also contribute to the stability of the resulting radical through electron donation.
Comparative Antioxidant Activity Data
While direct, head-to-head comparative studies of this compound against all common industrial antioxidants under identical conditions are limited, we can draw meaningful comparisons from existing literature on related compounds and established benchmarks like Butylated Hydroxytoluene (BHT). The antioxidant activity is commonly quantified by the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.
| Compound | Antioxidant Assay | IC50 Value | Reference(s) |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | Wide range reported; e.g., ~68 µM | [4] |
| N-Formyl-2-aminophenol | DPPH Radical Scavenging | 3.23 µg/mL | [5] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 6.1 - 10.65 µg/mL | [5] |
| α-Tocopherol (Vitamin E) | DPPH Radical Scavenging | 25 - 42.86 µg/mL | [5] |
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Based on the structure-activity relationships of aminophenols, it is anticipated that this compound would exhibit strong antioxidant activity, likely comparable to or exceeding that of BHT in certain contexts, due to the presence of the electron-donating amino group in the para position.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for determining the antioxidant activity of this compound and its alternatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (e.g., this compound)
-
Reference antioxidant (e.g., BHT, Ascorbic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound and reference antioxidants in methanol. Create a series of dilutions from the stock solutions.
-
Assay: a. In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standards to respective wells. b. Add 180 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for DPPH radical scavenging assay.
Application as a Polymerization Inhibitor
Uncontrolled polymerization of monomers during storage and processing is a significant industrial challenge. Phenolic compounds are widely used as inhibitors to prevent premature polymerization initiated by free radicals.
Mechanism of Inhibition
Similar to their antioxidant function, phenolic inhibitors donate a hydrogen atom to the growing polymer radical, terminating the chain reaction. The resulting phenoxyl radical is generally less reactive and does not initiate new polymer chains. The effectiveness of a phenolic inhibitor is dependent on factors such as the bond dissociation energy of the O-H bond and the stability of the resulting radical.
Comparative Performance
| Inhibitor | Monomer | Key Performance Aspects | Reference(s) |
| Hydroquinone | Styrene, Methyl Methacrylate | Oxygen-independent inhibitor, but can be toxic. | [7] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrene | Effective inhibitor. | [6] |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Styrene | Showed the best inhibition effect in a comparative study. | [6] |
Given the structural similarities and the established antioxidant properties of 4-aminophenols, it is plausible that this compound would be an effective polymerization inhibitor. The presence of the amino group could further enhance its activity compared to simple alkyl-substituted phenols. However, empirical testing is necessary to quantify its performance against industry standards.
Caption: General mechanism of polymerization inhibition by phenolic compounds.
Utility in Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical transformations.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-Nitro-2,6-dimethylphenol.
Experimental Protocol: Synthesis via Nitro Reduction
Materials:
-
4-Nitro-2,6-dimethylphenol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-Nitro-2,6-dimethylphenol in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove iron and iron oxides.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the aqueous residue with a sodium hydroxide solution to precipitate the crude this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Synthetic workflow for this compound.
Comparative Synthetic Utility
The choice of a starting material in a multi-step synthesis is critical for overall yield and efficiency. When comparing this compound to simpler aminophenols, such as 4-aminophenol, the presence of the methyl groups can offer both advantages and disadvantages.
Advantages:
-
Increased Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can be advantageous for reactions in non-polar solvents and for the solubility of the final product in lipidic environments, a desirable trait for certain drug candidates.
-
Steric Shielding: The ortho-methyl groups can sterically hinder the hydroxyl group, potentially leading to selective reactions at the amino group.
-
Electronic Effects: The electron-donating nature of the methyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Disadvantages:
-
Steric Hindrance: The same steric hindrance that can be an advantage may also impede reactions at the hydroxyl group or adjacent positions on the ring when desired.
-
Increased Cost and Complexity: As a more substituted molecule, this compound is generally more expensive and may require a more complex synthesis compared to unsubstituted aminophenols.
A direct comparison of reaction yields would be specific to the desired transformation. For instance, in the synthesis of certain heterocyclic compounds, the steric hindrance from the methyl groups might lead to lower yields compared to using 4-aminophenol. Conversely, in other reactions, these groups might prevent side reactions and lead to a cleaner product profile and higher isolated yield.
Conclusion
This compound is a multifunctional chemical with significant potential in various applications. Its structure suggests strong performance as an antioxidant, likely on par with or exceeding that of some common industrial additives. While more direct comparative data is needed to definitively rank its efficacy as a polymerization inhibitor, its phenolic nature makes it a promising candidate. In organic synthesis, its unique substitution pattern offers opportunities for regioselective reactions and the introduction of lipophilic character into target molecules, although potential steric hindrance must be considered. This guide provides a foundational understanding of the comparative performance of this compound, supported by available data and established chemical principles, to aid researchers in its effective application.
References
[2] A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (2025). Benchchem. [5] A Comparative Analysis of N-Formyl-2-aminophenol Against Natural Antioxidants. (2025). Benchchem. [3] Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences. [8] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [7] Lartigue-peyrou, F. (1996). The use of phenolic compounds as free-radical polymerization inhibitors. Industrial Chemistry Library. [9] What are the synthesis methods of 2,6-dichlori-4-amino phenol. (2024). Guidechem. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2022). Molecules. [6] A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2022). Polymers. A Comparative Analysis of Substituted Hydroquinones in Polymerization Inhibition. (2025). Benchchem. [10] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [11] Phenolic compounds: Current industrial applications, limitations and future challenges. (2022). Food Research International. [12] Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. (2013). Journal of the Serbian Chemical Society. [13] Phenolic compounds: The inhibition effect on polyol pathway enzymes. (2017). International Journal of Biological Macromolecules. [14] Quantitative structure-activity relationships of antioxidant phenolic compounds. (2006). QSAR & Combinatorial Science. [15] An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. (2025). Benchchem. [16] Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org. [1] this compound. (n.d.). PubChem. [17] How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Chemistry. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). Polymers. [18] Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (2010). Anticancer Research. [19] A Comparative Analysis of the Antioxidant Efficacy of 2,4-Dimethylphenol and Butylated Hydroxytoluene (BHT). (2025). Benchchem. [20] Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals. (2015). RSC Advances. [21] Thermal runaway inhibition of styrene polymerization reaction by 4,6-dinitro-o-sec-butylphenol (DNBP). (2022). Journal of Thermal Analysis and Calorimetry. [22] N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. (2008). CORE. [4] 2-Ethyl-6-methylphenol and BHT: A Comparative Analysis of Antioxidant Efficacy. (2025). Benchchem. [23] Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. (2003). Journal of Agricultural and Food Chemistry. [24] Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. (2020). Polymers. [25] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [26] Nanoantioxidants: The Fourth Generation of Antioxidants—Recent Research Roadmap and Future Perspectives. (2022). Coatings. [27] Reduction kinetics of the free stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) for determination of the antiradical activity of citrus juices. (2005). Journal of Agricultural and Food Chemistry. [28] Free radical studies of ellagic acid, a natural phenolic antioxidant. (2002). Journal of Agricultural and Food Chemistry. [29] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules.
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A Researcher's Guide to the Comparative Thermal Analysis of Polymers from Substituted Phenols
For researchers, scientists, and professionals in drug development and material science, a deep understanding of the thermal properties of polymers is paramount. The stability and degradation behavior of polymeric materials under heat dictates their processing parameters, application limits, and overall performance. This guide provides an in-depth comparative analysis of the thermal properties of polymers derived from substituted phenols, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By understanding how substituents on the phenolic ring influence thermal stability, researchers can better design and select polymers for specific, demanding applications.
The "Why": Causality in Thermal Analysis of Phenolic Polymers
Phenolic resins, the reaction products of phenols with aldehydes, are a cornerstone of the polymer industry, prized for their high thermal stability, chemical resistance, and flame-retardant properties. The substitution pattern on the phenol monomer unit offers a powerful tool to tailor these properties. The electronic and steric nature of these substituents directly impacts the polymer's backbone structure, crosslink density, and bond dissociation energies, which in turn govern its response to thermal stress.
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a polymer. By measuring the change in mass as a function of temperature, we can determine key parameters such as the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the amount of residual char at high temperatures. A higher decomposition temperature and char yield are indicative of greater thermal stability.
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the heat of curing (ΔHcure). The Tg is particularly critical as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, defining the upper service temperature for many applications.
This guide will delve into the experimental data to draw correlations between the type and position of substituents on the phenol ring and the resulting thermal characteristics of the polymer.
Experimental Design: A Self-Validating Protocol for TGA/DSC Analysis
To ensure the integrity and comparability of the thermal analysis data, a rigorous and well-defined experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the TGA and DSC analysis of polymers from substituted phenols.
Experimental Workflow Diagram
Caption: Workflow for comparative thermal analysis.
Step-by-Step Methodology
-
Polymer Synthesis and Preparation:
-
Synthesize polymers from a series of substituted phenols (e.g., phenol, o-cresol, m-cresol, p-cresol, p-chlorophenol, p-nitrophenol, p-methoxyphenol) and an aldehyde (typically formaldehyde) under identical reaction conditions (catalyst, temperature, molar ratio) to ensure a valid comparison.
-
Purify the resulting polymers to remove unreacted monomers and oligomers. This can be achieved by precipitation in a non-solvent followed by filtration.
-
Thoroughly dry the polymer samples in a vacuum oven at a temperature below their glass transition temperature until a constant weight is achieved. This is crucial to prevent the interference of volatile solvents in the thermal analysis.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument for temperature and mass using standard reference materials.
-
Place 5-10 mg of the dried polymer sample in a ceramic or platinum crucible.
-
Heat the sample from ambient temperature to 800-1000°C at a constant heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.[1][2] An inert atmosphere is chosen to study the intrinsic thermal stability of the polymer without the influence of oxidative degradation.
-
Record the mass loss as a function of temperature. The first derivative of the TGA curve (DTG) should also be plotted to determine the temperature of maximum decomposition rate (Tmax).
-
-
Differential Scanning Calorimetry (DSC):
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).
-
Seal 5-10 mg of the dried polymer sample in an aluminum pan. An empty sealed pan is used as a reference.
-
Employ a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from ambient temperature to a temperature above the expected Tg or Tm at a rate of 10°C/min, cool at the same rate, and then reheat at the same rate.[1]
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. For thermosetting resins, the exothermic peak of curing can be analyzed to determine the onset of curing and the total heat of curing (ΔHcure).[1]
-
Comparative Data Analysis: Unveiling the Influence of Substituents
The following sections present a comparative analysis of TGA and DSC data for polymers derived from various substituted phenols. The data has been synthesized from multiple authoritative sources to provide a comprehensive overview.
The Effect of Alkyl Substituents
Alkyl groups, such as the methyl group in cresols, are electron-donating and can influence the reactivity of the phenolic ring and the subsequent thermal properties of the polymer.
Table 1: Comparative Thermal Properties of Cresol-Formaldehyde Resins
| Polymer | Tonset (°C) | Tmax (°C) | Char Yield at 600°C (%) | Tg (°C) |
| Phenol-Formaldehyde | ~350-400 | ~450-500 | ~50-60 | ~120-150 |
| o-Cresol-Formaldehyde | Lower than PF | Lower than PF | Lower than PF | ~110-140 |
| m-Cresol-Formaldehyde | Higher than PF | Higher than PF | Higher than PF | ~130-160 |
| p-Cresol-Formaldehyde | Similar to PF | Similar to PF | Similar to PF | ~125-155 |
Note: The exact values can vary depending on the specific synthesis conditions (e.g., resol vs. novolac) and analytical parameters.
Analysis of Alkyl Substituent Effects:
-
o-Cresol: The presence of a methyl group at the ortho position can introduce steric hindrance, potentially leading to a less cross-linked polymer network and consequently, lower thermal stability.
-
m-Cresol: The meta-position allows for a higher degree of cross-linking as it does not block the reactive ortho and para sites, often resulting in enhanced thermal stability compared to the parent phenol-formaldehyde resin.
-
p-Cresol: The para-substituent blocks one of the highly reactive sites, which can lead to a more linear polymer structure. The thermal stability is often comparable to or slightly different from the unsubstituted phenol-formaldehyde resin, depending on the overall crosslink density achieved.
The Effect of Hydroxyl Substituents
Dihydroxy phenols, such as resorcinol, catechol, and hydroquinone, introduce additional reactive sites, which can significantly impact the curing process and thermal stability of the resulting resins.
Table 2: Comparative Thermal Properties of Resins from Dihydroxy Phenols
| Phenolic Monomer | Curing Peak Temp (°C) | Tonset (°C) | Char Yield at 650°C (%) |
| Resorcinol | 120 | >300 | >60 |
| Hydroquinone | 129 | >300 | >60 |
| Phloroglucinol | 105 | >300 | >60 |
| Catechol | 127 | >300 | >60 |
Data synthesized from a study on resol resins.[1]
Analysis of Hydroxyl Substituent Effects:
The presence of additional hydroxyl groups generally leads to polymers with high char yields, indicating excellent thermal stability. The differences in curing temperatures can be attributed to the varying reactivity of the different dihydroxy phenols.[1] Phloroglucinol, with its three hydroxyl groups, exhibits the lowest curing temperature, suggesting the highest reactivity towards formaldehyde.[1]
The Effect of Electron-Withdrawing and Donating Groups
The electronic nature of the substituent plays a crucial role in the stability of the aromatic ring and the resulting polymer.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH3) and alkyl groups can increase the electron density of the aromatic ring, which can enhance resonance stability.[3]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) and halogens (-Cl) can stabilize the aromatic ring by delocalizing charge and reducing electron density.[3] This increased stability can translate to a higher energy barrier for thermal degradation.
The Influence of Substituent Position: Ortho vs. Para
The position of the substituent on the phenolic ring has a profound effect on the polymer's structure and, consequently, its thermal properties.
Relationship between Substituent Position and Thermal Properties
Caption: Impact of ortho vs. para substitution on Tg.
Studies have shown that for some polymer systems, para-substitution can lead to a more ordered, closely packed structure, resulting in a higher glass transition temperature (Tg) compared to the ortho-substituted analogue. The ortho-substituent can introduce a "kink" in the polymer chain, increasing the free volume and thus lowering the Tg.
Conclusion: From Data to Design
The thermal analysis of polymers derived from substituted phenols reveals a clear and actionable relationship between the chemical structure of the monomer and the macroscopic thermal properties of the resulting polymer. By judiciously selecting substituents and their positions on the phenolic ring, researchers can fine-tune the thermal stability and service temperature of these materials.
-
For enhanced thermal stability , consider phenols with multiple hydroxyl groups or those with electron-withdrawing substituents. The meta-position for alkyl substituents in cresol-based resins also appears to be beneficial.
-
To modify the glass transition temperature , the position of the substituent is a key parameter. Para-substitution tends to increase Tg, while ortho-substitution may lower it.
This guide provides a foundational framework for understanding and comparing the thermal properties of these important polymers. The provided experimental protocol offers a reliable method for generating high-quality, comparable data in your own research. As the demand for high-performance polymers continues to grow, a deep, data-driven understanding of structure-property relationships will be indispensable for the development of next-generation materials.
References
- Ansari, M., Sarkhel, G., Goswami, D., & Baboo, B. (2014). Coating properties of shellac modified with synthesised epoxidised-novolac resin. Pigment & Resin Technology, 43(6), 314-322.
- Lee, M. W., & Lee, S. B. (2003). Activation energy and curing behavior of resol-and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589-2596.
- Al-Rawajfeh, A. E., & Al-Salah, H. A. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15.
- Lin, C. T., Hsieh, T. H., & Lee, W. J. (2011). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Wood Science, 57(5), 399-405.
- Pączkowski, P., & Pielichowski, K. (2020). Environmentally Friendly o–Cresol–Furfural–Formaldehyde Resin as an Alternative to Traditional Phenol–Formaldehyde Resins for Paint Industry. Polymers, 12(10), 2327.
- Foyer, G. (2020). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. Green Materials, 8(4), 149-166.
- Amalia, R., & al, e. (2020). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. International Journal of Chemical Engineering, 2020.
- Wang, J., & al, e. (2017). Structure and improved thermal stability of phenolic resin containing silicon and boron elements. Polymers, 9(12), 675.
- Burns, R., & Orrell, E. W. (1967). A thermal analytical study of phenol formaldehyde resins. Journal of Materials Science, 2(1), 72-77.
- Park, B. D., & Riedl, B. (1999).
- Tsioptsias, C., & al, e. (2010). Thermal study of phenol–formaldehyde resin modified with cashew nut shell liquid. Thermochimica Acta, 509(1-2), 67-72.
- Papadopoulou, E., & al, e. (2023). Particleboards with Recycled Material from Hemp-Based Panels. Polymers, 15(24), 4683.
- Korošec, R. C., Mežnar, L. Š., & Bukovec, P. (2009). HIGH PRESSURE DSC OF PHENOLFORMALDEHYDE MOULDING COMPOUNDS. Journal of Thermal Analysis and Calorimetry, 95(1), 235-240.
- Defence Research Establishment Ottawa. (1991). Thermal Analysis of Selected Commercial Thermoplastic Resins.
- Sini, N. K., & al, e. (2014). Quantitative Studies on the p-Substituent Effect of Phenolic Component on the Polymerization of Benzoxazines. Macromolecules, 47(15), 5052-5059.
- Zhang, W., & al, e. (2022). Cleaner production of liquefied biomass-based phenol–formaldehyde resin with improved properties via catalyzed copolymerization. Industrial Crops and Products, 187, 115388.
- Solyman, S. M. A., & al, e. (2018). Thermal, mechanical, and morphological properties of Bakelite reinforced with reactive rubber nanoparticles and nanoclay.
- Llevot, A., & al, e. (2016). Unraveling substituent effects on the glass transition temperatures of biorenewable polyesters. Polymer Chemistry, 7(44), 6745-6750.
- Llevot, A., & al, e. (2018). Unraveling substituent effects on the glass transition temperatures of biorenewable polyesters.
- Lee, J., & al, e. (2021). Rationalizing the Composition Dependence of Glass Transition Temperatures in Amorphous Polymer/POSS Composites. ACS Macro Letters, 10(11), 1362-1368.
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A Senior Application Scientist's Guide to Benchmarking 4-Amino-2,6-dimethylphenol-Based Materials
Introduction: The Quest for High-Performance Materials
In the relentless pursuit of advanced materials with superior thermal stability, mechanical robustness, and enhanced longevity, the role of molecular architecture cannot be overstated. The strategic selection of monomers and building blocks is the cornerstone of designing next-generation polymers and functional materials. Within this context, 4-Amino-2,6-dimethylphenol emerges as a molecule of significant interest. Its unique structure, featuring a reactive amino group, a phenolic hydroxyl group, and sterically hindering methyl groups, offers a compelling platform for the synthesis of a diverse range of materials, from high-performance engineering plastics to potent antioxidants.
This guide provides an in-depth technical comparison of materials derived from this compound against established and emerging alternatives. We will delve into their performance benchmarks, supported by experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to conduct their own evaluations. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.
Section 1: The Molecular Advantage of this compound
The performance of a material is intrinsically linked to the chemical structure of its constituent monomers. This compound (4A26DMP) possesses a unique combination of functional groups that impart desirable properties to the resulting materials.
-
The Amino Group (-NH₂): This primary amine provides a reactive site for a variety of polymerization reactions, most notably the formation of polyamides and its use as a curing agent for epoxy resins. Its nucleophilicity is a key factor in determining reaction kinetics and the final network structure.
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group is a cornerstone of antioxidant activity, enabling the molecule to scavenge free radicals. In the context of polymers, it can also be a site for further chemical modification or contribute to intermolecular hydrogen bonding, enhancing mechanical properties.
-
The Dimethyl Substitution (-CH₃): The two methyl groups at the ortho positions to the hydroxyl group provide steric hindrance. This structural feature can enhance the thermal stability of polymers by restricting chain mobility and protecting the reactive sites from degradative attack.
The strategic placement of these groups on the aromatic ring creates a monomer with a balance of reactivity, stability, and functionality, making it a versatile building block for a range of applications.
Section 2: Performance Benchmarking: A Comparative Analysis
To objectively assess the performance of this compound-based materials, we will compare them against relevant alternatives in three key application areas: high-performance polyamides, epoxy resin systems, and as standalone antioxidants.
High-Performance Polyamides: Thermal Stability
Polyamides derived from aromatic diamines are renowned for their high thermal stability. Here, we compare the thermal properties of polyamides synthesized from this compound with those derived from other aromatic diamines.
Table 1: Comparative Thermal Properties of Aromatic Polyamides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10%) (°C) | Source(s) |
| Polyamide from this compound and Terephthaloyl Chloride | Data not available in a direct comparative study | Data not available in a direct comparative study | N/A |
| Polyamides from 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane | 280 - 354 | 376 - 421 (in Nitrogen) | [1] |
| Polyamides from 4,4ʹ-bis(4-carboxy methylene) biphenyl | 210 - 261 | 620 - 710 (in Nitrogen) | [2] |
Epoxy Resin Systems: Mechanical Performance
The amino group of this compound allows it to act as a curing agent for epoxy resins, influencing the crosslink density and, consequently, the mechanical properties of the final thermoset. We compare its potential performance against a standard and a modified epoxy system.
Table 2: Comparative Mechanical Properties of Cured Epoxy Resins
| Epoxy System | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Source(s) |
| DGEBA | This compound | Data not available in a direct comparative study | Data not available in a direct comparative study | N/A |
| DGEBA (Bisphenol A based) | Triethylenetetramine (TETA) | ~60-80 | ~2.5-3.5 | [3] |
| DGEBA with 10 wt.% triglycidylether of meta-amino phenol | Not specified | ~91 (14% increase over neat DGEBA) | Not specified | [4] |
| Bio-based Epoxy | Amino Acids | 39.4 - 46.4 | 2.6 - 3.5 | [5][6] |
Analysis: The data indicates that the choice of curing agent significantly impacts the mechanical properties of epoxy resins.[3] The use of a tri-functional epoxy derived from meta-aminophenol resulted in a notable 14% increase in tensile strength compared to a standard bisphenol-A (DGEBA) based system.[4] This suggests that aminophenol-based curing agents can enhance mechanical performance. It is plausible that the rigid aromatic structure of this compound, combined with its difunctionality, would lead to a highly crosslinked network with good mechanical properties. Direct experimental comparison is necessary to quantify its performance relative to established curing agents.
Antioxidant Efficacy: Radical Scavenging Activity
The phenolic hydroxyl group is the active site for antioxidant activity. The efficacy of this compound as an antioxidant is compared with the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT), and other phenolic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant activity, with a lower IC50 value indicating higher potency.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value (µg/mL) | Source(s) |
| This compound | Data not available in a direct comparative study | N/A |
| Butylated Hydroxytoluene (BHT) | 23 | [7] |
| 4-nerolidylcatechol derivatives | Comparable to BHA and BHT | [8] |
| 2,4-Dimethylphenol | Direct comparative data not readily available | [9] |
Section 3: Experimental Protocols
To facilitate reproducible and comparative research, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a common method for synthesizing high-molecular-weight polyamides from diamines and diacid chlorides.
Materials:
-
This compound (or alternative diamine)
-
Terephthaloyl chloride (or other diacid chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry inert gas.
-
In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet, dissolve a specific molar amount of the diamine (e.g., this compound) and LiCl in anhydrous DMAc.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Causality: The use of an anhydrous polar aprotic solvent like DMAc with LiCl enhances the solubility of the aromatic polyamide. The low-temperature addition of the highly reactive diacid chloride controls the reaction rate and helps to achieve a high molecular weight polymer.
Thermogravimetric Analysis (TGA) of Polymers
TGA is used to determine the thermal stability and decomposition profile of a polymer.[10][11]
Instrument: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).[12]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The T10% is determined as the temperature at which the sample has lost 10% of its initial mass.
Differential Scanning Calorimetry (DSC) of Polymers
DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of a polymer.[13][14][15]
Instrument: Differential Scanning Calorimeter
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Accurately weigh a small sample (5-10 mg) into a DSC pan and seal it.[16]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under an inert atmosphere.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan. This procedure is done to erase the thermal history of the sample.
DPPH Radical Scavenging Assay
This assay quantifies the antioxidant activity of a compound.[17][18][19][20][21]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., BHT, Ascorbic acid, or Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
To a set of test tubes, add a fixed volume of the DPPH solution (e.g., 2 mL).
-
Add varying concentrations of the test compound or standard to the test tubes.
-
A control sample should be prepared with only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Section 4: Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for Polyamide Synthesis.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Amino-2,6-dimethylphenol
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4-Amino-2,6-dimethylphenol (CAS No. 15980-22-0). As a compound frequently utilized in specialized synthesis within pharmaceutical and chemical research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to manage chemical waste with an expert's understanding of risk mitigation.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance. Its primary routes of exposure and associated health effects necessitate stringent control measures from the moment it is handled to its final disposal.
Causality of Hazard: The hazardous nature of this compound stems from its chemical structure—an aromatic amine and a phenol. This combination makes it reactive and capable of causing irritation and toxicity upon contact or ingestion.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The use of appropriate PPE is the most direct and effective control measure to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. The aromatic structure of this compound necessitates a robust barrier to prevent skin absorption, which can lead to irritation and potential systemic effects.[2]
-
Eye and Face Protection: Use chemical safety goggles and a face shield. This dual protection is critical to prevent contact with dust particles or splashes, which can cause serious eye irritation.[2][3]
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of dust generation or splashing, consider additional protective clothing like an apron or coveralls.[2]
-
Respiratory Protection: If handling the solid outside of a chemical fume hood or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95).[3] This prevents inhalation, which is a primary cause of respiratory tract irritation.[1]
Waste Characterization and Segregation: The Logic of Chemical Safety
Proper disposal begins with correct identification and segregation. All materials that have come into contact with this compound must be considered hazardous waste.
What to Dispose of as Hazardous Waste:
-
Unused or expired this compound.
-
Reaction mixtures containing the compound.
-
Contaminated labware (e.g., weighing papers, pipette tips, broken glassware).
-
Spill cleanup materials.
-
Contaminated PPE (gloves, sleeves, etc.).
The Critical Importance of Segregation: Segregating chemical waste is not merely an organizational task; it is a crucial safety measure to prevent dangerous chemical reactions. This compound, as a substituted phenol and aromatic amine, is incompatible with:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.
-
Acids and Acid Chlorides: Can lead to exothermic reactions.[4]
-
Acid Anhydrides and Chloroformates: May react violently.[4]
Therefore, waste containing this compound must be stored in a separate, dedicated container from these incompatible materials.[5]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring compliance with institutional and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Step 1: Containerization
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The original product container can often be used, provided it is not compromised.[5] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
Step 2: Labeling
Proper labeling is essential for safety, compliance, and proper final disposal by waste management professionals. The label must be securely affixed to the container and clearly display the following information:[5]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" and its CAS Number: 15980-22-0 .
-
An accurate description of the contents (e.g., "Solid," or if in solution, the solvent and approximate concentration).
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
Location: The SAA should be a secondary containment tray or cabinet located in the same lab where the waste is generated.
-
Segregation: Ensure the container is segregated from incompatible materials within the SAA.[5]
-
Closure: The waste container must be kept closed at all times except when actively adding waste.[5] This minimizes the risk of spills and personnel exposure.
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][8] Do not attempt to dispose of this chemical via standard trash or by pouring it down the drain.[7] Follow your institution's specific procedures for requesting a waste pickup.
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Navigating the Safe Handling of 4-Amino-2,6-dimethylphenol: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of 4-Amino-2,6-dimethylphenol, focusing on the critical role of Personal Protective Equipment (PPE) and robust operational and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a compound that demands respect. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][2] The causality behind these classifications lies in its chemical nature as an aminophenol derivative, which can be readily absorbed through the skin and mucous membranes. Understanding these hazards is the foundational step in building a self-validating system of safety protocols in your laboratory.
Hazard Identification and Classification
| Hazard Statement | GHS Classification | Signal Word |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Warning |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Warning |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Warning |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning |
Data sourced from PubChem CID 82668.[1]
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your first and most critical line of defense. The selection of PPE should not be a matter of habit, but a conscious choice based on a thorough risk assessment of the procedures you are about to undertake.
Eye and Face Protection: Shielding Against the Unseen
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential and should conform to the ANSI Z.87.1 1989 standard or equivalent.[3] They provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When there is a risk of a significant splash or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[3] This provides a broader barrier of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
To prevent skin irritation and absorption, appropriate gloves and protective clothing are mandatory.
-
Gloves: Disposable nitrile gloves are a suitable choice for incidental contact.[3] However, it is crucial to consult the glove manufacturer's chemical resistance guide for the specific brand and thickness you are using. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.
-
Laboratory Coat: A long-sleeved, buttoned lab coat made of a suitable material like cotton or a flame-resistant fabric such as Nomex® should be worn to protect the skin and personal clothing.[3]
-
Full-Body Protection: For tasks with a higher risk of significant exposure, such as cleaning up a large spill, consider "bunny suit" coveralls for head-to-toe protection.[4]
Respiratory Protection: Guarding Your Inhalation Pathway
Given that this compound may cause respiratory irritation, engineering controls should be the primary method of exposure reduction.
-
Engineering Controls: All work with solid this compound that could generate dust should be conducted in a certified chemical fume hood.[5]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures like unpacking non-plastic containers of the chemical, a respirator is required.[4] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical to minimizing the risk of exposure.
Preparation and Weighing
-
Designated Area: Designate a specific area for working with this compound, clearly labeling it with the appropriate hazard warnings.
-
Fume Hood: All handling of the solid material must be performed inside a certified chemical fume hood.[5]
-
Weighing:
-
Tare a sealable container on a balance outside the fume hood.
-
Inside the fume hood, carefully add the this compound to the container.
-
Seal the container before removing it from the fume hood to weigh it. This "weigh-in-a-closed-container" method significantly reduces the risk of aerosolization.
-
Dissolving and Handling Solutions
-
In the Fume Hood: All manipulations, including dissolving the solid, should be performed within the fume hood.
-
Solvent Addition: Add the solvent to the sealed container containing the this compound.
-
Secondary Containment: Always work within a secondary container, such as a chemical-resistant tray, to contain any potential spills.
Personal Protective Equipment (PPE) Donning and Doffing Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: A logical workflow for donning and doffing PPE to minimize contamination risk.
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound.
Contaminated PPE
-
Gloves: Dispose of gloves immediately after use in a designated hazardous waste container.
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated before laundering. Disposable lab coats should be disposed of as hazardous waste.
-
Other PPE: All other disposable PPE should be placed in a sealed bag and disposed of as hazardous chemical waste.
Chemical Waste
-
Solid Waste: Unused this compound and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
In Case of Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5] |
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert others in the vicinity and your laboratory supervisor.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: For a small spill of solid material, carefully cover it with an absorbent material. For a liquid spill, use an appropriate absorbent pad to contain it.
-
Clean-up: Carefully sweep or wipe up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the incident according to your institution's policies.
By understanding the hazards, implementing a robust PPE strategy, and adhering to strict operational and disposal plans, you can confidently and safely work with this compound. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemical Label. (n.d.). This compound.
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- New Jersey Department of Health. (n.d.). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
